Product packaging for Cinromide(Cat. No.:CAS No. 69449-19-0)

Cinromide

Cat. No.: B7770796
CAS No.: 69449-19-0
M. Wt: 254.12 g/mol
InChI Key: LDCXGZCEMNMWIL-VOTSOKGWSA-N
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Description

Cinromide is a member of cinnamamides and a secondary carboxamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12BrNO B7770796 Cinromide CAS No. 69449-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LDCXGZCEMNMWIL-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7046417
Record name Cinromide
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Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

58473-74-8, 69449-19-0
Record name (2E)-3-(3-Bromophenyl)-N-ethyl-2-propenamide
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Foundational & Exploratory

The Multifaceted Mechanism of Action of Cinromide: From Anticonvulsant to Amino Acid Transporter Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide (trans-3-Bromo-N-ethylcinnamamide) is an investigational compound that has been evaluated for its anticonvulsant properties and has more recently been identified as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This guide provides a comprehensive overview of the molecular mechanisms underlying this compound's actions, detailing its primary target, signaling pathway interactions, and the experimental evidence that has elucidated its function. Quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Primary Mechanism of Action: Allosteric Inhibition of B⁰AT1 (SLC6A19)

The principal and most well-characterized mechanism of action of this compound is the inhibition of the epithelial neutral amino acid transporter B⁰AT1, also known as SLC6A19.[1][2][3] B⁰AT1 is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and their reabsorption in the kidneys.[4][5]

This compound acts as an allosteric inhibitor of B⁰AT1.[4][6] High-resolution cryo-electron microscopy studies have revealed that this compound binds to an allosteric site located in the vestibule of the transporter.[4][6] This binding event prevents the substantial conformational change, specifically a movement of transmembrane helices TM1 and TM6, that is necessary for the transporter to transition from an outward-open state to an occluded state.[4][6] By locking the transporter in an inactive conformation, this compound effectively blocks the transport of neutral amino acids.

cluster_B0AT1_Inhibition Allosteric Inhibition of B⁰AT1 by this compound This compound This compound Allosteric_Site Allosteric Site This compound->Allosteric_Site B0AT1_Transporter B⁰AT1 Transporter (Outward-Open State) B0AT1_Transporter->Allosteric_Site Amino_Acid_Transport Amino Acid Transport B0AT1_Transporter->Amino_Acid_Transport Blocks Occluded_State Occluded State (Inactive) Allosteric_Site->Occluded_State Prevents conformational change cluster_Workflow Experimental Workflow for this compound IC₅₀ Determination Start Start Cell_Culture Cell Culture (e.g., MDCK-hSLC6A19) Start->Cell_Culture Assay_Choice Assay Type? Cell_Culture->Assay_Choice FMP_Assay FLIPR Membrane Potential Assay Assay_Choice->FMP_Assay FMP Uptake_Assay Stable Isotope Uptake Assay Assay_Choice->Uptake_Assay Uptake Dye_Loading Load with Fluorescent Dye FMP_Assay->Dye_Loading Compound_Incubation_Uptake Incubate with This compound Uptake_Assay->Compound_Incubation_Uptake Compound_Incubation_FMP Add this compound Dye_Loading->Compound_Incubation_FMP Substrate_Addition_FMP Add Amino Acid Substrate Compound_Incubation_FMP->Substrate_Addition_FMP Substrate_Addition_Uptake Add Labeled Amino Acid Compound_Incubation_Uptake->Substrate_Addition_Uptake Measure_Fluorescence Measure Fluorescence Change (FLIPR) Substrate_Addition_FMP->Measure_Fluorescence Terminate_Uptake Terminate Uptake & Wash Cells Substrate_Addition_Uptake->Terminate_Uptake Calculate_IC50 Calculate IC₅₀ Measure_Fluorescence->Calculate_IC50 Analyze_Uptake Cell Lysis & Mass Spectrometry Terminate_Uptake->Analyze_Uptake Analyze_Uptake->Calculate_IC50

References

The Role of Cinromide in the Inhibition of the B⁰AT1 Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neutral amino acid transporter B⁰AT1 (SLC6A19) has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes and phenylketonuria. Its role in the absorption of neutral amino acids in the intestine and kidneys makes it a prime candidate for pharmacological intervention. This technical guide provides an in-depth analysis of cinromide, a potent and selective inhibitor of B⁰AT1. We will delve into the quantitative measures of its inhibitory action, detail the experimental protocols used for its characterization, and visualize the underlying molecular interactions and experimental workflows.

Introduction to B⁰AT1 (SLC6A19)

B⁰AT1 is a sodium-dependent transporter responsible for the uptake of all neutral amino acids across the apical membrane of epithelial cells, primarily in the small intestine and kidneys.[1][2] For its surface expression and catalytic activity, B⁰AT1 requires the co-expression of an ancillary protein: collectrin (TMEM27) in the kidney and angiotensin-converting enzyme 2 (ACE2) in the intestine.[3][4] The transporter is electrogenic, coupling the transport of one sodium ion with one neutral amino acid.[1][5] Genetic disruption of the Slc6a19 gene in mice has been shown to improve glycemic control and confer resistance to high-fat diet-induced obesity, highlighting the therapeutic potential of B⁰AT1 inhibition.[1]

This compound: A Potent B⁰AT1 Inhibitor

This compound, an anticonvulsant agent, was identified as a robust, selective, and reproducible inhibitor of human SLC6A19 (hSLC6A19) through the screening of pharmacologically active compound libraries.[6][7][8] Its chemical structure is trans-3-Bromo-N-ethylcinnamamide.[6]

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound against B⁰AT1 has been quantified using various experimental assays, with the half-maximal inhibitory concentration (IC₅₀) being a key parameter. The reported IC₅₀ values for this compound are summarized in the table below.

Reported IC₅₀ Assay Method Cell Line/System Reference
0.5 µMNot specifiedEpithelial neutral amino acid transporter B⁰AT1[6][9]
0.3 µMNot specifiedNot specified[10][11]
0.8 ± 0.1 µMOptimized radiolabeled uptake assayCHO-BC cells (CHO cells expressing B⁰AT1 and collectrin)[12]
~0.5 µMFLIPR assayCHO-BC cells[10]

Mechanism of B⁰AT1 Inhibition by this compound

Initial studies suggested that this compound and its analogs, which possess a pseudo-peptide bond, might act as competitive inhibitors.[10][11] However, recent high-resolution cryo-electron microscopy (cryo-EM) structures of B⁰AT1 in the presence of this compound analogs have revealed an allosteric binding site located in the extracellular vestibule of the transporter.[13][14][15]

Binding of the inhibitor to this allosteric site prevents the conformational change required for substrate transport, specifically the movement of transmembrane helices TM1 and TM6.[13][14][15] This allosteric inhibition mechanism offers a promising avenue for developing highly specific B⁰AT1 modulators.

G cluster_transporter B⁰AT1 Transporter cluster_inhibition Inhibition by this compound B0AT1_outward Outward-Open Conformation B0AT1_occluded Occluded State B0AT1_outward->B0AT1_occluded Substrate & Na+ Binding B0AT1_inward Inward-Open Conformation B0AT1_occluded->B0AT1_inward Conformational Change B0AT1_occluded->B0AT1_inward B0AT1_inward->B0AT1_outward Substrate & Na+ Release This compound This compound AllostericSite Allosteric Binding Site This compound->AllostericSite Binds to AllostericSite->B0AT1_outward Locks Transporter in Outward-Open State

Mechanism of this compound Inhibition of B⁰AT1.

Experimental Protocols for Characterizing B⁰AT1 Inhibitors

The identification and characterization of this compound as a B⁰AT1 inhibitor have been facilitated by a suite of robust in vitro assays.

General Experimental Workflow

The process of identifying and characterizing novel B⁰AT1 inhibitors like this compound typically follows a multi-step workflow, beginning with high-throughput screening and progressing to detailed mechanistic studies.

G HTS High-Throughput Screening (HTS) (e.g., FLIPR Assay) Hit_Confirmation Hit Confirmation & Potency (Dose-Response Curves) HTS->Hit_Confirmation Selectivity_Assay Selectivity Assays (vs. other transporters like LAT1, ASCT2) Hit_Confirmation->Selectivity_Assay Uptake_Assay Functional Validation (Isotope-Labeled Uptake Assay) Hit_Confirmation->Uptake_Assay Mechanism_Study Mechanism of Action Studies (e.g., Electrophysiology, Kinetics) Uptake_Assay->Mechanism_Study Structural_Study Structural Biology (e.g., Cryo-EM) Mechanism_Study->Structural_Study

Experimental Workflow for B⁰AT1 Inhibitor Characterization.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This high-throughput assay is used for primary screening of compound libraries.[7][8]

  • Principle: B⁰AT1 is an electrogenic transporter, meaning it generates an electrical current upon substrate transport, leading to membrane depolarization. The FMP assay uses a voltage-sensitive fluorescent dye to detect these changes in membrane potential.

  • Cell Line: Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 and its accessory protein (TMEM27 or collectrin).[7][10]

  • Methodology:

    • Cells are seeded in microplates and loaded with a fluorescent membrane potential-sensitive dye.

    • A baseline fluorescence is measured.

    • Test compounds (like this compound) are added to the wells.

    • A B⁰AT1 substrate (e.g., L-isoleucine) is added to initiate transport and induce membrane depolarization.[7]

    • The change in fluorescence intensity is measured. Inhibitors of B⁰AT1 will reduce or prevent the substrate-induced depolarization.

Stable Isotope-Labeled Neutral Amino Acid Uptake Assay

This assay provides a direct measure of transporter function and is often used to confirm hits from primary screens.[7][8]

  • Principle: This method quantifies the uptake of a stable isotope-labeled amino acid substrate into cells expressing B⁰AT1.

  • Cell Line: MDCK cells stably expressing hSLC6A19 and TMEM27.[7]

  • Methodology:

    • Cells are incubated with the test compound (this compound) for a defined period.

    • A solution containing a stable isotope-labeled substrate (e.g., ¹³C, ¹⁵N-L-leucine) is added to initiate uptake.

    • After a specific time, the uptake is stopped by washing the cells with ice-cold buffer.

    • The cells are lysed, and the intracellular concentration of the labeled substrate is quantified using liquid chromatography-mass spectrometry (LC-MS).

    • Inhibition is determined by the reduction in substrate uptake in the presence of the compound compared to a vehicle control.

Radiolabeled Substrate Uptake Assay

This is a classic and highly sensitive method for studying transporter activity.[3][12]

  • Principle: Similar to the stable isotope assay, this method measures the uptake of a radiolabeled amino acid substrate.

  • Cell Line: CHO cells stably expressing B⁰AT1 and collectrin (CHO-BC cells) or Xenopus laevis oocytes injected with B⁰AT1 cRNA.[5][10][16]

  • Methodology:

    • Cells or oocytes are pre-incubated with or without the inhibitor in a buffer.

    • The uptake is initiated by adding a buffer containing a radiolabeled substrate (e.g., L-[¹⁴C]leucine).[17]

    • The reaction is stopped after a short incubation period by rapid washing with ice-cold buffer.

    • The cells or oocytes are lysed, and the intracellular radioactivity is measured using a scintillation counter.

    • To improve the signal-to-noise ratio, inhibitors of endogenous transporters (like JPH203 for LAT1 and GPNA for ASCT2) can be used to isolate B⁰AT1-specific transport.[12][14]

Electrophysiological Assays

Electrophysiological techniques provide real-time information about transporter activity and are invaluable for mechanistic studies.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes:

    • Principle: This method measures the substrate-induced currents generated by B⁰AT1 expressed in the oocyte membrane.

    • Methodology: Oocytes are injected with cRNA encoding B⁰AT1. After a few days to allow for protein expression, the oocyte is voltage-clamped at a specific holding potential (e.g., -50 mV).[5][16] The application of a B⁰AT1 substrate induces an inward current, which is recorded. The effect of an inhibitor is assessed by its ability to block this substrate-induced current.

  • Solid-Supported Membrane (SSM)-Based Electrophysiology (e.g., SURFE²R):

    • Principle: This high-throughput electrophysiology technique measures charge translocation by transporters in membrane preparations.[18]

    • Methodology: Membrane vesicles prepared from cells overexpressing B⁰AT1 are adsorbed onto a solid-supported membrane sensor. A rapid change in substrate concentration triggers transporter activity, generating a transient electrical current that is measured.[18] This allows for the rapid determination of inhibitor potency and mechanism of action.

Selectivity of this compound

A crucial aspect of a therapeutic inhibitor is its selectivity for the target transporter over other related proteins. Studies have shown that this compound is a selective inhibitor of B⁰AT1. For instance, in assays using CHO-BC cells, which also have endogenous transporters like LAT1, this compound effectively inhibited B⁰AT1-mediated transport without significantly affecting LAT1 activity.[10] This selectivity is critical for minimizing off-target effects.

Conclusion

This compound has been firmly established as a potent and selective inhibitor of the B⁰AT1 transporter. Its mechanism of action, now understood to be allosteric, provides a structural basis for the development of next-generation inhibitors. The array of experimental protocols detailed in this guide, from high-throughput screening assays to sophisticated electrophysiological and structural methods, forms a comprehensive toolkit for the discovery and characterization of novel B⁰AT1 modulators. As research into the therapeutic potential of B⁰AT1 inhibition continues, compounds like this compound will serve as invaluable pharmacological tools and potential starting points for drug development programs targeting metabolic diseases.

References

An In-depth Technical Guide to trans-3-Bromo-N-ethylcinnamamide (Cinromide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-3-Bromo-N-ethylcinnamamide, also known as Cinromide. It covers the compound's discovery as an anticonvulsant agent, its synthesis, physicochemical properties, and its recently elucidated mechanism of action as a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). This document includes detailed experimental protocols, tabulated quantitative data for easy reference, and visualizations of its synthesis and biological pathway to support further research and development.

Introduction

trans-3-Bromo-N-ethylcinnamamide, originally developed as an anticonvulsant, has garnered renewed interest due to its specific and potent inhibition of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1. This transporter is crucial for the absorption of neutral amino acids in the intestine and kidneys. Its inhibition presents a promising therapeutic strategy for metabolic diseases. This guide consolidates the current knowledge on this compound to facilitate its application in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of trans-3-Bromo-N-ethylcinnamamide is presented in Table 1.

Table 1: Physicochemical Properties of trans-3-Bromo-N-ethylcinnamamide

PropertyValueReference
IUPAC Name (2E)-3-(3-bromophenyl)-N-ethylprop-2-enamide-
Synonyms This compound, trans-3-Bromo-N-ethylcinnamamide[1]
CAS Number 58473-74-8[1]
Molecular Formula C₁₁H₁₂BrNO[2]
Molecular Weight 254.12 g/mol [2]
Melting Point 89-91 °C[1]
Appearance White crystalline material[1]
Solubility Soluble in DMSO (≥250 mg/mL)-

Synthesis of trans-3-Bromo-N-ethylcinnamamide

The synthesis of trans-3-Bromo-N-ethylcinnamamide can be achieved through the amidation of trans-3-bromocinnamic acid. A common and effective method involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with ethylamine.

Synthetic Scheme

G cluster_0 Synthesis Pathway 3-Bromocinnamic_Acid trans-3-Bromocinnamic Acid Acid_Chloride trans-3-Bromocinnamoyl chloride 3-Bromocinnamic_Acid->Acid_Chloride Toluene, Reflux Thionyl_Chloride SOCl₂ Final_Product trans-3-Bromo-N-ethylcinnamamide Acid_Chloride->Final_Product Toluene/Ether, Reflux Ethylamine CH₃CH₂NH₂

Caption: Synthesis of trans-3-Bromo-N-ethylcinnamamide.

Experimental Protocol

Materials:

  • trans-3-Bromocinnamic acid

  • Thionyl chloride (SOCl₂)

  • Ethylamine (CH₃CH₂NH₂)

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Ethanol

  • Water

  • Standard laboratory glassware and apparatus for reflux and filtration.

Procedure:

  • Formation of the Acid Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of trans-3-bromocinnamic acid in anhydrous toluene is prepared. Thionyl chloride is added dropwise to the solution at room temperature. The reaction mixture is then heated to reflux and maintained for a period to ensure complete conversion to the acid chloride. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure.

  • Amidation: The resulting crude trans-3-bromocinnamoyl chloride is redissolved in anhydrous toluene. In a separate flask, a solution of ethylamine in dry diethyl ether is prepared. The acid chloride solution is added slowly with stirring to the ethylamine solution at room temperature.[1]

  • Reaction and Work-up: The reaction mixture is heated at reflux for 1 hour.[1] After the reaction is complete, the solvent and excess ethylamine are removed under reduced pressure.[1] The residue is then triturated with water to precipitate the crude product.[1]

  • Purification: The crude solid is collected by filtration and washed with water. The product is then recrystallized from an ethanol-water mixture to yield trans-3-bromo-N-ethylcinnamamide as a white crystalline material.[1]

Biological Activity and Mechanism of Action

Anticonvulsant Activity

This compound was initially identified as a broad-spectrum anticonvulsant.[3] Its efficacy has been demonstrated in various animal models of epilepsy.

Table 2: Anticonvulsant Activity of this compound

Animal ModelAdministrationED₅₀ (mg/kg)Reference
Mice (Electroshock)i.p.60 ± 11[3]
Mice (Leptazol-induced)i.p.90 ± 15[3]
Mice (Electroshock)oral80 ± 15[3]
Mice (Leptazol-induced)oral300 ± 61[3]
Rats (Leptazol-induced)i.p.58 ± 11[3]
Mechanism of Action: B⁰AT1 Inhibition

Recent studies have elucidated that the primary mechanism of action of this compound is the inhibition of the neutral amino acid transporter B⁰AT1 (SLC6A19). This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the small intestine and the proximal tubule of the kidney.

G cluster_0 B⁰AT1-mediated Amino Acid Transport and Inhibition by this compound cluster_1 Intestinal/Kidney Cell Amino_Acids Neutral Amino Acids B0AT1 B⁰AT1 Transporter (SLC6A19) Amino_Acids->B0AT1 Sodium Na⁺ Sodium->B0AT1 Intracellular_AAs Intracellular Amino Acids B0AT1->Intracellular_AAs Transport This compound This compound This compound->B0AT1 Inhibition

Caption: Inhibition of B⁰AT1 by this compound.

By blocking B⁰AT1, this compound prevents the reabsorption of neutral amino acids, leading to their excretion. This mechanism is being explored for the treatment of metabolic disorders characterized by elevated levels of certain amino acids.

Table 3: In Vitro Inhibitory Activity of this compound

TargetAssayIC₅₀ (µM)Reference
B⁰AT1 (SLC6A19)FLIPR Membrane Potential~0.3-
B⁰AT1 (SLC6A19)Radioactive Uptake~0.5-
5-HT induced contractionsRat fundus strips- (46% inhibition at 10-100 µM)[3]
Monoamine OxidaseRat liver and brain- (Inhibits at 100 µM)[3]

Experimental Protocols for Biological Assays

In Vivo Anticonvulsant Activity Assay (Rodent Model)

Objective: To determine the median effective dose (ED₅₀) of trans-3-Bromo-N-ethylcinnamamide required to protect against chemically or electrically induced seizures.

Materials:

  • trans-3-Bromo-N-ethylcinnamamide

  • Vehicle (e.g., propylene glycol)

  • Convulsant agent (e.g., pentylenetetrazol (Leptazol) or electroshock apparatus)

  • Male Swiss mice or Wistar rats

  • Syringes and needles for intraperitoneal (i.p.) or oral (p.o.) administration

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week. Fast the animals overnight before the experiment with free access to water.

  • Drug Administration: Prepare a solution of trans-3-Bromo-N-ethylcinnamamide in the vehicle. Administer the compound at various doses to different groups of animals via the desired route (i.p. or p.o.). A control group should receive the vehicle only.

  • Induction of Seizures: At a predetermined time after drug administration (e.g., 30-60 minutes), induce seizures.

    • Chemical Induction: Administer a convulsant dose of Leptazol (e.g., 85 mg/kg, i.p.).

    • Electrical Induction: Apply a short electrical stimulus via corneal or ear electrodes.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) for the presence or absence of tonic-clonic seizures.

  • Data Analysis: The ED₅₀ is calculated using statistical methods, such as the log-probit analysis, based on the percentage of animals protected from seizures at each dose level.

B⁰AT1 Inhibition Assay (Cell-based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of trans-3-Bromo-N-ethylcinnamamide on the B⁰AT1 transporter.

Materials:

  • A cell line stably expressing human B⁰AT1 (e.g., MDCK cells)

  • trans-3-Bromo-N-ethylcinnamamide

  • Radio-labeled neutral amino acid (e.g., ³H-Leucine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • Scintillation fluid and counter

Procedure:

  • Cell Culture: Culture the B⁰AT1-expressing cells in appropriate media until they reach a suitable confluency in multi-well plates.

  • Compound Incubation: Prepare serial dilutions of trans-3-Bromo-N-ethylcinnamamide in the assay buffer. Remove the culture medium from the cells and wash with the assay buffer. Add the different concentrations of the compound to the cells and incubate for a specific period.

  • Uptake Assay: To initiate the uptake, add the assay buffer containing the radio-labeled amino acid to the wells. Incubate for a short period (e.g., 10 minutes) at room temperature.

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells using a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition of amino acid uptake against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

trans-3-Bromo-N-ethylcinnamamide (this compound) is a compound with a well-established anticonvulsant profile and a more recently discovered role as a potent inhibitor of the B⁰AT1 neutral amino acid transporter. This dual activity and its well-defined chemical synthesis make it a valuable tool for research in both neuroscience and metabolic diseases. This technical guide provides the essential information and protocols to support scientists and researchers in their exploration of this promising molecule. Further investigation into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential clinical translation.

References

The Anticonvulsant Profile of Cinromide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cinromide (3-bromo-N-ethylcinnamamide) is an experimental anticonvulsant agent that underwent preclinical and limited clinical investigation in the late 1970s and early 1980s. Despite demonstrating a degree of efficacy in animal models of epilepsy, its development was halted due to limited clinical usefulness and the emergence of adverse effects.[1] This technical guide provides a comprehensive overview of the anticonvulsant properties of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and outlining the experimental protocols used in its evaluation. A significant focus is placed on its more recently identified activity as an inhibitor of the B⁰AT1 (SLC6A19) neutral amino acid transporter, a mechanism that may underlie its anticonvulsant effects.

Introduction

This compound is a derivative of cinnamamide that was investigated for its potential as an antiepileptic drug. Early studies in animal models, including those involving maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures, suggested a profile of a potentially effective anticonvulsant. However, a pilot study in adult outpatients with uncontrolled partial epilepsy revealed limited efficacy and notable central nervous system and gastrointestinal toxicity, leading to its withdrawal from further development.[1]

Recent research has shed new light on the potential molecular targets of this compound, identifying it as a potent inhibitor of the B⁰AT1 neutral amino acid transporter. This discovery provides a new lens through which to examine its anticonvulsant properties and offers insights for the development of novel antiepileptic drugs targeting this pathway.

Mechanism of Action

The anticonvulsant effects of this compound are likely multifactorial, with evidence pointing to both classical neuromodulatory actions and a more recently identified role as a transporter inhibitor.

Inhibition of the B⁰AT1 (SLC6A19) Neutral Amino Acid Transporter

The most significant recent finding regarding this compound's mechanism of action is its potent inhibition of the B⁰AT1 (SLC6A19) neutral amino acid transporter. B⁰AT1 is responsible for the sodium-dependent transport of neutral amino acids across the apical membrane of epithelial cells in the intestine and kidneys. While its role in the central nervous system is less defined, the inhibition of amino acid transport could plausibly modulate neuronal excitability.

The proposed mechanism involves an allosteric binding site in the vestibule of the transporter.[2][3] By binding to this site, this compound is thought to prevent the conformational changes necessary for amino acid translocation, thereby reducing their uptake. The precise downstream effects of B⁰AT1 inhibition on neuronal signaling are still under investigation, but it is hypothesized that altering the balance of neuroactive amino acids could lead to a reduction in neuronal hyperexcitability.

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B0AT1_Inhibition_Pathway cluster_membrane Neuronal Membrane B0AT1 B⁰AT1 Transporter (SLC6A19) AminoAcids_int Neutral Amino Acids (Intracellular) B0AT1->AminoAcids_int Influx NeuronalExcitability Neuronal Hyperexcitability B0AT1->NeuronalExcitability Reduced Influx Leads to Decreased Excitability This compound This compound This compound->B0AT1 Allosteric Inhibition AminoAcids_ext Neutral Amino Acids (Extracellular) AminoAcids_ext->B0AT1 Transport AminoAcids_int->NeuronalExcitability Modulation of Neurotransmitter Pools SeizureActivity Seizure Activity NeuronalExcitability->SeizureActivity Leads to

Proposed mechanism of this compound's anticonvulsant action via B⁰AT1 inhibition.
Modulation of Excitatory and Inhibitory Neurotransmission

Older studies on this compound suggested a more conventional anticonvulsant mechanism involving the modulation of synaptic transmission. Research indicated that this compound could depress excitatory transmission and facilitate segmental inhibition. This profile bears resemblance to established antiepileptic drugs like phenytoin and carbamazepine.

Quantitative Data

The following tables summarize the available quantitative data on the pharmacokinetics and pharmacodynamics of this compound and its active metabolite.

Table 1: Pharmacokinetic Parameters of this compound and its Active Metabolite
ParameterThis compound3-bromocinnamamide (Active Metabolite)SpeciesReference
Half-life (t½)0.92 ± 0.23 hr4.43 ± 0.76 hrRhesus Monkey[4]
BioavailabilityIncomplete due to first-pass metabolism-Rhesus Monkey[4]
Table 2: Pharmacodynamic Data
ParameterValueModel SystemReference
IC₅₀ (B⁰AT1 Inhibition)0.5 µMCHO cells expressing B⁰AT1[2]
Effective Plasma Concentration7-14 µg/mL (of metabolite)Alumina-gel monkey model[5]

Note: Despite extensive searching of historical literature, specific ED₅₀ values for this compound in the Maximal Electroshock (MES) and Pentylenetetrazole (PTZ) seizure models were not available in the accessible full-text articles.

Experimental Protocols

This section details the methodologies for key experiments used in the preclinical evaluation of anticonvulsant compounds like this compound.

Maximal Electroshock (MES) Seizure Test

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.

  • Apparatus: A convulsiometer capable of delivering a constant alternating current. Corneal electrodes.

  • Procedure:

    • Administer the test compound (this compound) to the animal (typically mice or rats) at various doses and time points prior to the test.

    • Apply a local anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas.

    • Place the corneal electrodes on the animal's eyes, ensuring good contact with a saline solution.

    • Deliver a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats at 60 Hz for 0.2 seconds).[6]

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The abolition of the hindlimb tonic extension is considered the endpoint for protection.

  • Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED₅₀) is calculated using probit analysis.

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MES_Workflow start Start drug_admin Administer this compound (or vehicle) to animal start->drug_admin anesthesia Apply topical corneal anesthetic drug_admin->anesthesia electrodes Position corneal electrodes anesthesia->electrodes stimulus Deliver supramaximal electrical stimulus electrodes->stimulus observation Observe for tonic hindlimb extension stimulus->observation endpoint Endpoint: Abolition of tonic extension? observation->endpoint protected Protected endpoint->protected Yes not_protected Not Protected endpoint->not_protected No analysis Calculate ED₅₀ protected->analysis not_protected->analysis end End analysis->end

Workflow for the Maximal Electroshock (MES) Seizure Test.
Pentylenetetrazole (PTZ) Seizure Test

The PTZ test is a model for clonic seizures and is used to identify compounds that raise the seizure threshold.

  • Apparatus: Observation chambers, syringes for injection.

  • Procedure:

    • Administer the test compound (this compound) to the animal (typically mice) at various doses and time points.

    • Administer a convulsant dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.

    • Place the animal in an individual observation chamber.

    • Observe the animal for a set period (e.g., 30 minutes) for the occurrence of seizures.

    • The primary endpoint is the failure to observe a generalized clonic seizure for a defined period.

  • Data Analysis: The dose of the compound that protects 50% of the animals from clonic seizures (ED₅₀) is calculated.

Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.

  • Materials: Histidine-dependent strains of Salmonella typhimurium, minimal glucose agar plates, S9 liver extract (for metabolic activation), test compound, positive and negative controls.[4][7]

  • Procedure:

    • Prepare a top agar containing the bacterial strain, a trace amount of histidine, and the test compound at various concentrations.

    • Pour the top agar onto a minimal glucose agar plate.

    • Incubate the plates for 48-72 hours.

    • Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine).

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates that the compound is mutagenic.

Structure-Activity Relationship (SAR)

While a detailed SAR study for a broad range of this compound analogs is not available in the literature, analysis of the cinnamamide scaffold provides insights into the structural requirements for anticonvulsant activity.

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SAR_this compound This compound subst_R1 R1: Phenyl Ring (Hydrophobic Region) subst_R2 R2: Amide Linker (Hydrogen Bond Acceptor/Donor) subst_R3 R3: N-ethyl Group (Modulates Lipophilicity) subst_Br Bromine at meta-position (Electron-withdrawing group) p1->subst_R1 p2->subst_R2 p3->subst_R3 p4->subst_Br

Key pharmacophoric features of the this compound structure.

The general pharmacophore for anticonvulsant cinnamamides includes:

  • A hydrophobic aromatic ring (the phenyl group in this compound).

  • An electron-donating or -withdrawing substituent on the aromatic ring (the bromine atom in this compound).

  • An amide linker that can act as a hydrogen bond donor and acceptor.

  • An alkyl substituent on the amide nitrogen, which can influence lipophilicity and metabolic stability.

Synthesis

This compound, as a cinnamamide derivative, can be synthesized through standard amidation reactions. A plausible synthetic route involves the reaction of 3-bromocinnamic acid with an activating agent to form an acyl chloride, followed by reaction with ethylamine.

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Synthesis_Workflow start 3-bromocinnamic acid step1 Acyl Chloride Formation start->step1 reagent1 Thionyl Chloride (SOCl₂) reagent1->step1 intermediate 3-bromocinnamoyl chloride step1->intermediate step2 Amidation intermediate->step2 reagent2 Ethylamine (CH₃CH₂NH₂) reagent2->step2 product This compound (3-bromo-N-ethylcinnamamide) step2->product

A plausible synthetic workflow for this compound.

Conclusion

This compound represents an interesting case in the history of antiepileptic drug development. While its clinical journey was short-lived due to a suboptimal therapeutic window, the subsequent discovery of its interaction with the B⁰AT1 transporter highlights the potential for this and related pathways as novel targets for anticonvulsant therapies. The data and protocols summarized in this guide provide a historical context and a scientific foundation for researchers and drug development professionals interested in exploring the cinnamamide scaffold and the role of amino acid transporters in epilepsy. The story of this compound underscores the importance of revisiting older compounds with new scientific tools to uncover novel mechanisms of action that could inspire the next generation of therapeutics.

References

Cinromide's Impact on Neutral Amino Acid Transport: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the inhibitory effects of Cinromide on neutral amino acid transport, with a primary focus on its interaction with the B⁰AT1 (SLC6A19) transporter. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a technical guide for researchers in the fields of pharmacology, biochemistry, and drug development.

Executive Summary

This compound has been identified as a potent and selective inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1] This transporter plays a crucial role in the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[2][3] Consequently, inhibition of B⁰AT1 by this compound presents a promising therapeutic strategy for managing metabolic disorders characterized by elevated levels of certain amino acids, such as phenylketonuria.[2][4] This whitepaper details the quantitative measures of this compound's inhibitory activity, the experimental protocols used to determine these effects, and the proposed mechanism of action at the molecular level.

Quantitative Data: Inhibitory Potency of this compound

This compound's efficacy as a B⁰AT1 inhibitor has been quantified across multiple studies, primarily through the determination of its half-maximal inhibitory concentration (IC₅₀). The data consistently demonstrates sub-micromolar potency.

CompoundAssay TypeCell LineSubstrateIC₅₀ (µM)Reference
This compoundFLIPR Membrane Potential (FMP)MDCK-hSLC6A19Not specified0.28[5]
This compoundRadiolabeled Amino Acid UptakeMDCK-hSLC6A19Not specified0.37[5]
This compoundFLIPR Membrane Potential (FMP)CHO-BCIsoleucine0.5 ± 0.08[3]
This compoundOptimized Radiolabeled Amino Acid UptakeCHO-BCL-[U-¹⁴C]leucine0.8 ± 0.1[4]

Experimental Protocols

The characterization of this compound's inhibitory activity has been achieved through two primary experimental methodologies: Fluorescence Imaging Plate Reader (FLIPR) membrane potential assays and radiolabeled amino acid uptake assays.

FLIPR Membrane Potential (FMP) Assay

This cell-based functional assay measures changes in membrane potential, which is an indirect indicator of transporter activity. The symport of a neutral amino acid with Na⁺ by B⁰AT1 leads to depolarization of the cell membrane.

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) or Chinese Hamster Ovary (CHO) cells stably expressing human B⁰AT1 (hSLC6A19) and its ancillary subunit (TMEM27 or collectrin) are seeded in 96- or 384-well plates and cultured to confluence.[1][3]

  • Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that responds to changes in membrane potential.

  • Compound Incubation: A baseline fluorescence is measured before the addition of varying concentrations of this compound or a vehicle control.

  • Substrate Addition and Measurement: A solution containing a B⁰AT1 substrate (e.g., isoleucine) is added to initiate transport. The resulting change in fluorescence, indicative of membrane depolarization, is monitored in real-time using a FLIPR instrument.[3]

  • Data Analysis: The inhibition of the fluorescence signal in the presence of this compound is used to calculate the IC₅₀ value.

FMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Seed B⁰AT1-expressing cells in multi-well plate dye_loading Load cells with voltage-sensitive dye cell_culture->dye_loading baseline Measure baseline fluorescence dye_loading->baseline add_this compound Add this compound (or vehicle) baseline->add_this compound add_substrate Add B⁰AT1 substrate add_this compound->add_substrate measure_fluorescence Measure fluorescence change (depolarization) add_substrate->measure_fluorescence calculate_ic50 Calculate IC₅₀ measure_fluorescence->calculate_ic50

FMP Assay Workflow
Radiolabeled Amino Acid Uptake Assay

This method directly quantifies the transport of a specific amino acid into the cells by measuring the accumulation of a radiolabeled substrate.

Methodology:

  • Cell Culture: CHO-BC cells, which stably express human B⁰AT1 and collectrin, are grown to 80-90% confluence in 35 mm dishes.[6]

  • Washing: The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution (HBSS) to remove any remaining amino acids.[6]

  • Inhibition and Uptake: The cells are incubated for a defined period (e.g., 6 minutes) at 37°C with HBSS containing a radiolabeled substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of this compound.[3][6]

  • Termination of Transport: The uptake is stopped by rapidly washing the cells three times with ice-cold HBSS.[3]

  • Cell Lysis and Scintillation Counting: The cells are lysed with an acid solution (e.g., 0.1 M HCl), and an aliquot of the lysate is used for scintillation counting to determine the amount of radiolabeled substrate taken up by the cells.[3]

  • Data Analysis: The reduction in radiolabeled substrate uptake in the presence of this compound is used to determine the IC₅₀. To ensure specificity for B⁰AT1, control experiments are often performed in a Na⁺-free buffer (with NaCl replaced by NMDG-Cl), as B⁰AT1 is Na⁺-dependent, while other transporters like LAT1 are not.[2][3]

Uptake_Assay_Workflow start Culture B⁰AT1-expressing cells wash1 Wash cells with HBSS start->wash1 incubate Incubate with radiolabeled amino acid + varying concentrations of this compound wash1->incubate wash2 Terminate uptake with ice-cold HBSS wash incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count analyze Calculate IC₅₀ count->analyze Allosteric_Inhibition_Pathway cluster_transporter B⁰AT1 Transporter cluster_inhibitor Inhibition Pathway outward_open Outward-Open State occluded Occluded State outward_open->occluded Substrate Binding inward_open Inward-Open State occluded->inward_open Conformational Change locked_state Locks Transporter in Outward-Open State inward_open->outward_open Substrate Release & Reset This compound This compound allosteric_site Binds to Allosteric Site in Extracellular Vestibule This compound->allosteric_site allosteric_site->outward_open Prevents Transition

References

Investigating the Pharmacokinetics of Cinromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of Cinromide, a compound recognized for its selective inhibition of the neutral amino acid transporter SLC6A19 (B0AT1). This document synthesizes available data on its absorption, distribution, metabolism, and excretion (ADME), with a focus on preclinical findings in the rhesus monkey, the primary model for its pharmacokinetic characterization to date. Detailed experimental protocols, where publicly available, and a visualization of its mechanism of action are included to support further research and development efforts.

Core Pharmacokinetic Profile of this compound

This compound is characterized as a medium-extraction ratio drug with a notably short half-life. A key feature of its metabolism is the formation of an active metabolite, 3-bromocinnamamide, which exhibits a longer half-life and reaches higher steady-state concentrations than the parent drug. The incomplete oral bioavailability of this compound has been attributed to significant first-pass metabolism rather than poor absorption[1].

Quantitative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolite, 3-bromocinnamamide, derived from studies in the rhesus monkey. It is important to note that a comprehensive public record of all pharmacokinetic parameters (including Cmax, Tmax, AUC, clearance, and volume of distribution) and the detailed experimental protocols from the original studies are not fully available in the public domain. The data presented here are based on the published abstract of the primary study.

ParameterThis compound3-Bromocinnamamide (Active Metabolite)SpeciesSource
Half-life (t½) 0.92 ± 0.23 hr4.43 ± 0.76 hrRhesus Monkey[1]
Extraction Ratio MediumLowRhesus Monkey[1]
Steady-State Concentration -3-6 times that of this compoundRhesus Monkey[1]
Oral Bioavailability Incomplete-Rhesus Monkey[1]

Experimental Protocols

Detailed experimental protocols for the pivotal pharmacokinetic studies of this compound in rhesus monkeys are not extensively detailed in publicly accessible literature. However, based on standard preclinical pharmacokinetic study designs, the following outlines a general methodology that would likely have been employed.

General Protocol for Pharmacokinetic Studies in Rhesus Monkeys

1. Animal Model:

  • Species: Rhesus monkey (Macaca mulatta).

  • Health Status: Healthy, adult males are often used.

  • Housing: Housed in accordance with institutional animal care and use committee (IACUC) guidelines.

2. Drug Administration:

  • Formulation: this compound would be formulated in a suitable vehicle for both oral (e.g., gavage) and intravenous (e.g., bolus or infusion) administration.

  • Dosing: A specific dose (e.g., mg/kg) would be administered. For oral bioavailability studies, both intravenous and oral routes are necessary.

3. Sample Collection:

  • Matrix: Blood samples are collected, and plasma is separated for analysis.

  • Time Points: Blood samples are collected at predetermined time points post-dosing to capture the absorption, distribution, and elimination phases of the drug and its metabolite.

4. Bioanalytical Method:

  • Technique: A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be the standard for quantifying this compound and 3-bromocinnamamide in plasma.

  • Sample Preparation: Plasma samples would undergo protein precipitation followed by extraction of the analytes.

  • Instrumentation: A triple quadrupole mass spectrometer would be used for detection and quantification.

Mechanism of Action: Allosteric Inhibition of SLC6A19 (B0AT1)

This compound functions as a potent and selective allosteric inhibitor of the solute carrier family 6 member 19 (SLC6A19) transporter, also known as B0AT1. This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.

The inhibitory action of this compound does not involve direct competition with amino acids for the binding site. Instead, this compound binds to an allosteric site on the transporter. This binding event prevents the necessary conformational change in the transporter that is required to move the amino acid across the cell membrane, effectively locking the transporter in a state that is not conducive to transport.

Visualization of this compound's Mechanism of Action

The following diagram illustrates the proposed mechanism of allosteric inhibition of the SLC6A19 transporter by this compound.

Workflow for SLC6A19 Inhibition Assay Cell_Culture Culture cells expressing SLC6A19 (e.g., MDCK-hSLC6A19) Compound_Addition Add varying concentrations of this compound Cell_Culture->Compound_Addition Substrate_Addition Add labeled neutral amino acid substrate (e.g., [14C]-Leucine) Compound_Addition->Substrate_Addition Incubation Incubate for a defined period Substrate_Addition->Incubation Uptake_Measurement Measure intracellular radioactivity Incubation->Uptake_Measurement Data_Analysis Calculate IC50 value Uptake_Measurement->Data_Analysis

References

Early-Stage Research on Cinromide for Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. Novel therapeutic strategies are urgently needed to address the complex pathophysiology of these conditions. One emerging target of interest is the neutral amino acid transporter B⁰AT1 (SLC6A19), which plays a crucial role in the intestinal absorption and renal reabsorption of neutral amino acids. Cinromide has been identified as a potent inhibitor of B⁰AT1 and is under investigation for its potential to modulate metabolic pathways. This technical guide provides an in-depth overview of the early-stage research on this compound for metabolic disorders, focusing on its mechanism of action, preclinical evidence, and the experimental protocols used in its evaluation.

Core Mechanism of Action: Inhibition of the B⁰AT1 Transporter

This compound's primary mechanism of action is the inhibition of the sodium-dependent neutral amino acid transporter B⁰AT1 (SLC6A19). B⁰AT1 is highly expressed in the apical membrane of intestinal and renal epithelial cells, where it mediates the uptake of a broad range of neutral amino acids. By blocking B⁰AT1, this compound is hypothesized to mimic the effects of dietary protein restriction, a state known to improve metabolic health.

The inhibition of B⁰AT1 by this compound leads to two key physiological consequences:

  • Reduced Intestinal Amino Acid Absorption: This leads to a state of perceived amino acid deprivation in the liver, triggering downstream signaling pathways that promote metabolic benefits.

  • Increased Renal Amino Acid Excretion: This further contributes to a systemic reduction in neutral amino acid levels.

The metabolic improvements observed in preclinical models with B⁰AT1 inhibition are largely attributed to the subsequent elevation of two key metabolic hormones: Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1).

Preclinical Data Summary

Early-stage research, primarily in rodent models with genetic knockout of SLC6A19, has provided compelling evidence for the therapeutic potential of B⁰AT1 inhibition in metabolic disorders. While specific data on this compound administration is limited in the public domain, the findings from these knockout studies serve as a strong rationale for its development.

Quantitative In Vitro Data: B⁰AT1 Inhibition

The inhibitory potency of this compound against the B⁰AT1 transporter has been determined using in vitro cell-based assays.

CompoundTargetAssay TypeIC₅₀ (µM)Reference
This compoundB⁰AT1 (SLC6A19)FLIPR Assay~0.5
This compoundB⁰AT1 (SLC6A19)Stable Isotope Uptake~0.3
Quantitative In Vivo Data: Metabolic Parameters in SLC6A19 Knockout Mice

Studies on mice lacking the SLC6A19 gene (B⁰AT1 knockout) have demonstrated significant improvements in various metabolic parameters. These findings provide a strong indication of the potential effects of a potent B⁰AT1 inhibitor like this compound.

ParameterModelObservationMagnitude of ChangeReference
Glycemic Control SLC6A19 KO MiceImproved glucose toleranceSignificant reduction in blood glucose levels during glucose tolerance test
SLC6A19 KO MiceImproved insulin sensitivityData not specified
Body Weight SLC6A19 KO MiceProtected from diet-induced obesitySignificantly lower body weight compared to wild-type on high-fat diet
Lipid Metabolism SLC6A19 KO MiceReduced liver triglyceridesSignificant reduction
Hormone Levels SLC6A19 KO MiceElevated plasma FGF21Significant increase
SLC6A19 KO MiceElevated plasma GLP-1Significant increase

Signaling Pathways

The metabolic benefits of B⁰AT1 inhibition are mediated through complex signaling pathways initiated by the elevation of FGF21 and GLP-1.

FGF21 Signaling Pathway

Inhibition of B⁰AT1 in the gut and kidney mimics a state of protein restriction, leading to increased hepatic expression and secretion of FGF21. FGF21 is a potent metabolic regulator that acts on various tissues to improve glucose and lipid metabolism.

FGF21_Signaling FGF21 Signaling Pathway in Metabolic Regulation cluster_B0AT1 B0AT1 Inhibition cluster_Liver Liver cluster_Adipose Adipose Tissue This compound This compound B0AT1 B0AT1 This compound->B0AT1 inhibits Amino_Acid_Sensing Amino Acid Deprivation Sensing B0AT1->Amino_Acid_Sensing reduces amino acid uptake FGF21_Production Increased FGF21 Production Amino_Acid_Sensing->FGF21_Production FGFR1_KlothoB FGFR1/β-Klotho Complex FGF21_Production->FGFR1_KlothoB activates ERK1_2_Activation ERK1/2 Activation FGFR1_KlothoB->ERK1_2_Activation Lipolysis_Glucose_Uptake Increased Lipolysis & Glucose Uptake ERK1_2_Activation->Lipolysis_Glucose_Uptake

Caption: FGF21 signaling pathway initiated by B⁰AT1 inhibition.

GLP-1 Signaling Pathway

Reduced amino acid absorption in the intestine due to B⁰AT1 inhibition leads to an increased delivery of amino acids to the distal gut, stimulating L-cells to secrete GLP-1. GLP-1 is an incretin hormone with well-established glucose-lowering effects.

GLP1_Signaling GLP-1 Signaling Pathway in Metabolic Regulation cluster_Intestine Intestine cluster_Pancreas Pancreas This compound This compound B0AT1 B0AT1 This compound->B0AT1 inhibits L_Cells Enteroendocrine L-Cells B0AT1->L_Cells increases distal amino acid delivery GLP1_Secretion Increased GLP-1 Secretion L_Cells->GLP1_Secretion GLP1R GLP-1 Receptor (β-cells) GLP1_Secretion->GLP1R activates cAMP_PKA cAMP/PKA Signaling GLP1R->cAMP_PKA Insulin_Secretion Glucose-Dependent Insulin Secretion cAMP_PKA->Insulin_Secretion

Caption: GLP-1 signaling pathway activated by B⁰AT1 inhibition.

Experimental Protocols

The following sections outline the general methodologies for key experiments used in the early-stage evaluation of this compound and other B⁰AT1 inhibitors.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay

This high-throughput assay is used to functionally assess the inhibition of the electrogenic B⁰AT1 transporter.

Principle: The transport of a neutral amino acid by B⁰AT1 is coupled to the co-transport of Na⁺ ions, resulting in a net influx of positive charge and depolarization of the cell membrane. A voltage-sensitive fluorescent dye is used to detect this change in membrane potential. Inhibitors of B⁰AT1 will prevent this depolarization.

General Protocol:

  • Cell Culture: CHO or HEK293 cells stably overexpressing human B⁰AT1 and its ancillary protein, collectrin, are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: The plate is transferred to a FLIPR instrument. A baseline fluorescence is recorded before the automated addition of this compound or other test compounds at various concentrations.

  • Substrate Addition: After a short pre-incubation with the compound, a solution containing a B⁰AT1 substrate (e.g., leucine or isoleucine) is added to initiate transport and membrane depolarization.

  • Data Acquisition and Analysis: Fluorescence intensity is monitored in real-time. The change in fluorescence upon substrate addition is measured. The inhibitory effect of the compound is calculated as the percentage reduction in the fluorescence signal compared to a vehicle control. IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Stable Isotope-Labeled Neutral Amino Acid Uptake Assay

This assay provides a direct measure of the transport of amino acids into the cell and is considered a gold-standard method for confirming the activity of transporter inhibitors.

Principle: Cells are incubated with a stable isotope-labeled amino acid (e.g., ¹³C, ¹⁵N-leucine). After a defined uptake period, the cells are lysed, and the intracellular concentration of the labeled amino acid is quantified by liquid chromatography-mass spectrometry (LC-MS).

General Protocol:

  • Cell Culture: Cells stably expressing B⁰AT1 are cultured in multi-well plates to confluence.

  • Pre-incubation: The culture medium is removed, and the cells are washed with a transport buffer (e.g., Hanks' Balanced Salt Solution). Cells are then pre-incubated with various concentrations of this compound or a vehicle control in the transport buffer for a specified time.

  • Uptake Initiation: The pre-incubation solution is removed, and a transport buffer containing a known concentration of the stable isotope-labeled amino acid substrate is added to initiate uptake. The incubation is carried out for a defined period (e.g., 5-15 minutes) at 37°C.

  • Uptake Termination and Lysis: The uptake is terminated by rapidly aspirating the substrate solution and washing the cells with ice-cold buffer to remove any extracellular substrate. The cells are then lysed with a suitable lysis buffer (e.g., methanol/water).

  • Sample Analysis: The cell lysates are analyzed by LC-MS to quantify the amount of the intracellular stable isotope-labeled amino acid.

  • Data Analysis: The rate of uptake is calculated and normalized to the protein concentration of the cell lysate. The inhibitory effect of this compound is determined by comparing the uptake in the presence of the compound to the vehicle control. IC₅₀ values are calculated from the concentration-response curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and initial characterization of a B⁰AT1 inhibitor like this compound.

Experimental_Workflow Experimental Workflow for B0AT1 Inhibitor Characterization cluster_Discovery Discovery & Initial Screening cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 (FLIPR & Stable Isotope) Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (against other transporters) Dose_Response->Selectivity_Profiling Mechanism_of_Inhibition Mechanism of Inhibition Studies Selectivity_Profiling->Mechanism_of_Inhibition PK_PD Pharmacokinetics & Pharmacodynamics Mechanism_of_Inhibition->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., DIO mice) PK_PD->Efficacy_Models Biomarker_Analysis Biomarker Analysis (FGF21, GLP-1) Efficacy_Models->Biomarker_Analysis

Caption: A generalized workflow for B⁰AT1 inhibitor research.

Conclusion and Future Directions

The early-stage research on this compound as a B⁰AT1 inhibitor presents a promising new therapeutic avenue for the treatment of metabolic disorders. The preclinical data from SLC6A19 knockout mice strongly support the hypothesis that inhibiting this transporter can lead to significant improvements in glucose homeostasis, body weight, and lipid metabolism, likely through the modulation of FGF21 and GLP-1 signaling.

Further research is required to fully elucidate the therapeutic potential of this compound. This includes:

  • Detailed preclinical studies with this compound: To confirm that the metabolic benefits observed in SLC6A19 knockout mice are recapitulated with pharmacological inhibition.

  • Long-term safety and toxicology studies: To assess the safety profile of chronic B⁰AT1 inhibition.

  • Clinical Trials: Ultimately, well-controlled clinical trials in patients with metabolic disorders will be necessary to determine the efficacy and safety of this compound in humans.

This technical guide provides a comprehensive overview of the current state of early-stage research on this compound for metabolic disorders. The data and methodologies presented herein should serve as a valuable resource for researchers and drug development professionals working in this exciting and rapidly evolving field.

The Structure-Activity Relationship of Cinromide Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of Anticonvulsant and Neuroprotective Cinnamide Derivatives

Cinromide, a cinnamamide derivative, has garnered attention for its potential anticonvulsant and neuroprotective properties. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound analogs, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing key quantitative data, detailing experimental protocols, and visualizing critical pathways and workflows, this document aims to facilitate the rational design of novel therapeutic agents targeting neurological disorders.

Quantitative Analysis of Biological Activity

The biological activity of this compound and its analogs has been primarily evaluated based on their anticonvulsant efficacy, neuroprotective potential, and their inhibitory effect on the B⁰AT1 (SLC6A19) neutral amino acid transporter. The following tables summarize the key quantitative data from various studies, providing a comparative analysis of these compounds.

Table 1: Anticonvulsant Activity of Cinnamamide Derivatives

The Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) tests are standard preclinical models for assessing anticonvulsant activity. The effective dose (ED₅₀) represents the dose required to protect 50% of the animals from seizures. Neurotoxicity is often assessed using the rotarod test, with the median toxic dose (TD₅₀) indicating the dose at which 50% of animals exhibit motor impairment. The Protective Index (PI = TD₅₀/ED₅₀) is a measure of the drug's safety margin.

CompoundSubstitution PatternMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI) in MESReference
This compound3-Bromo on phenyl----Data not available in reviewed sources
Analog 1d(E)-3-(3-fluorophenyl)-N-(2-hydroxyethyl)acrylamide17.0-211.112.4[1]
Analog IN-(2-hydroxyethyl) cinnamamide17.7-154.98.8[1]
Stiripentol Analog 7h-87---[2]
Stiripentol Analog (±)-13b--110--[2]
Hydantoin Derivative 5jN-3-arylamide substituted 5,5-cyclopropanespirohydantoin9.2-421.645.8[3]
N-Cbz-α-amino-N-benzyloxysuccinimide(R)-enantiomer-62.5--[4]
N-Cbz-α-amino-glutarimidooxy acetic acid methyl ester 3a----ED₅₀ in Strychnine test: 42.9 mg/kg[5]

Note: A dash (-) indicates that the data was not available in the reviewed literature.

Table 2: B⁰AT1 (SLC6A19) Inhibition by this compound and Analogs

This compound and its analogs have been identified as inhibitors of the neutral amino acid transporter B⁰AT1. The inhibitory potency is typically measured by the half-maximal inhibitory concentration (IC₅₀).

CompoundStructure/DescriptionIC₅₀ (µM) - FLIPR AssayIC₅₀ (µM) - Radioactive Uptake AssayReference
This compound(E)-N-(3-bromophenyl)-2,3-dimethylcinnamamide0.280.37[6]
Analog 23-Chloro analog0.200.44[6]
Analog 33-Iodo analog0.160.35[6]
Analog 44-Bromo analog0.330.65[6]
Analog 54-Chloro analog0.300.58[6]
Analog 64-Iodo analog0.320.61[6]
Analog 73,4-Dichloro analog0.160.33[6]
Analog 83,5-Dichloro analog0.130.28[6]
Analog 92-Bromo analog2.95.5[6]
Analog 102-Chloro analog2.54.8[6]
Analog 11Unsubstituted phenyl1.93.5[6]
Analog 123-Trifluoromethyl analog0.220.45[6]
Analog 13N-ethyl analog of this compound0.651.2[6]
Analog 14N-propyl analog of this compound1.52.8[6]
Analog 15N-cyclopropyl analog of this compound0.891.6[6]
Analog 16N-benzyl analog of this compound3.25.9[6]
Benztropine4471[7]
Nimesulide23-[7]
Compound E4Structurally similar to this compound1.9-13.7-[7]
Compound CB31.9-13.7-[7]
Compound E181.9-13.7-[7]
Table 3: Neuroprotective and Toxicity Data for Cinnamamide Derivatives

The neuroprotective effects of cinnamamide derivatives are often assessed in cell-based assays against toxins like glutamate. Toxicity is evaluated through various measures, including the median lethal dose (LD₅₀) or the maximum tolerated dose (MTD).

CompoundAssayEndpointResultReference
Cinnamide Derivatives 9t, 9u, 9y, 9zGlutamate-induced neurotoxicity in PC12 cellsCell ViabilityDose-dependent protection[8]
Cinnamide Derivatives 9t, 9u, 9y, 9zMCAO in vivo modelInfarct AreaSignificant reduction[8]
N-methyl-3,4,5-trimethoxy-cinnamamideAcute ToxicityLD₅₀ (intraperitoneal, mouse)650 mg/kg[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

Synthesis of Cinnamamide Derivatives

General Procedure for the Synthesis of (E)- and (Z)-m-(trifluoromethyl)-α,β-dimethylcinnamamides: [9]

  • Preparation of the appropriate α,β-dimethylcinnamic acids: These are prepared from m-(trifluoromethyl)acetophenone and the Reformatsky reagent from ethyl α-bromopropionate, followed by dehydration and hydrolysis.

  • Separation of (E) and (Z) isomers: The isomeric acids are separated by fractional crystallization.

  • Conversion to acid chlorides: The separated acids are treated with thionyl chloride to yield the corresponding acid chlorides.

  • Amidation: The acid chlorides are reacted with the appropriate amine to yield the final cinnamamide derivatives.

Anticonvulsant Screening

Maximal Electroshock (MES) Test Protocol: [1]

  • Animals: Male Kunming mice (18-22 g) are used.

  • Drug Administration: Test compounds are suspended in 0.5% sodium carboxymethylcellulose (CMC-Na) and administered intraperitoneally (i.p.).

  • Stimulation: 30 minutes after drug administration, a 50 mA alternating current is delivered for 0.2 seconds via corneal electrodes.

  • Endpoint: The abolition of the hind limb tonic extensor component of the seizure is defined as protection.

  • ED₅₀ Determination: The median effective dose (ED₅₀) is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol:

  • Animals: Male ICR mice are used.

  • Drug Administration: Test compounds are administered i.p.

  • Chemoconvulsant Administration: At the time of peak effect of the test compound, a dose of pentylenetetrazole (typically 85 mg/kg) sufficient to induce clonic seizures in 97% of animals is injected subcutaneously.

  • Observation: Animals are observed for 30 minutes for the presence or absence of a clonic seizure lasting for at least 5 seconds.

  • Endpoint: The absence of clonic seizures during the observation period is defined as protection.

  • ED₅₀ Determination: The median effective dose (ED₅₀) is determined.

Neurotoxicity Assessment

Rotarod Test Protocol: [8][10][11]

  • Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used.

  • Training: Mice are trained to stay on the rotating rod at a constant speed (e.g., 15 rpm) for a set duration (e.g., 1 minute) in three trials.

  • Testing: 30 minutes after i.p. administration of the test compound, the mice are placed on the rotarod rotating at a constant speed.

  • Endpoint: Neurotoxicity is indicated if the animal falls off the rod three times within a 1-minute period.

  • TD₅₀ Determination: The median toxic dose (TD₅₀) is calculated from the dose-response data.

In Vitro Neuroprotection Assay

Glutamate-Induced Neurotoxicity in PC12 Cells Protocol: [8]

  • Cell Culture: PC12 cells are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well plates.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specified time (e.g., 12 hours).

  • Induction of Neurotoxicity: Glutamate (e.g., 10 mM final concentration) is added to the culture medium, and the cells are incubated for a further 24 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT assay. The absorbance is measured at a specific wavelength (e.g., 490 nm).

  • Data Analysis: Cell viability is expressed as a percentage of the control group.

B⁰AT1 Inhibition Assay

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential Assay Protocol: [7]

  • Cell Line: A stable cell line co-expressing human B⁰AT1 and its ancillary protein, collectrin, is used (e.g., CHO-BC cells).

  • Assay Principle: The assay measures changes in membrane potential caused by the electrogenic transport of neutral amino acids by B⁰AT1.

  • Procedure:

    • Cells are plated in 96-well plates.

    • A membrane potential-sensitive dye is loaded into the cells.

    • Test compounds are added to the wells.

    • A substrate of B⁰AT1 (e.g., leucine) is added to initiate transport and induce membrane depolarization.

    • The change in fluorescence is monitored using a FLIPR instrument.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the substrate-induced depolarization is determined.

Visualizing Workflows and Mechanisms

Graphviz diagrams are used to illustrate key experimental workflows and the proposed mechanism of action of this compound analogs.

Experimental Workflows

Anticonvulsant_Drug_Discovery_Workflow cluster_preclinical Preclinical Evaluation Compound_Synthesis Compound Synthesis (this compound Analogs) Primary_Screening Primary Anticonvulsant Screening (MES & scPTZ Tests) Compound_Synthesis->Primary_Screening Neurotoxicity_Screening Neurotoxicity Screening (Rotarod Test) Primary_Screening->Neurotoxicity_Screening SAR_Analysis Structure-Activity Relationship Analysis Neurotoxicity_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Advanced_Evaluation Advanced Evaluation (Mechanism of Action, In Vivo Models) SAR_Analysis->Advanced_Evaluation Lead_Optimization->Compound_Synthesis

Anticonvulsant Drug Discovery Workflow

Neuroprotection_Assay_Workflow Start Start: PC12 Cell Culture Plating Seed Cells in 96-well Plates Start->Plating Pretreatment Pre-treat with this compound Analogs Plating->Pretreatment Induction Induce Neurotoxicity (e.g., with Glutamate) Pretreatment->Induction Incubation Incubate for 24 hours Induction->Incubation MTT_Assay Perform MTT Assay for Cell Viability Incubation->MTT_Assay Data_Analysis Analyze Data & Determine Neuroprotection MTT_Assay->Data_Analysis End End Data_Analysis->End

In Vitro Neuroprotection Assay Workflow
Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its analogs is the inhibition of the B⁰AT1 (SLC6A19) neutral amino acid transporter. This transporter is crucial for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys. In the brain, altered amino acid homeostasis due to B⁰AT1 inhibition may contribute to the observed anticonvulsant and neuroprotective effects.

B0AT1_Inhibition_Pathway This compound This compound Analogs B0AT1 B⁰AT1 (SLC6A19) Transporter This compound->B0AT1 Inhibition AA_Transport Reduced Neutral Amino Acid Transport B0AT1->AA_Transport AA_Homeostasis Altered Amino Acid Homeostasis in CNS AA_Transport->AA_Homeostasis Neurotransmitter Modulation of Neurotransmitter Levels (e.g., Glutamate, GABA) AA_Homeostasis->Neurotransmitter Caspase3 Inhibition of Caspase-3 Pathway AA_Homeostasis->Caspase3 Neuronal_Excitability Decreased Neuronal Excitability Neurotransmitter->Neuronal_Excitability Anticonvulsant Anticonvulsant Effects Neuronal_Excitability->Anticonvulsant Neuroprotection Neuroprotective Effects Caspase3->Neuroprotection

Proposed Mechanism of Action of this compound Analogs

Structure-Activity Relationship (SAR) Insights

Based on the available data, several key SAR trends can be identified for this compound analogs:

  • Substitution on the Phenyl Ring: Halogen substitution on the phenyl ring of the cinnamamide scaffold is generally favorable for B⁰AT1 inhibitory activity. Dichloro-substitution, particularly at the 3,5-positions, appears to enhance potency compared to mono-substitution.[6] The position of the substituent is also critical, with 2-substitution leading to a significant decrease in activity.[6] A trifluoromethyl group at the 3-position also confers potent inhibitory activity.[6]

  • N-Substitution on the Amide: Modification of the N-substituent on the amide group influences B⁰AT1 inhibition. Small alkyl groups like ethyl and propyl, as well as a cyclopropyl group, are tolerated, though they may slightly decrease potency compared to the unsubstituted amide.[6] Larger substituents like a benzyl group lead to a more significant drop in activity.[6]

  • Stereochemistry: The stereochemistry of the α,β-dimethylcinnamamides has been shown to be important for anticonvulsant activity, with (E)-isomers generally being more active.[9]

  • General Trends for Anticonvulsant Activity: For cinnamamides, electron-withdrawing groups on the phenyl ring, such as halogens and trifluoromethyl groups, tend to increase anticonvulsant activity.[9]

Conclusion

The study of this compound and its analogs provides a compelling case for the therapeutic potential of cinnamamide derivatives in treating neurological disorders. The inhibition of the B⁰AT1 transporter presents a novel mechanism for modulating neuronal excitability and providing neuroprotection. The structure-activity relationships outlined in this guide, coupled with the detailed experimental protocols, offer a solid foundation for the design and development of next-generation anticonvulsant and neuroprotective agents with improved efficacy and safety profiles. Further research should focus on elucidating the precise downstream signaling pathways affected by B⁰AT1 inhibition in the central nervous system to fully realize the therapeutic potential of this promising class of compounds.

References

The Role of Cinromide in Elucidating SLC6A19 Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Solute Carrier Family 6 Member 19 (SLC6A19), also known as B⁰AT1, is a sodium-dependent neutral amino acid transporter predominantly expressed in the apical membrane of intestinal and renal epithelial cells.[1][2] It plays a crucial role in the absorption and reabsorption of neutral amino acids, including leucine, isoleucine, and valine.[3][4] Dysfunctional SLC6A19 is the underlying cause of Hartnup disorder, an autosomal recessive condition characterized by impaired amino acid transport.[2][4][5] Furthermore, emerging research has highlighted SLC6A19 as a potential therapeutic target for metabolic disorders such as phenylketonuria (PKU), non-alcoholic steatohepatitis (NASH), and type 2 diabetes.[1][6][7][8]

Cinromide has been identified as a robust and selective inhibitor of SLC6A19, making it an invaluable pharmacological tool for studying the transporter's function and exploring its therapeutic potential.[9][10] This technical guide provides an in-depth overview of the use of this compound in SLC6A19 research, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Quantitative Data: this compound's Inhibitory Potency

This compound's efficacy as an SLC6A19 inhibitor has been quantified across various cell-based functional assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

CompoundAssay TypeCell LineSubstrateIC₅₀ (µM)Reference
This compound FLIPR AssayCHO-BCIsoleucine0.5[1]
This compound Radioactive UptakeCHO-BCLeucine0.8 ± 0.1[7]
This compound FLIPR AssayMDCK-hSLC6A19IsoleucineNot specified[9][10]
This compound Stable Isotope UptakeMDCK-hSLC6A19¹³C₆, ¹⁵N-l-isoleucineNot specified[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols utilized to characterize the inhibitory effects of this compound on SLC6A19.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This high-throughput assay indirectly measures the activity of electrogenic transporters like SLC6A19 by detecting changes in membrane potential.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing human SLC6A19 (hSLC6A19) and its ancillary protein TMEM27 are cultured to confluence in 384-well plates.[9][10] Chinese Hamster Ovary (CHO-BC) cells stably expressing human B⁰AT1 and collectrin are also utilized.[1]

  • Dye Loading: Cells are loaded with a membrane potential-sensitive fluorescent dye.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or other test compounds for a specified duration (e.g., 30 minutes).[11]

  • Substrate Addition and Signal Detection: A substrate of SLC6A19, such as L-isoleucine (e.g., 3 mM), is added to initiate transport.[9] The resulting membrane depolarization leads to a change in fluorescence, which is measured in real-time using a FLIPR instrument.

  • Data Analysis: The change in fluorescence is proportional to the transporter activity. The inhibitory effect of this compound is determined by comparing the fluorescence signal in treated wells to control wells (vehicle-treated). IC₅₀ values are calculated from the dose-response curves.

Radiolabeled/Stable Isotope Amino Acid Uptake Assay

This method provides a direct measurement of amino acid transport into cells.

  • Cell Culture: Cells (e.g., CHO-BC or MDCK-hSLC6A19) are seeded in multi-well plates (e.g., 35 mm dishes) and grown to near confluence.[11]

  • Pre-incubation: Cells are washed with a buffer such as Hank's Balanced Salt Solution (HBSS).[11] To differentiate between Na⁺-dependent (SLC6A19-mediated) and Na⁺-independent transport, parallel experiments are conducted in buffers where NaCl is replaced with a non-transported cation like N-methyl-D-glucamine (NMDG).[1]

  • Inhibition and Uptake: Cells are incubated with a buffer containing the radiolabeled (e.g., ¹⁴C-leucine or ¹⁴C-isoleucine) or stable isotope-labeled (e.g., ¹³C₆, ¹⁵N-l-isoleucine) amino acid substrate at a defined concentration (e.g., 150 µM) and varying concentrations of this compound for a short period (e.g., 6 minutes) at 37°C.[9][11]

  • Termination and Lysis: The transport process is stopped by rapidly washing the cells with ice-cold buffer.[11] The cells are then lysed (e.g., with 0.1 M HCl).[1]

  • Quantification: For radiolabeled substrates, the radioactivity in the cell lysate is measured using a scintillation counter.[1] For stable isotope-labeled substrates, the lysate is analyzed by Liquid Chromatography-Mass Spectrometry (LC/MS).[9]

  • Data Analysis: The amount of transported amino acid is quantified and normalized to the total protein content. The percentage of inhibition by this compound is calculated relative to the uninhibited control, and IC₅₀ values are determined.

Visualizations: Pathways and Workflows

SLC6A19-Mediated Amino Acid Transport

The following diagram illustrates the fundamental mechanism of neutral amino acid transport by SLC6A19 in an epithelial cell and the inhibitory action of this compound.

cluster_lumen Apical Lumen (Intestine/Kidney) cluster_cell Epithelial Cell Amino Acids Amino Acids SLC6A19 SLC6A19 (B⁰AT1) Amino Acids->SLC6A19 Na+ Na+ Na+->SLC6A19 Intracellular Amino Acids Intracellular Amino Acids SLC6A19->Intracellular Amino Acids This compound This compound This compound->SLC6A19 Inhibition cluster_screening Screening & Identification cluster_characterization Characterization & Validation A Compound Library B High-Throughput Screen (e.g., FLIPR Assay) A->B C Initial Hits B->C D Dose-Response & Potency (IC₅₀ Determination) C->D Hit Confirmation E Secondary Assays (e.g., Radioactive Uptake) D->E F Selectivity Assays (vs. other transporters like LAT1, ASCT2) E->F G Validated Inhibitor (e.g., this compound) F->G A This compound B SLC6A19 Inhibition (Intestine & Kidney) A->B C Reduced Neutral Amino Acid (Re)absorption B->C D Increased Luminal Amino Acids C->D E Increased Urinary Amino Acid Excretion (Aminoaciduria) C->E G Increased FGF21 Release C->G Systemic response F Increased GLP-1 Secretion D->F I Reduced Plasma Phenylalanine (PKU Model) E->I H Improved Glycemic Control F->H G->H

References

Methodological & Application

Cinromide: In Vitro Experimental Protocols for Cellular Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinromide, also known as (E)-3-bromo-N-ethylcinnamamide, is an experimental compound that has been investigated for its anticonvulsant properties and, more recently, for its role as a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19). These dual activities make this compound a compound of interest for research in both neuroscience and metabolic diseases. This document provides detailed in vitro experimental protocols for studying the effects of this compound, with a focus on its inhibitory action on B⁰AT1 and general methods for assessing its neuroprotective potential.

Mechanism of Action: B⁰AT1 Inhibition

This compound has been identified as a robust and selective inhibitor of the B⁰AT1 transporter (SLC6A19), which is primarily responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1] By blocking this transporter, this compound can modulate amino acid homeostasis.

Quantitative Data Summary

The inhibitory potency of this compound against the B⁰AT1 transporter has been determined in various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.

Assay TypeCell LineSubstrateThis compound IC₅₀ (µM)Reference
FLIPR Membrane Potential AssayMDCK cells expressing hSLC6A19Not specified0.28[1]
Stable Isotope-Labeled Uptake AssayMDCK cells expressing hSLC6A19Not specified0.37[1]
Radiolabeled Amino Acid UptakeCHO-BC cellsL-[U-¹⁴C]isoleucine0.5[2][3]
Optimized Radiolabeled Amino Acid UptakeCHO-BC cellsL-[U-¹⁴C]leucine0.8 ± 0.1[4][5]

Experimental Protocols

B⁰AT1 Inhibition: FLIPR Membrane Potential Assay

This high-throughput assay indirectly measures the activity of the electrogenic B⁰AT1 transporter by detecting changes in cell membrane potential.[1][6]

Objective: To determine the inhibitory effect of this compound on B⁰AT1 activity by measuring changes in membrane potential in cells stably expressing the transporter.

Materials:

  • CHO-BC or MDCK cells stably co-expressing B⁰AT1 (SLC6A19) and its ancillary subunit collectrin (TMEM27)[1]

  • Black-wall, clear-bottom 96-well or 384-well microplates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES and 5 mM glucose (HBSS + G), pH 7.5[6]

  • This compound stock solution (in DMSO)

  • Amino acid substrate (e.g., 5 mM methionine or isoleucine)[6]

  • Fluorescence Imaging Plate Reader (FLIPR)

Protocol:

  • Cell Plating:

    • Seed the CHO-BC or MDCK cells into the microplates at a density that will form a confluent monolayer overnight (e.g., 60,000 cells/well for a 96-well plate).[6]

    • Incubate at 37°C in a CO₂ incubator.

  • Dye Loading:

    • The following day, wash the cells three times with HBSS + G.[6]

    • Prepare the dye-loading buffer according to the manufacturer's instructions.

    • Add 100 µL of the dye-loading buffer to each well and incubate for 30-60 minutes at room temperature, protected from light.[6]

  • Compound Preparation:

    • Prepare serial dilutions of this compound in HBSS + G. Include a vehicle control (DMSO).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Initiate the assay, which will first measure the baseline fluorescence.

    • The instrument will then add the this compound dilutions (or vehicle) to the wells, followed by the amino acid substrate to stimulate B⁰AT1 activity.

    • Fluorescence is monitored in real-time to detect changes in membrane potential.

  • Data Analysis:

    • The change in fluorescence upon substrate addition is indicative of B⁰AT1 activity.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value.

FLIPR_Workflow cluster_prep Preparation cluster_assay FLIPR Measurement cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B C Wash cells with HBSS + G B->C D Load with membrane potential dye C->D F Measure baseline fluorescence D->F Place plate in FLIPR E Prepare this compound dilutions G Add this compound F->G H Add amino acid substrate G->H I Record fluorescence change H->I J Calculate % inhibition I->J K Determine IC50 value J->K

FLIPR membrane potential assay workflow.

B⁰AT1 Inhibition: Radiolabeled Amino Acid Uptake Assay

This assay directly measures the uptake of a radiolabeled amino acid substrate into cells, providing a direct assessment of transporter function.[2][3][4]

Objective: To quantify the inhibition of B⁰AT1-mediated amino acid transport by this compound.

Materials:

  • CHO-BC cells[4]

  • 35 mm cell culture dishes

  • HBSS + G, pH 7.5

  • Radiolabeled substrate (e.g., 150 µM L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine)[2][3]

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)

  • Scintillation cocktail and scintillation counter

Protocol:

  • Cell Culture:

    • Seed CHO-BC cells in 35 mm dishes and grow for 48-72 hours until they reach 80-90% confluency.[2][3][4]

  • Uptake Assay:

    • Remove the culture medium and wash the cells three times with HBSS + G.[2][3][4]

    • Prepare the uptake solution containing HBSS + G, the radiolabeled substrate, and the desired concentrations of this compound (or vehicle control).

    • Pre-incubate the cells with the uptake solution containing this compound for a short period if necessary.

    • Initiate the transport by adding the complete uptake solution to the cells.

    • Incubate for a defined period (e.g., 6 minutes) in a 37°C water bath.[2][3]

  • Termination and Lysis:

    • Rapidly terminate the uptake by aspirating the uptake solution and washing the cells three times with ice-cold HBSS.

    • Lyse the cells by adding cell lysis buffer to each dish and incubating for at least 30 minutes.

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysate for normalization.

  • Data Analysis:

    • Normalize the radioactive counts to the protein concentration.

    • Calculate the percentage of inhibition of uptake at each this compound concentration compared to the vehicle control.

    • Generate a concentration-response curve to determine the IC₅₀ value.

B0AT1_Signaling cluster_membrane Cell Membrane B0AT1 B0AT1 (SLC6A19) Transporter AA_in Neutral Amino Acids (intracellular) B0AT1->AA_in Na_in Na+ (intracellular) B0AT1->Na_in AA_out Neutral Amino Acids (extracellular) AA_out->B0AT1 Co-transport Na_out Na+ (extracellular) Na_out->B0AT1 Co-transport This compound This compound This compound->B0AT1 Inhibition

This compound inhibits B⁰AT1-mediated amino acid transport.

General Protocol for In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity Model)

While specific in vitro neuroprotection data for this compound is not extensively published, its cinnamamide scaffold is found in compounds with neuroprotective effects against glutamate-induced toxicity.[7] This general protocol can be adapted to test this compound's potential neuroprotective properties.

Objective: To assess the ability of this compound to protect cultured neurons from cell death induced by glutamate.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., PC12, SH-SY5Y)

  • Poly-D-lysine coated culture plates

  • Neuronal culture medium

  • Glutamate stock solution

  • This compound stock solution (in DMSO)

  • Cell viability assay (e.g., MTT, LDH release, or AlamarBlue assay)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Cell Plating:

    • Plate neurons on poly-D-lysine coated plates and allow them to differentiate and mature for several days.

  • Compound Pre-treatment:

    • Pre-treat the neuronal cultures with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 1-2 hours).

  • Excitotoxic Insult:

    • Induce excitotoxicity by adding a neurotoxic concentration of glutamate (e.g., 100-300 µM) to the culture medium.[8] A control group should not receive glutamate.

  • Incubation:

    • Incubate the cells for a period sufficient to induce cell death (e.g., 18-24 hours).

  • Assessment of Cell Viability:

    • After incubation, measure cell viability using a chosen assay:

      • MTT Assay: Measures mitochondrial reductase activity in living cells.

      • LDH Assay: Measures the release of lactate dehydrogenase from damaged cells into the medium.

      • Live/Dead Staining: Use fluorescent dyes like Calcein-AM (live cells) and Propidium Iodide (dead cells) and visualize with fluorescence microscopy.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the untreated (no glutamate) control.

    • Compare the viability of cells treated with glutamate alone to those pre-treated with this compound.

    • A significant increase in viability in the this compound-treated groups indicates a neuroprotective effect.

Excitotoxicity_Pathway Glutamate High Extracellular Glutamate Receptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->Receptor Over-activation Ca_influx Excessive Ca2+ Influx Receptor->Ca_influx Mito_dys Mitochondrial Dysfunction Ca_influx->Mito_dys ROS ↑ ROS Production Mito_dys->ROS Apoptosis Apoptotic Pathways (e.g., Caspase Activation) Mito_dys->Apoptosis ROS->Apoptosis Cell_death Neuronal Cell Death Apoptosis->Cell_death This compound This compound (Hypothesized) This compound->Receptor Potential Inhibition?

Hypothesized neuroprotective role of this compound.

Conclusion

The provided protocols offer a robust framework for the in vitro investigation of this compound. The assays for B⁰AT1 inhibition are well-established and allow for the precise determination of this compound's potency and mechanism of action on this transporter. The general neuroprotection protocol provides a starting point for exploring the compound's effects in the context of neuronal excitotoxicity, an area that warrants further specific investigation. These experimental designs are crucial for drug development professionals and researchers aiming to further characterize the therapeutic potential of this compound.

References

Application Note and Protocol: High-Throughput Screening of B⁰AT1 Inhibitors using the FLIPR Membrane Potential Assay with Cinromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for utilizing the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay to identify and characterize inhibitors of the neutral amino acid transporter B⁰AT1 (SLC6A19). Cinromide, a known inhibitor of B⁰AT1, is presented as a model compound for this assay. The protocol outlines the necessary steps from cell line selection and maintenance to data acquisition and analysis, enabling researchers to efficiently screen for novel B⁰AT1 modulators.

Introduction

The neutral amino acid transporter B⁰AT1, also known as SLC6A19, is the primary transporter for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] Its role in amino acid homeostasis has made it a potential therapeutic target for metabolic diseases and rare genetic disorders.[3][4] B⁰AT1 is a sodium-coupled cotransporter, moving one sodium ion along with one neutral amino acid molecule into the cell.[5][6] This electrogenic activity, resulting in a net influx of positive charge, leads to depolarization of the cell membrane. This change in membrane potential can be effectively measured in a high-throughput format using the FLIPR system with a membrane potential-sensitive dye.[1][7]

This compound has been identified as a robust and selective inhibitor of B⁰AT1.[1][7] Its ability to block the transport of neutral amino acids, and thus prevent the associated membrane depolarization, makes it an excellent control compound for validating the FLIPR membrane potential assay for B⁰AT1 inhibitor screening.[4][7]

Signaling Pathway of B⁰AT1 and Inhibition by this compound

B⁰AT1 facilitates the influx of a neutral amino acid (e.g., L-isoleucine) and a sodium ion (Na⁺) into the cell. This influx of positive charge leads to membrane depolarization, which is detected by a voltage-sensitive fluorescent dye. This compound allosterically binds to B⁰AT1, preventing the conformational change required for transport and thereby inhibiting the influx of the amino acid and Na⁺, which in turn prevents the depolarization of the cell membrane.[6][8]

B0AT1_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Amino Acid Amino Acid B0AT1 B⁰AT1 (SLC6A19) Amino Acid->B0AT1 Na+ Na+ Na+->B0AT1 This compound This compound This compound->B0AT1 Inhibits Depolarization Membrane Depolarization B0AT1->Depolarization Influx No_Depolarization No Membrane Depolarization B0AT1->No_Depolarization Fluorescence_Increase Increased Fluorescence Depolarization->Fluorescence_Increase Fluorescence_Baseline Baseline Fluorescence No_Depolarization->Fluorescence_Baseline

Signaling pathway of B⁰AT1-mediated membrane depolarization and its inhibition by this compound.

Experimental Protocols

This section provides a detailed protocol for performing the FLIPR membrane potential assay to screen for B⁰AT1 inhibitors using this compound as a reference compound.

Materials and Reagents
Material/ReagentSupplier (Example)Catalog Number (Example)
MDCK cells expressing hSLC6A19 and TMEM27In-house or customN/A
CHO-BC cells (CHO cells expressing B⁰AT1 and collectrin)In-house or customN/A
DMEM/F-12 MediumThermo Fisher Scientific11330032
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418)Thermo Fisher Scientific10131035
Hygromycin BThermo Fisher Scientific10687010
Black-walled, clear-bottom 96- or 384-well platesCorning3603 (96-well), 3712 (384-well)
FLIPR Membrane Potential Assay Kit (Blue)Molecular DevicesR8042
L-IsoleucineSigma-AldrichI2752
This compoundTocris Bioscience3647
HBSS with 20 mM HEPESIn-house preparationN/A
Cell Culture
  • Cell Line Maintenance : Culture MDCK cells stably expressing human SLC6A19 (hSLC6A19) and its accessory protein TMEM27 in DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 500 µg/mL Geneticin, and 250 µg/mL Hygromycin B.[1][7] Alternatively, CHO-BC cells can be used.[4]

  • Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture : Passage cells every 2-3 days to maintain sub-confluent cultures.

FLIPR Membrane Potential Assay Protocol

The following protocol is adapted for a 384-well format. Adjust volumes accordingly for a 96-well format.

  • Cell Seeding :

    • Harvest and resuspend cells in culture medium.

    • Seed 20,000 cells per well in 25 µL of culture medium into black-walled, clear-bottom 384-well plates.

    • Incubate the plates overnight at 37°C with 5% CO₂ to allow for the formation of a confluent monolayer.[2][5]

  • Dye Loading :

    • Prepare the FLIPR Membrane Potential Assay Kit dye loading solution according to the manufacturer's instructions in HBSS with 20 mM HEPES.[3]

    • Remove the cell culture medium from the wells.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.[2][9]

  • Compound Preparation :

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of this compound in HBSS with 20 mM HEPES. The final DMSO concentration should not exceed 1%.[10]

    • Prepare a solution of the B⁰AT1 substrate, L-isoleucine, in HBSS with 20 mM HEPES. A final concentration of 3 mM is recommended to induce membrane depolarization.[7]

  • FLIPR Assay Execution :

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Set the instrument parameters for a two-addition experiment.

    • First Addition : Add 12.5 µL of the diluted this compound solutions (or other test compounds) to the cell plate and incubate for 15 minutes. This allows the inhibitor to interact with the transporter.[7]

    • Second Addition : Add 12.5 µL of the L-isoleucine solution to stimulate B⁰AT1 activity.

    • Data Acquisition : Measure the fluorescence signal before and after each addition. The change in fluorescence upon L-isoleucine addition indicates the change in membrane potential.

Data Analysis
  • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after L-isoleucine addition.

  • Normalize the data to controls: 0% inhibition (vehicle + L-isoleucine) and 100% inhibition (a high concentration of this compound + L-isoleucine).

  • Plot the normalized response against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Experimental Workflow

FLIPR_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (MDCK-hSLC6A19/TMEM27 or CHO-BC) Cell_Seeding Seed Cells in 384-well plate (20,000 cells/well) Cell_Culture->Cell_Seeding Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Cell_Seeding->Incubate_Overnight Dye_Loading Dye Loading with FLIPR Membrane Potential Dye (30-60 min, 37°C) Incubate_Overnight->Dye_Loading FLIPR_Run FLIPR Measurement Dye_Loading->FLIPR_Run Compound_Prep Prepare this compound and L-Isoleucine Plates Compound_Prep->FLIPR_Run Data_Normalization Normalize Fluorescence Data FLIPR_Run->Data_Normalization IC50_Curve Generate Dose-Response Curve Data_Normalization->IC50_Curve IC50_Determination Determine IC50 Value IC50_Curve->IC50_Determination

FLIPR membrane potential assay workflow for B⁰AT1 inhibitor screening.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the FLIPR membrane potential assay with this compound.

Table 1: this compound IC₅₀ Values for B⁰AT1 Inhibition

CompoundAssay TypeCell LineIC₅₀ (µM)Reference
This compoundFLIPR Membrane PotentialCHO-BC0.5 ± 0.08[4][11]
This compoundRadioactive UptakeCHO-BC0.8 ± 0.1[12]

Table 2: Recommended Assay Parameters

ParameterValueReference
Cell Seeding Density (384-well)12,500 - 20,000 cells/well[13]
Dye Loading Time30 - 60 minutes[2][9]
L-Isoleucine Concentration3 mM[7]
Compound Incubation Time15 minutes[7]
Final DMSO Concentration≤ 1%[10]

Conclusion

The FLIPR membrane potential assay is a robust and high-throughput method for identifying and characterizing inhibitors of the B⁰AT1 transporter. This compound serves as an effective positive control for this assay. The detailed protocol and parameters provided in this application note will enable researchers to implement this assay in their drug discovery programs targeting B⁰AT1.

References

Measuring the Potency of Cinromide: Application Notes and Protocols for IC50 Determination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinromide is an inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19), a protein responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1][2][3] The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of this compound. This document provides detailed application notes and experimental protocols for determining the IC50 value of this compound, targeting researchers, scientists, and drug development professionals. The methodologies described herein are based on established functional assays used to characterize inhibitors of SLC6A19.

Principle of IC50 Determination

The IC50 value represents the concentration of an inhibitor (in this case, this compound) that is required to reduce the activity of a biological target (B⁰AT1) by 50%. For a transporter like B⁰AT1, its activity can be measured directly by quantifying the uptake of a labeled substrate or indirectly by measuring changes in membrane potential associated with substrate transport. The primary methods for determining the IC50 of this compound against B⁰AT1 are the FLIPR Membrane Potential (FMP) assay and radiolabeled amino acid uptake assays.[2][3]

Data Presentation: this compound IC50 Values

The IC50 of this compound can vary depending on the specific assay conditions and cell line used. It is crucial to consider these factors when comparing data from different sources.

Assay Type Cell Line Substrate Reported IC50 (µM) Reference
FLIPR Membrane Potential (FMP) AssayMDCK cells expressing hSLC6A19 + TMEM27Isoleucine~0.3[3]
Stable Isotope-Labeled Uptake AssayMDCK cells expressing hSLC6A19 + TMEM27[¹³C₅, ¹⁵N₁]-IsoleucineNot specified[2]
Radioactive Leucine Uptake AssayCHO-BC cellsL-[¹⁴C]leucine~0.8[4]
FLIPR AssayCHO-BC cellsIsoleucine~0.5[3]

Experimental Protocols

Cell Line Maintenance

1. MDCK cells stably expressing human SLC6A19 and TMEM27 (MDCK-hSLC6A19-TMEM27):

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).[5]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.[3]

  • Subculture: Passage cells when they reach 80-90% confluence. Use trypsin-EDTA for detachment. It is advisable not to use the cells beyond 20-25 passages.[5]

2. CHO cells stably expressing B⁰AT1 and collectrin (CHO-BC):

  • Culture Medium: Ham's F-12 GlutaMAX medium supplemented with 10% FBS, 100 µg/ml Zeocin, 0.33 µg/ml hygromycin, and 0.275 µg/ml G418.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 7 days, with media replacement every 72 hours.

Protocol 1: FLIPR Membrane Potential (FMP) Assay

This assay indirectly measures the activity of the electrogenic B⁰AT1 transporter by detecting changes in membrane potential upon substrate addition using a voltage-sensitive fluorescent dye.[6][7]

Materials:

  • MDCK-hSLC6A19-TMEM27 or CHO-BC cells

  • Poly-D-lysine-coated, black, clear-bottom 96-well or 384-well plates

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 137 mM NaCl, 5.4 mM KCl, 1.3 mM CaCl₂, 0.8 mM MgSO₄, 0.4 mM KH₂PO₄, 0.3 mM Na₂HPO₄, 5.6 mM Glucose, 10 mM HEPES, pH 7.4

  • This compound stock solution (in DMSO)

  • B⁰AT1 substrate (e.g., Isoleucine)

  • FLIPR instrument (e.g., FLIPR Tetra)

Procedure:

  • Cell Plating:

    • Seed MDCK-hSLC6A19-TMEM27 or CHO-BC cells into poly-D-lysine-coated plates at a density that will form a confluent monolayer after 48 hours (e.g., 60,000 cells/well for a 96-well plate).[3][8]

    • Incubate the plates for 48 hours at 37°C with 5% CO₂.[3]

  • Compound Plate Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer at 2x the final desired concentration. Include a vehicle control (DMSO) and a positive control (a known inhibitor or a saturating concentration of a non-labeled substrate).

  • Dye Loading:

    • Prepare the FLIPR Membrane Potential Assay dye solution according to the manufacturer's instructions.[6]

    • Aspirate the culture medium from the cell plate and wash the cells twice with Assay Buffer.

    • Add an equal volume of the dye solution to each well as the remaining buffer volume and incubate for 30-60 minutes at 37°C.[6][8]

  • FLIPR Measurement:

    • Place both the cell plate and the compound plate into the FLIPR instrument.

    • Program the instrument to add the this compound dilutions (from the compound plate) to the cell plate and incubate for a pre-determined time (e.g., 20 minutes) at 37°C.[3]

    • Following the incubation with this compound, add the B⁰AT1 substrate (e.g., 2 mM Isoleucine) to initiate transport and measure the change in fluorescence.[3]

  • Data Analysis:

    • The fluorescence signal change is proportional to the B⁰AT1 activity.

    • Normalize the data to the vehicle control (100% activity) and a control with a saturating concentration of an inhibitor (0% activity).

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[8]

Protocol 2: Radiolabeled Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into the cells, providing a direct quantification of B⁰AT1 activity.[7]

Materials:

  • MDCK-hSLC6A19-TMEM27 or CHO-BC cells

  • 35 mm culture dishes or appropriate multi-well plates

  • Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine or L-[¹⁴C]isoleucine)

  • Hanks' Balanced Salt Solution with glucose (HBSS+G)[7]

  • Ice-cold HBSS

  • This compound stock solution (in DMSO)

  • Scintillation fluid and scintillation counter

Procedure:

  • Cell Plating:

    • Seed cells in 35 mm dishes and grow until they reach 80-90% confluence (typically 48-72 hours).[7]

  • Assay Initiation:

    • Aspirate the culture medium and wash the cells three times with pre-warmed (37°C) HBSS+G.[7]

    • Pre-incubate the cells with various concentrations of this compound (or vehicle control) in HBSS+G for a specified time (e.g., 10-30 minutes) at 37°C.

  • Uptake Measurement:

    • To start the uptake, replace the pre-incubation solution with HBSS+G containing the same concentrations of this compound plus the radiolabeled amino acid (e.g., 150 µM L-[¹⁴C]leucine).[7]

    • Incubate for a short, defined period (e.g., 6 minutes) in a 37°C water bath.[7] This time should be within the linear range of uptake.

  • Uptake Termination and Lysis:

    • To stop the transport, rapidly aspirate the uptake solution and wash the cells three times with ice-cold HBSS.[7]

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Quantification:

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of a parallel set of wells to normalize the uptake data (e.g., using a BCA protein assay).

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a non-labeled substrate).

    • Normalize the data to the vehicle control (100% uptake).

    • Plot the percent inhibition of uptake against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC50 value.

Visualizations

B⁰AT1 (SLC6A19) Transport Mechanism

The following diagram illustrates the co-transport of a neutral amino acid and a sodium ion (Na+) by the B⁰AT1 transporter across the apical membrane of an epithelial cell. This compound acts as an inhibitor of this process.

B0AT1_Transport_Mechanism cluster_membrane Apical Membrane cluster_extracellular Extracellular Space (Lumen) transporter B⁰AT1 (SLC6A19) Transporter Na_transported Na+ transporter:f1->Na_transported Co-transport AA_transported Neutral Amino Acid Na_ion Na+ Na_ion->transporter:f0 Binds AminoAcid Neutral Amino Acid AminoAcid->transporter:f0 Binds This compound This compound This compound->transporter:f0 Inhibits

Caption: B⁰AT1 co-transports Na+ and neutral amino acids.

Experimental Workflow for IC50 Determination

The generalized workflow for determining the IC50 value of this compound using a cell-based assay is depicted below.

IC50_Workflow start Start cell_culture Cell Culture (e.g., MDCK-hSLC6A19) start->cell_culture cell_plating Plate Cells in Multi-well Plate cell_culture->cell_plating incubation Incubate Cells with This compound cell_plating->incubation compound_prep Prepare this compound Serial Dilutions compound_prep->incubation assay Perform Assay (FMP or Uptake) incubation->assay data_acq Data Acquisition (Fluorescence or Radioactivity) assay->data_acq data_analysis Data Analysis (Normalization, Curve Fitting) data_acq->data_analysis ic50 Determine IC50 Value data_analysis->ic50 end End ic50->end

Caption: Workflow for this compound IC50 determination.

References

Application Notes and Protocols: Utilizing Cinromide for Studying Amino Acid Uptake in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid transporters are critical for cellular function, providing the building blocks for protein synthesis and serving as key signaling molecules. The neutral amino acid transporter B⁰AT1 (SLC6A19) is a sodium-dependent transporter responsible for the uptake of a broad range of neutral amino acids. Its role in amino acid homeostasis and its potential as a therapeutic target in metabolic diseases and certain cancers have made it a subject of intense research. Cinromide has been identified as a potent and selective small-molecule inhibitor of SLC6A19, making it an invaluable tool for studying the function and physiological relevance of this transporter.[1]

These application notes provide detailed protocols for using this compound to investigate amino acid uptake in various cell lines, enabling researchers to probe the function of SLC6A19 and assess the impact of its inhibition on cellular processes.

Mechanism of Action

This compound acts as a selective inhibitor of the SLC6A19 transporter.[1] It binds to an allosteric site within the transporter's vestibule, which prevents the conformational changes necessary for amino acid translocation across the cell membrane.[2][3][4] This inhibition is competitive and effectively blocks the uptake of neutral amino acids mediated by SLC6A19.

cluster_membrane Cell Membrane SLC6A19 SLC6A19 (B⁰AT1) Transporter Intracellular_AA Neutral Amino Acids (intracellular) SLC6A19->Intracellular_AA Transports Neutral_AA Neutral Amino Acids (extracellular) Neutral_AA->SLC6A19 Binds to This compound This compound This compound->SLC6A19 Inhibits

Figure 1: Mechanism of this compound Inhibition of SLC6A19.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound on SLC6A19 has been quantified using various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

CompoundAssay TypeCell LineIC50 (µM)Reference
This compoundFluorescence Membrane Potential (FMP)MDCK0.28[5]
This compoundStable Isotope-Labeled Amino Acid UptakeMDCK0.37[5]
This compoundFluorescence Membrane Potential (FMP)CHO-BC0.5[6]
This compoundRadiolabeled Leucine UptakeCHO-BC0.8[4]

Experimental Protocols

Cell Culture
  • Cell Lines:

    • MDCK (Madin-Darby Canine Kidney) cells stably expressing human SLC6A19 (hSLC6A19) and its accessory subunit TMEM27.[1]

    • CHO-BC (Chinese Hamster Ovary) cells stably expressing human B⁰AT1 and collectrin.[6][7]

    • 143B human osteosarcoma cells (for studying selectivity against other transporters like LAT1).[6]

  • Culture Conditions:

    • Grow cells in appropriate media (e.g., MEM for SW480 cells) supplemented with 10% fetal bovine serum, 1 mM sodium pyruvate, and 2 mM L-glutamine.[8]

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO2.[8]

    • For experiments, seed cells in 96-well or 24-well plates and allow them to reach near confluence.[9]

Fluorescence Membrane Potential (FMP) Assay

This assay measures changes in membrane potential upon amino acid transport. Inhibition of the electrogenic SLC6A19 transporter by this compound will prevent this depolarization.

A Seed cells in 96-well plate B Load cells with fluorescent membrane potential dye A->B C Add varying concentrations of this compound B->C D Add amino acid substrate (e.g., Leucine) C->D E Measure fluorescence change using a plate reader D->E F Calculate IC50 E->F

Figure 2: Workflow for the Fluorescence Membrane Potential (FMP) Assay.

Materials:

  • SLC6A19-expressing cells (e.g., CHO-BC)

  • Fluorescent membrane potential dye kit

  • This compound stock solution (in DMSO)

  • Amino acid substrate (e.g., L-leucine)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Fluorescence plate reader

Protocol:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Prepare the fluorescent membrane potential dye according to the manufacturer's instructions and load it into the cells.

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO).

  • Remove the culture medium and wash the cells with the assay buffer.

  • Add the this compound dilutions and controls to the respective wells and incubate for a specified time (e.g., 15-30 minutes) at 37°C.[9]

  • Prepare the amino acid substrate solution in the assay buffer.

  • Using the fluorescence plate reader, initiate the reading and inject the amino acid substrate into the wells.

  • Monitor the change in fluorescence over time.

  • Normalize the data to the controls and plot the response against the this compound concentration to determine the IC50 value.

Radiolabeled Amino Acid Uptake Assay

This is a direct and highly sensitive method to quantify the inhibition of amino acid transport.[10]

A Seed cells in 24- or 96-well plate B Wash cells with assay buffer A->B C Pre-incubate with varying concentrations of this compound B->C D Add radiolabeled amino acid (e.g., [14C]L-leucine) C->D E Incubate for a defined time D->E F Stop uptake by washing with ice-cold buffer E->F G Lyse cells F->G H Measure radioactivity using a scintillation counter G->H I Determine IC50 H->I

Figure 3: Workflow for the Radiolabeled Amino Acid Uptake Assay.

Materials:

  • SLC6A19-expressing cells

  • Radiolabeled amino acid (e.g., [14C]L-leucine or [3H]L-leucine)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., HBSS)

  • Ice-cold wash buffer (e.g., PBS)

  • Cell lysis buffer (e.g., 0.1 M HCl or 0.2 N NaOH with 0.2% SDS)[6][11]

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Seed cells in a 24- or 96-well plate and grow to near confluence.[9]

  • On the day of the assay, aspirate the culture medium and wash the cells twice with assay buffer.[8]

  • Add assay buffer containing the desired concentrations of this compound or vehicle control to the wells and pre-incubate for 15-30 minutes at 37°C.[9]

  • Initiate the uptake by adding the assay buffer containing the radiolabeled amino acid. The final concentration of the amino acid should be carefully chosen (e.g., near the Km for the transporter if known).

  • Incubate for a predetermined time (e.g., 1-15 minutes) at 37°C.[11]

  • To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold wash buffer.[9]

  • Lyse the cells by adding the cell lysis buffer.

  • Transfer the cell lysate to scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Normalize the counts to the protein concentration in each well or to the vehicle control.

  • Plot the percentage of inhibition against the this compound concentration to calculate the IC50.

Stable Isotope-Labeled Amino Acid Uptake Assay with LC-MS/MS

This non-radioactive method offers high specificity and sensitivity for measuring the uptake of specific amino acids.[11]

Materials:

  • SLC6A19-expressing cells

  • Stable isotope-labeled amino acid (e.g., L-leucine-d3)

  • This compound stock solution (in DMSO)

  • Assay buffer

  • Extraction solvent (e.g., 80% methanol)

  • LC-MS/MS system

Protocol:

  • Follow steps 1-5 of the radiolabeled amino acid uptake assay protocol, using a stable isotope-labeled amino acid instead of a radiolabeled one.

  • To stop the uptake, aspirate the uptake solution and wash the cells with ice-cold buffer.

  • Add the cold extraction solvent to the cells to precipitate proteins and extract intracellular metabolites.

  • Collect the cell extracts and centrifuge to pellet the cell debris.

  • Transfer the supernatant for LC-MS/MS analysis to quantify the intracellular concentration of the stable isotope-labeled amino acid.

  • Normalize the data and calculate the IC50 value for this compound.

Selectivity Profiling

To confirm that the observed effects are specific to SLC6A19, it is important to test this compound's activity against other amino acid transporters. For example, the LAT1 transporter is another major neutral amino acid transporter.[12]

Protocol:

  • Use a cell line that predominantly expresses the transporter of interest (e.g., 143B cells for LAT1).[6]

  • Perform a radiolabeled or stable isotope-labeled amino acid uptake assay as described above, using a substrate specific to that transporter (e.g., [14C]L-leucine in a sodium-free buffer for LAT1).[6]

  • Determine the IC50 of this compound for the other transporter and compare it to the IC50 for SLC6A19. A significantly higher IC50 for the other transporters will confirm the selectivity of this compound.

Conclusion

This compound is a powerful and selective tool for the pharmacological interrogation of the SLC6A19 neutral amino acid transporter. The protocols outlined in these application notes provide robust methods for characterizing the inhibitory effects of this compound on amino acid uptake in various cell lines. These assays can be adapted to screen for novel SLC6A19 inhibitors, investigate the downstream metabolic consequences of SLC6A19 inhibition, and further elucidate the role of this transporter in health and disease.

References

Protocol for dissolving and storing Cinromide for research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Cinromide

Topic: Protocol for Dissolving and Storing this compound for Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as trans-3-Bromo-N-ethylcinnamamide, is a known anticonvulsant agent.[1] Recent research has identified it as a potent inhibitor of the epithelial neutral amino acid transporter B⁰AT1 (SLC6A19), with an IC₅₀ of 0.5 μM.[1][2][3] This transporter plays a crucial role in amino acid homeostasis and has been implicated in metabolic diseases.[2][4] These application notes provide detailed protocols for the dissolution and storage of this compound for use in a research setting, ensuring solution stability and integrity for reliable experimental outcomes.

Quantitative Data Summary

The following table summarizes the key quantitative data for the dissolution and storage of this compound.

ParameterValueSource(s)
Solubility ≥ 2.08 mg/mL (8.19 mM) in various solvent systems[1]
Stock Solution Storage -80°C for up to 2 years; -20°C for up to 1 year.[1]
Working Solution Recommended to be prepared fresh and used on the same day for in vivo experiments.[1]
IC₅₀ vs. B⁰AT1 0.5 μM[1][3]

Experimental Protocols

Materials
  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline

  • 20% SBE-β-CD in Saline

  • Corn Oil

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Heating block or water bath (optional)

Protocol for Preparation of this compound Stock Solution (10 mg/mL in DMSO)
  • Preparation: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening to minimize moisture contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile container.

  • Dissolution: Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.

  • Mixing: Vortex the solution until the this compound is completely dissolved. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage: Aliquot the stock solution into tightly sealed vials to prevent inactivation from repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

Protocols for Preparation of this compound Working Solutions

For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] The following are three established protocols to achieve a clear solution of at least 2.08 mg/mL.[1]

This protocol yields a clear solution of ≥ 2.08 mg/mL.

  • Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add the solvents sequentially in the following volumetric ratios:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Mix thoroughly between the addition of each solvent. For example, to prepare 1 mL of working solution, add 100 μL of 20.8 mg/mL this compound in DMSO to a mixture of 400 μL PEG300, 50 μL Tween-80, and 450 μL Saline.

This protocol yields a clear solution of ≥ 2.08 mg/mL.

  • Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • Prepare a 20% SBE-β-CD solution in saline.

  • To prepare the final working solution, add the solvents in the following volumetric ratios:

    • 10% DMSO (from stock solution)

    • 90% (20% SBE-β-CD in Saline)

  • Mix until a clear solution is obtained. For example, to prepare 1 mL of working solution, add 100 μL of 20.8 mg/mL this compound in DMSO to 900 μL of 20% SBE-β-CD in Saline.[1]

This protocol yields a clear solution of ≥ 2.08 mg/mL. Note that this formulation should be used with caution if the continuous dosing period exceeds half a month.[1]

  • Start with a 20.8 mg/mL stock solution of this compound in DMSO.

  • Add the solvents in the following volumetric ratios:

    • 10% DMSO (from stock solution)

    • 90% Corn Oil

  • Mix thoroughly. For example, to prepare 1 mL of working solution, add 100 μL of 20.8 mg/mL this compound in DMSO to 900 μL of Corn oil.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a general experimental workflow for its use.

cluster_inhibition Mechanism of Action of this compound B0AT1 B⁰AT1 (SLC6A19) Transporter Extracellular Space Intracellular Intracellular Space B0AT1->Intracellular This compound This compound This compound->B0AT1 Inhibition (IC₅₀ = 0.5 μM) AminoAcids Neutral Amino Acids AminoAcids->B0AT1 Transport

Caption: Mechanism of this compound inhibiting the B⁰AT1 transporter.

cluster_workflow Experimental Workflow for this compound Solution Preparation start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve store Aliquot and Store (-20°C or -80°C) dissolve->store prepare_working Prepare Working Solution (e.g., with Saline/PEG300) dissolve->prepare_working use Use in Experiment (Freshly Prepared) prepare_working->use end End use->end

Caption: Workflow for preparing this compound solutions.

References

Application of Cinromide in Studying Hartn'tup Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Hartnup disease is an autosomal recessive disorder characterized by mutations in the SLC6A19 gene, which encodes the neutral amino acid transporter B⁰AT1.[1][2][3][4] This transporter is primarily responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[2][5] A deficiency in B⁰AT1 function leads to increased urinary excretion of neutral amino acids (aminoaciduria) and reduced absorption from the diet.[2][5][6] While many individuals with Hartnup disease remain asymptomatic, some may develop clinical features such as a photosensitive rash (pellagra-like), cerebellar ataxia, and other neurological symptoms, particularly in the context of poor nutrition.[1][3][7]

Cinromide has been identified as a potent and selective inhibitor of the SLC6A19 transporter.[1][6][8][9] This makes it a valuable pharmacological tool for studying Hartnup disease in various experimental models. By acutely inhibiting SLC6A19, this compound can be used to mimic the biochemical phenotype of Hartnup disease, allowing for detailed investigation into the downstream metabolic consequences of impaired neutral amino acid transport.

Key applications of this compound in this context include:

  • Modeling Hartnup Disease Phenotypes: In cellular and animal models, this compound can be used to induce a transient Hartnup-like state, facilitating the study of the immediate effects of transporter inhibition on amino acid homeostasis.

  • High-Throughput Screening: As a known inhibitor, this compound serves as a crucial positive control in high-throughput screening campaigns aimed at identifying novel modulators of SLC6A19 activity.[1][6][8]

  • Structure-Activity Relationship (SAR) Studies: this compound and its analogs are utilized to understand the structural requirements for SLC6A19 inhibition, aiding in the design of more potent or specific compounds.[1][8]

  • Investigating Downstream Pathways: By blocking neutral amino acid transport, this compound enables researchers to explore the subsequent effects on various signaling pathways, such as mTOR and the integrated stress response, which are sensitive to amino acid availability.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on the SLC6A19 transporter as determined in various in vitro assays.

Table 1: Inhibitory Potency (IC₅₀) of this compound against SLC6A19

Assay TypeCell LineSubstrateThis compound IC₅₀ (µM)Reference
FLIPR Membrane PotentialMDCK cells expressing hSLC6A19 + TMEM27L-IsoleucineNot specified, but used as a reference[1][8]
Stable Isotope UptakeMDCK cells expressing hSLC6A19 + TMEM27¹³C₆, ¹⁵N-L-IsoleucineNot specified, but used as a reference[1][8]
FLIPR Membrane PotentialCHO-BC cells (expressing hB⁰AT1 + collectrin)Leucine/Isoleucine0.5 ± 0.08[6]
Radioactive Flux AssayCHO-BC cellsL-[¹⁴C]leucineNot determined[6]
Optimized Radioactive Flux AssayCHO-BC cellsL-[¹⁴C]leucine0.8 ± 0.1[9][10]

Table 2: Structure-Activity Relationship of this compound Analogs

CompoundFMP Assay IC₅₀ (µM)Uptake Assay IC₅₀ (µM)Reference
This compound0.5 ± 0.08Not specified[6]
Analog 21.21.5[8]
Analog 32.53.0[8]
Analog 4>30>30[8]
Analog 55.06.0[8]

Signaling Pathways and Experimental Workflows

SLC6A19 Functional Regulation

The cell surface expression and function of the SLC6A19 (B⁰AT1) transporter are critically dependent on its association with accessory proteins in a tissue-specific manner. In the kidney, SLC6A19 partners with collectrin (TMEM27), while in the intestine, it associates with Angiotensin-Converting Enzyme 2 (ACE2).[11][12][13][14][15] This interaction is essential for the proper trafficking of SLC6A19 to the apical membrane of epithelial cells.[14] Mutations in SLC6A19 that disrupt these interactions can lead to Hartnup disease.[12][13][15]

SLC6A19_Pathway cluster_kidney Renal Proximal Tubule cluster_intestine Intestinal Epithelium SLC6A19_K SLC6A19 (B⁰AT1) Collectrin Collectrin (TMEM27) SLC6A19_K->Collectrin associates with Membrane_K Apical Membrane (Functional Transporter) SLC6A19_K->Membrane_K Trafficking Collectrin->Membrane_K Trafficking Uptake_K Reabsorption Membrane_K->Uptake_K SLC6A19_I SLC6A19 (B⁰AT1) ACE2 ACE2 SLC6A19_I->ACE2 associates with Membrane_I Apical Membrane (Functional Transporter) SLC6A19_I->Membrane_I Trafficking ACE2->Membrane_I Trafficking Uptake_I Absorption Membrane_I->Uptake_I NAA Neutral Amino Acids (e.g., Tryptophan) NAA->Membrane_K NAA->Membrane_I

SLC6A19 tissue-specific protein interactions.

Experimental Workflow for this compound Characterization

The characterization of this compound as an SLC6A19 inhibitor typically follows a multi-assay approach, starting with high-throughput screening and followed by more detailed functional and selectivity assays.

Cinromide_Workflow HTS High-Throughput Screening (e.g., FLIPR Assay) Hit_Confirmation Hit Confirmation (Dose-Response) HTS->Hit_Confirmation Identifies initial hits Functional_Assay Functional Validation (Stable Isotope Uptake Assay) Hit_Confirmation->Functional_Assay Confirms potency (IC₅₀) Selectivity_Assay Selectivity Profiling (vs. other transporters like LAT1, SGLT1) Functional_Assay->Selectivity_Assay Determines specificity In_Vivo_Model In Vivo / Ex Vivo Model Testing (e.g., SLC6A19 KO Mouse) Functional_Assay->In_Vivo_Model Validates in a biological system SAR_Studies Structure-Activity Relationship Studies Selectivity_Assay->SAR_Studies Guides analog synthesis SAR_Studies->HTS Informs new screens

Workflow for SLC6A19 inhibitor characterization.

Experimental Protocols

Protocol 1: FLIPR Membrane Potential (FMP) Assay

This protocol is adapted from methodologies used for high-throughput screening of SLC6A19 inhibitors.[1][8][16]

Objective: To measure the inhibitory effect of this compound on SLC6A19-mediated membrane depolarization.

Materials and Reagents:

  • MDCK or CHO cells stably expressing human SLC6A19 and its accessory subunit (TMEM27 or ACE2).

  • Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

  • Black-wall, clear-bottom 96- or 384-well plates.

  • FLIPR Membrane Potential Assay Kit (e.g., from Molecular Devices).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

  • L-Isoleucine (or another SLC6A19 substrate).

  • This compound stock solution (in DMSO).

  • FLIPR Tetra or similar fluorescence imaging plate reader.

Procedure:

  • Cell Plating:

    • Seed the stable cell line into 96- or 384-well plates at a density that will form a confluent monolayer overnight (e.g., 60,000 cells/well for a 96-well plate).[16]

    • Incubate plates at 37°C, 5% CO₂.

  • Dye Loading:

    • The next day, prepare the FLIPR Membrane Potential Assay dye loading buffer according to the manufacturer's instructions, using the Assay Buffer.[17][18][19]

    • Remove the cell culture medium from the plates.

    • Add an equal volume of dye loading buffer to each well (e.g., 100 µL for a 96-well plate).[16]

    • Incubate the plates for 30-60 minutes at room temperature, protected from light.[16]

  • Compound Addition:

    • Prepare a dilution series of this compound in Assay Buffer. Ensure the final DMSO concentration is ≤ 0.1%.

    • Place the cell plate into the FLIPR instrument.

    • Add the this compound dilutions to the appropriate wells and incubate for a set period (e.g., 15 minutes) prior to substrate addition.[8]

  • Substrate Addition and Measurement:

    • Prepare the L-Isoleucine solution in Assay Buffer at a concentration that elicits a robust response (e.g., 3 mM).[8]

    • The FLIPR instrument will add the L-Isoleucine solution to all wells simultaneously while recording the fluorescence signal in real-time.

    • Monitor the change in fluorescence, which corresponds to membrane depolarization.

Data Analysis:

  • The change in fluorescence upon substrate addition is indicative of transporter activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

  • Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Stable Isotope-Labeled Amino Acid Uptake Assay

This protocol provides a direct measure of transporter function and is adapted from published methods.[8][20][21][22]

Objective: To quantify the inhibition of SLC6A19-mediated amino acid transport by this compound using LC/MS.

Materials and Reagents:

  • MDCK or CHO cells stably expressing human SLC6A19 and its accessory subunit.

  • Cell culture medium.

  • 12- or 24-well cell culture plates.

  • Assay Buffer (e.g., HBSS, pH 7.4).

  • Stable isotope-labeled substrate (e.g., ¹³C₆, ¹⁵N-L-Isoleucine).

  • Internal standard for LC/MS (e.g., D-Leucine-D₁₀).[21]

  • This compound stock solution (in DMSO).

  • Lysis buffer (e.g., water or a mild detergent-based buffer).

  • Acetonitrile with 0.1% formic acid.

  • LC/MS system.

Procedure:

  • Cell Plating:

    • Seed the stable cell line into multi-well plates and grow to 80-90% confluency.

  • Inhibition:

    • Wash the cells three times with pre-warmed Assay Buffer.

    • Pre-incubate the cells with various concentrations of this compound (or DMSO for control) in Assay Buffer for a defined period (e.g., 1 hour at room temperature).[21]

  • Uptake:

    • Initiate the uptake by adding the stable isotope-labeled substrate (e.g., 1 mM ¹³C₆, ¹⁵N-L-Isoleucine) to each well.[21]

    • Incubate for a short period to ensure initial uptake rates are measured (e.g., 20 minutes at room temperature).[21]

    • Terminate the uptake by rapidly aspirating the substrate solution and washing the cells three times with ice-cold Assay Buffer.

  • Cell Lysis and Sample Preparation:

    • Lyse the cells by adding lysis buffer containing the internal standard.[21]

    • Incubate for 1-2 hours to ensure complete lysis.[21]

    • Centrifuge the plates to pellet cell debris.

    • Transfer the supernatant to a new plate or vials and dilute with acetonitrile/0.1% formic acid for LC/MS analysis.[21]

  • LC/MS Analysis:

    • Analyze the samples to quantify the amount of intracellular stable isotope-labeled substrate, normalized to the internal standard.

Data Analysis:

  • Generate a standard curve for the stable isotope-labeled substrate.

  • Calculate the amount of substrate uptake in each sample.

  • Determine the percentage of inhibition for each this compound concentration compared to the DMSO control.

  • Calculate the IC₅₀ value as described in Protocol 1.

Protocol 3: Ex Vivo Intestinal Uptake Assay

This protocol is based on a method using inverted mouse small intestine sections to study transport in a more physiologically relevant context.[6]

Objective: To assess the effect of this compound on neutral amino acid uptake in intact intestinal tissue.

Materials and Reagents:

  • C57/BL6J mice (or an Slc6a19 knockout mouse model as a negative control).

  • Ice-cold 0.9% NaCl solution.

  • Assay Buffer (e.g., HBSS, pH 7.5).

  • Radiolabeled neutral amino acid (e.g., L-[¹⁴C]leucine).

  • This compound.

  • Scintillation fluid and counter.

Procedure:

  • Tissue Preparation:

    • Euthanize a mouse by an approved method (e.g., cervical dislocation).[6]

    • Excise the small intestine and flush the lumen with ice-cold 0.9% NaCl.[6]

    • Invert the intestine on a metal rod to expose the mucosal surface.[6]

    • Cut the inverted intestine into 1 cm segments.[6]

  • Uptake Assay:

    • Mount the intestinal segments on a suitable holder (e.g., enzyme spatulas).

    • Pre-incubate the segments in Assay Buffer with or without this compound for a specified time.

    • Transfer the segments to Assay Buffer containing the radiolabeled substrate and this compound (or vehicle control).

    • Incubate for a short period (e.g., 6 minutes) at 37°C.[6]

    • Stop the reaction by transferring the segments to ice-cold Assay Buffer and washing thoroughly.

  • Quantification:

    • Solubilize the tissue segments.

    • Measure the radioactivity using a scintillation counter.

    • Normalize the uptake to the weight or protein content of the tissue segment.

Data Analysis:

  • Compare the uptake of the radiolabeled amino acid in the presence and absence of this compound.

  • To distinguish B⁰AT1-mediated transport, perform parallel experiments in Na⁺-free buffer, as SLC6A19 is Na⁺-dependent. The difference between uptake in the presence and absence of Na⁺ represents the Na⁺-dependent component, which is the target of this compound.[6]

References

Application Note and Protocol: Stable Isotope Uptake Assay for Characterizing Cinromide Inhibition of the Neutral Amino Acid Transporter B⁰AT1 (SLC6A19)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neutral amino acid transporter B⁰AT1, encoded by the SLC6A19 gene, is a key protein responsible for the absorption of neutral amino acids in the small intestine and their reabsorption in the kidneys.[1][2][3] Its role in amino acid homeostasis makes it a potential therapeutic target for metabolic diseases such as type 2 diabetes and phenylketonuria.[1][4][5] Cinromide has been identified as a potent inhibitor of SLC6A19.[5][6][7][8] This document provides a detailed protocol for a stable isotope uptake assay to characterize the inhibitory activity of this compound and other potential modulators of SLC6A19.

Stable isotope-labeled substrates, in conjunction with liquid chromatography-mass spectrometry (LC-MS), offer a robust and non-radioactive method for studying transporter function.[9][10] This assay measures the uptake of a stable isotope-labeled amino acid into cells expressing SLC6A19 and quantifies the reduction of this uptake in the presence of an inhibitor like this compound.

Principle of the Assay

This assay utilizes a cell line overexpressing human SLC6A19 and its necessary accessory protein (e.g., TMEM27 or ACE2) to ensure proper cell surface localization.[7][11] The cells are incubated with a stable isotope-labeled neutral amino acid (e.g., ¹³C₆,¹⁵N-L-isoleucine). The transporter facilitates the entry of this labeled amino acid into the cell. In the presence of an inhibitor like this compound, the transport is blocked, leading to a lower intracellular concentration of the labeled amino acid. The intracellular labeled amino acid is then extracted and quantified using LC-MS/MS. The potency of the inhibitor (e.g., IC₅₀ value) is determined by measuring the uptake at various inhibitor concentrations.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the relevant biological pathway and the experimental workflow for the stable isotope uptake assay.

SLC6A19 (B⁰AT1) Signaling Pathway cluster_membrane Apical Membrane SLC6A19 SLC6A19 (B⁰AT1) ACE2 ACE2/ TMEM27 SLC6A19->ACE2 Association Intracellular_AA Intracellular Neutral Amino Acids SLC6A19->Intracellular_AA Extracellular_AA Extracellular Neutral Amino Acids (e.g., Leucine, Isoleucine) Extracellular_AA->SLC6A19 Transport GLP1_Secretion GLP-1 Secretion (in enteroendocrine cells) Extracellular_AA->GLP1_Secretion Stimulates (in lumen) mTORC1 mTORC1 Signaling Intracellular_AA->mTORC1 Activates This compound This compound This compound->SLC6A19 Inhibits Stable Isotope Uptake Assay Workflow cluster_workflow Experimental Steps Cell_Seeding 1. Seed cells expressing SLC6A19/accessory protein in 96-well plates Incubation 2. Incubate cells to ~90% confluency Cell_Seeding->Incubation Preincubation 3. Pre-incubate with This compound or vehicle Incubation->Preincubation Labeling 4. Add stable isotope- labeled amino acid Preincubation->Labeling Uptake 5. Allow uptake for a defined time (e.g., 10 min) Labeling->Uptake Washing 6. Wash cells with ice-cold buffer to stop uptake Uptake->Washing Lysis 7. Lyse cells and collect lysate Washing->Lysis LCMS 8. Analyze lysate by LC-MS/MS Lysis->LCMS Analysis 9. Quantify intracellular labeled amino acid LCMS->Analysis

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cinromide Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Cinromide in cell culture experiments. The information is presented in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor of the neutral amino acid transporter B⁰AT1 (also known as SLC6A19).[1][2][3] It functions by allosterically binding to the transporter, which prevents the conformational changes necessary for the transport of neutral amino acids across the cell membrane.[1][4][5][6][7] This inhibition leads to a reduction in the intracellular concentration of neutral amino acids.

Q2: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is cell-type and assay-dependent. Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended. The reported IC₅₀ values for this compound are typically in the sub-micromolar range. For instance, IC₅₀ values of 0.28 µM in a FLIPR membrane potential assay and 0.37 µM in an uptake assay have been observed.[8] Another study reported an IC₅₀ of approximately 0.5 µM.[1][3][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare a stock solution of this compound?

This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. For example, for a 10 mM stock solution, dissolve 2.54 mg of this compound (MW: 254.12 g/mol ) in 1 mL of DMSO. It may require ultrasonic treatment to fully dissolve.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is consistent across all conditions and does not exceed a level that is toxic to your cells (typically ≤ 0.1%).

Q4: What are the expected downstream cellular effects of B⁰AT1 inhibition by this compound?

Inhibition of B⁰AT1 by this compound is expected to mimic the effects of neutral amino acid restriction. This can lead to several downstream cellular responses, including:

  • Reduced mTORC1 signaling: The mTORC1 pathway is a key regulator of cell growth and proliferation and is activated by amino acids. Reduced intracellular amino acid levels due to B⁰AT1 inhibition can lead to decreased mTORC1 activity.[8][10]

  • Increased FGF21 levels: Fibroblast growth factor 21 (FGF21) is a metabolic regulator that can be induced by amino acid starvation.[8][9][10]

  • Improved glucose homeostasis: Studies in animal models have shown that genetic knockout of SLC6A19 can lead to improved glucose tolerance.[8][10]

  • Induction of autophagy: Amino acid deprivation is a potent inducer of autophagy, a cellular process for degrading and recycling cellular components.

Troubleshooting Guides

Problem 1: No observable effect of this compound treatment.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the optimal effective concentration for your specific cell line and assay.
Compound Instability Prepare fresh working solutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. Information on this compound's stability in specific culture media is limited, so fresh preparation is the best practice.
Low B⁰AT1 Expression in Cell Line Verify the expression of SLC6A19 (B⁰AT1) in your cell line of interest using techniques like qPCR, Western blot, or by consulting literature or cell line databases. If expression is low or absent, consider using a cell line known to express B⁰AT1 or a system with ectopic expression.
High Endogenous Transporter Activity Other amino acid transporters may compensate for the inhibition of B⁰AT1.[4][11] This can be investigated by co-treatment with inhibitors of other major neutral amino acid transporters to isolate the effect of B⁰AT1 inhibition.
Assay Sensitivity Ensure your assay is sensitive enough to detect the expected biological effect. Optimize assay parameters such as incubation time, cell density, and detection method.

Problem 2: High variability between replicate experiments.

Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding and use precise pipetting techniques to maintain consistent cell numbers across wells and plates.
Edge Effects in Multi-well Plates To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
Inconsistent this compound Dosing Prepare a master mix of the final this compound concentration in the culture medium to add to the cells, rather than adding small volumes of a concentrated stock directly to each well.
Cell Health and Passage Number Use cells that are in a healthy, logarithmic growth phase and maintain a consistent passage number for all experiments, as cellular characteristics can change with excessive passaging.

Problem 3: Observed cytotoxicity at expected effective concentrations.

Possible Cause Troubleshooting Step
High this compound Concentration Perform a cytotoxicity assay (e.g., MTT, LDH release, or live/dead staining) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations well below the cytotoxic threshold for your functional assays.
Solvent (DMSO) Toxicity Ensure the final concentration of DMSO is consistent across all treatment groups, including the vehicle control, and is below the toxic level for your cells (typically <0.5%).
Off-target Effects While specific off-target effects of this compound are not extensively documented, high concentrations of any small molecule inhibitor can lead to non-specific effects.[12][13] If cytotoxicity is observed at concentrations required for B⁰AT1 inhibition, consider exploring structurally different B⁰AT1 inhibitors or using genetic approaches (e.g., siRNA) to validate the on-target effect.
Cellular Dependence on Neutral Amino Acid Transport Some cell lines may be particularly sensitive to the inhibition of neutral amino acid uptake. Assess the metabolic state of your cells and consider if the observed effect is a direct consequence of the intended mechanism of action.

Quantitative Data Summary

Table 1: Reported IC₅₀ Values for this compound

Assay TypeCell LineSubstrateIC₅₀ (µM)Reference
FLIPR Membrane Potential AssayMDCK cells expressing hSLC6A19L-isoleucine0.28[8]
Stable Isotope Uptake AssayMDCK cells expressing hSLC6A19¹³C,¹⁵N-isoleucine0.37[8]
FLIPR AssayCHO-BC cellsIsoleucine~0.5[3][9]
Radioactive Uptake AssayCHO-BC cellsL-[U-¹⁴C]leucine0.8 ± 0.1[4][11]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete cell culture medium. A typical starting range would be from 100 µM down to 0.05 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

  • Treatment: Carefully remove the old medium from the wells and replace it with the medium containing the different concentrations of this compound or controls.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the cell viability against the log of the this compound concentration to determine the concentration that causes a significant reduction in viability.

Protocol 2: Measuring the Inhibition of Neutral Amino Acid Uptake

This protocol is adapted from radioactive uptake assays described in the literature.[2][9]

  • Cell Seeding: Seed cells expressing B⁰AT1 (e.g., CHO-BC cells) in 24-well plates and grow to 80-90% confluency.

  • Pre-incubation with Inhibitor:

    • Wash the cells twice with a pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Pre-incubate the cells with transport buffer containing various concentrations of this compound or a vehicle control for 10-30 minutes at 37°C.

  • Uptake Assay:

    • Prepare an uptake solution containing a radiolabeled neutral amino acid (e.g., ¹⁴C-Leucine) at a concentration close to its Km for B⁰AT1, along with the corresponding concentrations of this compound or vehicle.

    • Remove the pre-incubation solution and add the uptake solution to the wells.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Washing and Lysis:

    • Rapidly wash the cells three times with ice-cold transport buffer to stop the uptake.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification:

    • Transfer the cell lysates to scintillation vials.

    • Measure the radioactivity using a scintillation counter.

    • Determine the protein concentration of the lysates to normalize the uptake data.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Visualizations

Cinromide_Workflow cluster_analysis Analysis A Prepare this compound Stock Solution (in DMSO) B Determine Optimal Working Concentration (Dose-Response) A->B D Treat Cells with This compound B->D C Seed Cells C->D E Incubate for Desired Time D->E F Perform Downstream Assay (e.g., Viability, Uptake, Western Blot) E->F G Data Acquisition and Analysis F->G

Caption: Experimental workflow for using this compound.

Troubleshooting_Logic cluster_solutions_A Solutions for 'No Effect' cluster_solutions_B Solutions for 'High Variability' cluster_solutions_C Solutions for 'Cytotoxicity' A No Effect Observed? A1 Check B0AT1 Expression A->A1 A2 Optimize Concentration A->A2 A3 Confirm Compound Stability A->A3 B High Variability? B1 Standardize Cell Seeding B->B1 B2 Mitigate Edge Effects B->B2 B3 Ensure Consistent Dosing B->B3 C Cytotoxicity Observed? C1 Perform Cytotoxicity Assay C->C1 C2 Check Solvent Concentration C->C2 C3 Consider Off-Target Effects C->C3

Caption: Troubleshooting decision tree for this compound experiments.

B0AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects B0AT1 B0AT1 (SLC6A19) AA_out Neutral Amino Acids (intracellular) B0AT1->AA_out mTORC1 mTORC1 Signaling B0AT1->mTORC1 Reduced Activation FGF21 FGF21 Expression B0AT1->FGF21 Increased Expression Autophagy Autophagy Induction B0AT1->Autophagy Induction AA_in Neutral Amino Acids (extracellular) AA_in->B0AT1 Transport AA_out->mTORC1 Activation This compound This compound This compound->B0AT1 Inhibition

Caption: Signaling pathway affected by this compound.

References

Troubleshooting Cinromide insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Cinromide insolubility in aqueous solutions.

Troubleshooting Guide

Issue: this compound is not dissolving in my aqueous buffer.

Poor solubility of this compound in aqueous solutions is a common challenge due to its hydrophobic nature. The following steps provide a systematic approach to troubleshoot and overcome this issue.

1. Initial Solvent Selection and Preparation:

  • Problem: Direct dissolution in aqueous buffers is failing.

  • Solution: Start by dissolving this compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This is a common and effective technique for poorly soluble compounds.[1][2]

    • Recommended Organic Solvents:

      • Dimethyl Sulfoxide (DMSO)

      • Ethanol

      • Dimethylformamide (DMF)

  • Experimental Protocol:

    • Weigh the required amount of this compound powder.

    • Add a minimal volume of the chosen organic solvent (e.g., DMSO) to completely dissolve the this compound. Vortex or sonicate briefly if necessary.

    • Once fully dissolved, add the aqueous buffer dropwise to the this compound solution while vortexing to prevent precipitation.

    • Important: The final concentration of the organic solvent in your aqueous solution should be kept low (typically <1%) to avoid affecting your experimental system.

2. Adjusting the pH of the Aqueous Solution:

  • Problem: this compound remains insoluble even after using a co-solvent.

  • Solution: The solubility of some compounds can be influenced by the pH of the solution.[2][3] While the effect of pH on this compound's solubility is not extensively documented, it is a variable worth exploring.

  • Experimental Protocol:

    • Prepare a stock solution of this compound in an organic solvent as described above.

    • Prepare a series of aqueous buffers with varying pH values (e.g., pH 5.0, 6.0, 7.4, 8.0).

    • Add the this compound stock solution to each buffer to the desired final concentration.

    • Visually inspect for precipitation and, if possible, quantify the amount of dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

3. Employing Surfactants or Solubilizing Agents:

  • Problem: this compound precipitates out of solution over time.

  • Solution: Surfactants can help to increase the solubility and stability of hydrophobic compounds in aqueous solutions by forming micelles.[3][4]

    • Commonly Used Surfactants:

      • Tween® 20

      • Tween® 80

      • Pluronic® F-68

  • Experimental Protocol:

    • Prepare your aqueous buffer containing a low concentration of the chosen surfactant (e.g., 0.01% - 0.1%).

    • Prepare a concentrated stock of this compound in an appropriate organic solvent.

    • Slowly add the this compound stock solution to the surfactant-containing buffer while stirring.

4. Physical Methods to Enhance Dissolution:

  • Problem: Dissolution is slow or incomplete.

  • Solution: Physical methods can provide the energy needed to overcome the lattice energy of the solid and improve dissolution kinetics.

    • Sonication: Applying ultrasonic energy can help to break down particles and increase the surface area for dissolution.[1]

    • Heating: Gently warming the solution can increase the solubility of many compounds. However, be cautious of potential degradation of this compound at elevated temperatures. Always check for temperature stability information if available.[5]

  • Experimental Protocol (Sonication):

    • Prepare the this compound suspension in the desired solvent system.

    • Place the vial in a sonicator bath.

    • Sonicate for short intervals (e.g., 1-5 minutes) and visually inspect for dissolution. Avoid prolonged sonication to prevent heating.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Due to its hydrophobic nature, it is recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or ethanol before dilution into an aqueous buffer.[3][4]

Q2: What is the maximum recommended concentration of DMSO in my final aqueous solution?

A2: To minimize potential off-target effects in biological assays, the final concentration of DMSO should ideally be kept below 1%, and even lower (e.g., <0.1%) if possible.

Q3: My this compound precipitates after being added to my cell culture media. What can I do?

A3: This is a common issue with hydrophobic compounds. Here are a few things to try:

  • Ensure your stock solution of this compound in organic solvent is at a high enough concentration so that the final dilution into your media results in a very low percentage of the organic solvent.

  • Try pre-warming your cell culture media before adding the this compound stock solution.

  • Consider using a formulation that includes a biocompatible surfactant or solubilizing agent.

Q4: Can I heat the solution to dissolve this compound?

A4: Gentle heating can increase solubility, but it's important to be aware of the potential for thermal degradation.[5] If you choose to heat the solution, do so cautiously and for a minimal amount of time. It is advisable to first search for any available data on the thermal stability of this compound.

Q5: Are there any other techniques to improve the solubility of compounds like this compound?

A5: Yes, for drug development purposes, more advanced techniques are often employed to enhance the solubility and bioavailability of poorly soluble drugs. These include:

  • Micronization: Reducing the particle size to increase the surface area for dissolution.[5]

  • Solid Dispersions: Dispersing the drug in a hydrophilic carrier.[2][6]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes.[5]

  • Nanosuspensions: Creating a colloidal dispersion of the drug in a liquid medium.[7]

Data Presentation

SolventSolubilityNotes
WaterPoor
Aqueous Buffers (e.g., PBS)Poor
Dimethyl Sulfoxide (DMSO)SolubleRecommended as a primary solvent for stock solutions.
EthanolSolubleA viable alternative to DMSO.
Dimethylformamide (DMF)SolubleAnother option for creating stock solutions.

Visualizations

Experimental Workflow for Solubilizing this compound

G cluster_start Start cluster_protocol Solubilization Protocol cluster_check Quality Check cluster_outcome Outcome start Weigh this compound Powder dissolve Dissolve in minimal organic solvent (e.g., DMSO) start->dissolve vortex Vortex/Sonicate to ensure full dissolution dissolve->vortex add_buffer Add aqueous buffer dropwise while vortexing vortex->add_buffer observe Visually inspect for precipitation add_buffer->observe success Clear Solution: Ready for Experiment observe->success No Precipitation fail Precipitation Occurs: Troubleshoot observe->fail Precipitation B0AT1 B0AT1 (SLC6A19) Transporter AminoAcids_int Neutral Amino Acids (Intracellular) B0AT1->AminoAcids_int This compound This compound This compound->B0AT1 Inhibition Inhibition AminoAcids_ext Neutral Amino Acids (Extracellular) AminoAcids_ext->B0AT1 Transport

References

Technical Support Center: Refining Cinromide Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in establishing and refining Cinromide dosage for in vivo animal studies. Given the limited publicly available in vivo data for this compound, this guide incorporates general principles of preclinical drug development and data from analogous SLC6A19 inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, allosteric inhibitor of the neutral amino acid transporter B⁰AT1 (also known as SLC6A19).[1][2] By binding to an allosteric site, it prevents the conformational changes required for the transporter to move from an outward-open to an occluded state, thereby blocking the transport of neutral amino acids.

Q2: What is the in vitro potency of this compound?

A2: The half-maximal inhibitory concentration (IC₅₀) of this compound against human SLC6A19 has been reported to be in the range of 0.28 µM to 0.5 µM in various in vitro assays.

Q3: Is there any publicly available in vivo dosage information for this compound?

Q4: How can I estimate a starting dose for this compound in an animal study?

A4: In the absence of direct data, a starting dose can be estimated by considering data from other SLC6A19 inhibitors. For example, a tool compound, JN-170, has been used in mice at oral doses ranging from 50 to 250 mg/kg to assess in vivo efficacy. Another B⁰AT1 inhibitor, Benztropine, was administered to mice at a maximal dosage of 250 mg/kg in their diet. These examples can serve as a starting point for dose-range finding studies. It is crucial to begin with a low dose and escalate cautiously.

Q5: What are the potential therapeutic applications of inhibiting SLC6A19?

A5: Inhibition of SLC6A19 is being explored for metabolic disorders such as type 2 diabetes and phenylketonuria (PKU).[1][4][5][6][7] By blocking the reabsorption of neutral amino acids in the kidneys and their absorption in the intestine, SLC6A19 inhibitors can modulate amino acid homeostasis. For instance, in PKU, inhibiting SLC6A19 can increase the urinary excretion of excess phenylalanine, thereby lowering its plasma levels.[1][6][7]

Troubleshooting Guide

Issue 1: Difficulty in Formulating this compound for Oral Administration

Symptoms:

  • Poor solubility of this compound in common aqueous vehicles.

  • Inconsistent results in efficacy studies, possibly due to variable absorption.

  • Precipitation of the compound in the dosing formulation.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility This compound is a small molecule that may have limited water solubility, a common challenge for many drug candidates.[8][9][10][11][12]
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. The ideal pH range for oral administration in animals is typically between 4 and 8 to minimize irritation.[9]
Co-solvents: Employing a co-solvent system can increase solubility. Common co-solvents for animal studies include polyethylene glycol (PEG), propylene glycol (PG), and ethanol. The concentration of organic co-solvents should be minimized to avoid toxicity.
Surfactants: The use of surfactants like Tween® 80 or Cremophor® EL can help to create micellar solutions or stable suspensions, improving the wettability and dissolution of the compound.
Lipid-based Formulations: For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) can significantly improve oral bioavailability.[12]
Nanosuspensions: Reducing the particle size to the nanometer range can increase the surface area and dissolution rate.[11]
Formulation Instability The chosen formulation may not be stable over time, leading to precipitation or degradation of this compound.
Stability Testing: Prepare the formulation and store it under the intended experimental conditions (e.g., room temperature, refrigerated) for the duration of the study. Visually inspect for precipitation and analytically assess the concentration of this compound at various time points.
Use of Suspending Agents: If a suspension is necessary, use appropriate suspending agents like carboxymethylcellulose (CMC) or methylcellulose to ensure uniform dosing.
Issue 2: Determining the Maximum Tolerated Dose (MTD)

Symptoms:

  • Uncertainty about the highest dose to administer without causing significant toxicity.

  • Unexpected animal morbidity or mortality during efficacy studies.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Lack of Preliminary Toxicity Data Efficacy studies are initiated without a clear understanding of the compound's toxicity profile.
Conduct a Dose-Range Finding (DRF) Study: A DRF study is a short-term, non-GLP study designed to identify the MTD.[13][14][15][16] It typically involves a small number of animals per group and a wide range of doses.
Dose Escalation Design: Start with a low dose and escalate in subsequent groups (e.g., using a modified Fibonacci sequence or simple multiples like 2x or 3x) until signs of toxicity are observed.[13]
Endpoints for MTD: The MTD is the highest dose that does not cause mortality, severe clinical signs, or a substantial (e.g., >10-20%) reduction in body weight.[17][18][19]
Inappropriate Study Design The MTD study is not designed to capture the relevant toxicities.
Clinical Observations: Implement a thorough clinical observation schedule to monitor for signs of toxicity, such as changes in activity, posture, breathing, and autonomic signs.[20][21]
Body Weight Monitoring: Record body weights before dosing and at regular intervals throughout the study.
Endpoint Analysis: At the end of the study, consider collecting blood for clinical pathology (hematology and clinical chemistry) and performing a gross necropsy to identify any target organs of toxicity.[17][21][22]
Issue 3: Lack of Efficacy at a Presumed Therapeutic Dose

Symptoms:

  • No significant biological effect is observed even at doses that are well-tolerated.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Insufficient Drug Exposure The administered dose does not result in adequate plasma concentrations of this compound to engage the target.
Pharmacokinetic (PK) Analysis: Conduct a pilot PK study to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to Cmax), and AUC (area under the curve). This will help to establish the dose-exposure relationship.
Relate Exposure to In Vitro Potency: Compare the achieved plasma concentrations to the in vitro IC₅₀ of this compound. A general rule of thumb is to aim for a Cmax or steady-state concentration that is several-fold higher than the IC₅₀.
Suboptimal Dosing Regimen The dosing frequency may not be appropriate to maintain therapeutic concentrations over time.
Half-life Determination: The plasma half-life (t₁/₂) from the PK study will inform the required dosing frequency. If the half-life is short, more frequent dosing or a continuous delivery method (e.g., osmotic minipumps) may be necessary.
Pharmacodynamic (PD) Assessment The chosen efficacy endpoint may not be sensitive enough or timed correctly to detect a biological response.
Biomarker Analysis: Measure a proximal biomarker of SLC6A19 inhibition. For example, quantifying the levels of neutral amino acids (like phenylalanine) in the urine can provide direct evidence of target engagement.[1]
Time-course Studies: Evaluate the pharmacodynamic effect at multiple time points after dosing to capture the onset and duration of action.

Experimental Protocols

Protocol 1: General Dose-Range Finding (DRF) Study for Oral Administration in Mice
  • Animal Model: Select a suitable mouse strain (e.g., C57BL/6), typically 8-10 weeks old. Use both males and females.

  • Group Size: Use a small group size, for example, n=3 per sex per group.

  • Dose Selection: Based on data from analogous compounds (e.g., 50-250 mg/kg for JN-170), select a starting dose and a dose escalation scheme. A suggested starting range could be 10, 30, 100, and 300 mg/kg.

  • Formulation: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose with 0.1% Tween® 80 in water). Ensure the formulation is a homogenous suspension or solution.

  • Administration: Administer a single oral gavage dose. The volume should be appropriate for the animal size (e.g., 10 mL/kg for mice).

  • Observations:

    • Monitor animals continuously for the first few hours post-dose and then at regular intervals (e.g., 24, 48, and 72 hours) for clinical signs of toxicity.[20]

    • Record body weights daily for up to 7 days.[23]

  • Endpoint: Determine the MTD as the highest dose that does not cause mortality or severe adverse effects. This information will guide the dose selection for subsequent efficacy and toxicology studies.

Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
  • Animal Model and Group Size: Use the same mouse strain as in the efficacy studies. A typical design might involve 3-4 animals per time point.

  • Dose Selection: Choose one or two dose levels based on the DRF study, ideally a low and a high dose within the well-tolerated range.

  • Administration: Administer a single oral dose of the formulated this compound.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Use a sparse sampling design if necessary to minimize stress on the animals.

  • Sample Processing: Process blood to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters (Cmax, Tmax, AUC, t₁/₂).

Visualizations

Signaling_Pathway cluster_intestinal_lumen Intestinal Lumen / Kidney Filtrate cluster_epithelial_cell Intestinal / Kidney Epithelial Cell Neutral Amino Acids Neutral Amino Acids B0AT1 B⁰AT1 (SLC6A19) Neutral Amino Acids->B0AT1 Binding AminoAcid_Intracellular Intracellular Amino Acids B0AT1->AminoAcid_Intracellular Transport This compound This compound This compound->B0AT1 Inhibition Bloodstream Bloodstream AminoAcid_Intracellular->Bloodstream Absorption

Caption: Mechanism of this compound action on the B⁰AT1 transporter.

Experimental_Workflow cluster_preliminary Preliminary Steps cluster_dose_finding Dose Finding cluster_pk_pd Pharmacokinetics & Pharmacodynamics cluster_efficacy Efficacy & Toxicology Formulation Formulation Development (Solubility, Stability) DRF Dose-Range Finding (DRF) Study (Single Dose, Escalation) Formulation->DRF MTD Determine Maximum Tolerated Dose (MTD) DRF->MTD PK Pilot Pharmacokinetic (PK) Study (Dose-Exposure) MTD->PK Efficacy Efficacy Studies (Multiple Doses/Regimens) MTD->Efficacy PD Pharmacodynamic (PD) Study (Biomarker Analysis) PK->PD PD->Efficacy Tox Definitive Toxicology Studies (GLP, if required) Efficacy->Tox

Caption: Workflow for establishing this compound dosage in vivo.

References

Technical Support Center: Cinromide Experimental Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize Cinromide degradation during experiments. Adherence to these guidelines is crucial for obtaining accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the B0AT1 (SLC6A19) neutral amino acid transporter.[1][2] Its primary mechanism of action involves allosterically binding to the transporter, which prevents the conformational changes necessary for amino acid transport.[1][2][3][4][5] This inhibition effectively blocks the absorption of neutral amino acids in tissues where B0AT1 is expressed, such as the intestine and kidneys.[1][2]

Q2: What are the primary factors that can cause this compound degradation?

Based on the chemical structure of this compound (a cinnamamide derivative), the primary degradation pathway is likely the hydrolysis of the amide bond.[6][7][8][9] The rate of this hydrolysis is significantly influenced by:

  • pH: Extreme acidic or basic conditions can catalyze amide hydrolysis.[8][9][10]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[6][7]

  • Light: As a derivative of cinnamic acid, this compound may be susceptible to photodegradation upon exposure to UV light.

Q3: How should I prepare and store this compound stock solutions?

To ensure the stability of your this compound stock solutions, follow these recommendations:

  • Solvent Selection: Dissolve this compound in a high-quality, anhydrous solvent such as DMSO or ethanol.

  • Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume added to your experimental system.

  • Storage Temperature: Store stock solutions at -20°C or -80°C for long-term storage.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.

  • Light Protection: Store stock solutions in amber vials or protect them from light to prevent potential photodegradation.

Q4: What are the best practices for handling this compound during an experiment?

  • Equilibration: Before use, allow the frozen stock solution to equilibrate to room temperature.

  • pH Control: Ensure the pH of your experimental buffer is within a stable range for amides, ideally between pH 3 and 6.[6][7]

  • Temperature Management: Perform experiments at the lowest feasible temperature to minimize thermal degradation. If elevated temperatures are necessary, limit the exposure time.

  • Minimize Light Exposure: Protect your experimental setup from direct light, especially if the experiment is lengthy.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected inhibitory activity. This compound degradation in stock solution or experimental buffer.1. Prepare fresh stock solutions from lyophilized powder. 2. Validate the stability of this compound in your experimental buffer under the specific conditions (pH, temperature, duration) of your assay. 3. Use a stability-indicating analytical method (see below) to quantify the active this compound concentration.
High variability between replicate experiments. Inconsistent handling or storage of this compound. Degradation during the experiment.1. Strictly adhere to the recommended handling and storage protocols. 2. Ensure consistent timing and temperature across all experimental replicates. 3. Prepare fresh dilutions of this compound from the stock solution for each experiment.
Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). Formation of degradation products.1. Perform a forced degradation study to identify potential degradation products. 2. Adjust experimental conditions (pH, temperature, light exposure) to minimize degradation. 3. Utilize a stability-indicating analytical method that can resolve this compound from its degradation products.

Experimental Protocols

Stability-Indicating LC-MS/MS Method for this compound Quantification

This proposed method is based on best practices for the analysis of small molecules in biological matrices and should be validated in your laboratory.[11][12][13][14][15][16]

1. Sample Preparation:

  • Matrix: Plasma, serum, or cell lysate.

  • Procedure:

    • To 50 µL of the sample, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and the internal standard should be optimized.

3. Method Validation:

The method should be validated according to ICH guidelines, including assessments of specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and stability.[12][17][18][19]

Forced Degradation Study Protocol

Forced degradation studies are crucial for identifying potential degradation products and developing a stability-indicating method.[20][21][22][23][24]

Stress Condition Procedure
Acid Hydrolysis Incubate this compound solution (e.g., 1 mg/mL in methanol) with 0.1 M HCl at 60°C for 24 hours.
Base Hydrolysis Incubate this compound solution with 0.1 M NaOH at 60°C for 24 hours.
Oxidative Degradation Treat this compound solution with 3% hydrogen peroxide at room temperature for 24 hours.
Thermal Degradation Expose solid this compound powder to 105°C for 24 hours.
Photodegradation Expose this compound solution to UV light (e.g., 254 nm) for 24 hours.

After exposure to each stress condition, samples should be neutralized (if necessary) and analyzed by the developed LC-MS/MS method to identify and quantify any degradation products.

Visualizations

Cinromide_Degradation_Workflow cluster_storage Storage & Handling cluster_experiment Experimental Conditions cluster_degradation Potential Degradation Factors cluster_analysis Analysis Lyophilized_this compound Lyophilized this compound Stock_Solution Stock Solution (DMSO/Ethanol, -80°C) Lyophilized_this compound->Stock_Solution Dissolve Working_Dilution Working Dilution (Experimental Buffer) Stock_Solution->Working_Dilution Dilute Experiment Cell-based Assay / Biochemical Assay Working_Dilution->Experiment LC_MS LC-MS/MS Analysis Experiment->LC_MS pH pH (extremes) pH->Working_Dilution pH->Experiment Temperature Temperature (high) Temperature->Working_Dilution Temperature->Experiment Light Light (UV) Light->Working_Dilution Light->Experiment Data_Interpretation Data Interpretation LC_MS->Data_Interpretation

Caption: Workflow for handling this compound to minimize degradation.

B0AT1_Inhibition_Pathway Amino_Acids Neutral Amino Acids (extracellular) B0AT1 B0AT1 (SLC6A19) Transporter Amino_Acids->B0AT1 Transport Intracellular_AAs Neutral Amino Acids (intracellular) B0AT1->Intracellular_AAs Influx This compound This compound This compound->B0AT1 Allosteric Inhibition Downstream_Signaling Downstream Signaling (e.g., mTOR pathway) Intracellular_AAs->Downstream_Signaling Activation

Caption: this compound's mechanism of action via B0AT1 inhibition.

References

Technical Support Center: Overcoming Challenges in Replicating Cinromide Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the replication of Cinromide studies, particularly in its role as a B⁰AT1 (SLC6A19) inhibitor.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments with this compound.

Q1: Why am I observing a lower-than-expected potency (higher IC50) for this compound in my cell-based assays?

A1: This is a common issue and can be attributed to several factors related to the experimental setup:

  • Presence of Endogenous Amino Acid Transporters: The cell line you are using likely expresses other neutral amino acid transporters (e.g., LAT1, ASCT2) that can mask the specific inhibitory effect of this compound on B⁰AT1.[1][2] These transporters contribute to the overall amino acid uptake, leading to an incomplete block of transport even at high concentrations of this compound.[1][3]

  • Assay Method: Different assay formats, such as the FLIPR membrane potential (FMP) assay and radioactive leucine uptake assays, can yield different IC50 values.[4] Pre-incubation times with the compound can also influence the apparent potency.[4]

  • Cell Seeding Density and Health: Suboptimal cell density or poor cell health can significantly impact assay results and reproducibility.[5]

Solution: To isolate the activity of B⁰AT1, it is recommended to use an optimized assay protocol that includes inhibitors for other prominent neutral amino acid transporters. For example, the use of JPH203 to block LAT1 and γ-glutamyl-p-nitroanilide (GPNA) to inhibit ASCT2 has been shown to provide a more accurate determination of this compound's IC50 value for B⁰AT1.[2][3]

Q2: My radioactive amino acid uptake assay shows high background or inconsistent results. What are the possible causes?

A2: High background and variability in radioactive uptake assays can stem from several sources:

  • Non-Specific Binding: The radiolabeled amino acid may bind non-specifically to the cells or the plate.

  • Inefficient Washing: Incomplete removal of the radioactive solution during the wash steps is a frequent cause of high background.

  • Cell Monolayer Disruption: Harsh washing can lead to cell detachment and inconsistent cell numbers across wells.

  • Sub-optimal Incubation Time: The uptake incubation time may not be in the linear range for your specific cell line and conditions.

Solution: Optimize your washing procedure by using ice-cold buffer and ensuring gentle but thorough aspiration. Perform time-course experiments to determine the optimal uptake duration. Including control wells with a known potent inhibitor at a high concentration can help establish the specific uptake window.

Q3: I am having difficulty replicating the reported structure-activity relationship (SAR) for this compound analogs. What should I consider?

A3: Discrepancies in SAR studies can arise from subtle differences in experimental conditions:

  • Assay Sensitivity: The assay you are using may not be sensitive enough to detect small differences in potency between analogs.

  • Compound Purity and Stability: Ensure the purity and stability of your synthesized or purchased analogs. Degradation can lead to inaccurate results.

  • Cell Line Differences: Different cell lines may have varying expression levels of B⁰AT1 and other transporters, which can affect the apparent activity of the analogs.

Solution: It is crucial to use a highly optimized and validated assay system, as described in Q1. Confirm the identity and purity of your compounds using analytical methods like NMR and LC-MS. Whenever possible, use the same cell line and assay conditions as the original study you are trying to replicate.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound from various studies and assay types. This allows for a clear comparison of the compound's potency under different experimental conditions.

CompoundAssay TypeCell LineReported IC50 (µM)Reference
This compoundFLIPR Membrane PotentialMDCK-hSLC6A19~0.3[6]
This compoundStable Isotope UptakeMDCK-hSLC6A19~0.8[6]
This compoundFLIPR AssayCHO-BC0.5[4]
This compoundOptimized Radioactive UptakeCHO-BC0.8 ± 0.1[2][3]
This compound Analog (E4)FLIPR AssayCHO-BC1.9-13.7[4]

Experimental Protocols

Below are detailed methodologies for key experiments commonly used in the study of this compound.

1. Optimized Radioactive L-Leucine Uptake Assay

This protocol is designed to specifically measure the B⁰AT1-mediated transport by inhibiting other major neutral amino acid transporters.[2][3]

  • Cell Culture: Seed CHO cells stably expressing human B⁰AT1 and its ancillary subunit collectrin (CHO-BC cells) in 35 mm dishes and grow to 80-90% confluency.[4]

  • Preparation:

    • Remove culture medium and wash the cells three times with Hanks' Balanced Salt Solution supplemented with glutamine (HBSS+G).[4]

    • Prepare an inhibitor cocktail in HBSS+G containing 3 µM JPH203 (LAT1 inhibitor) and 3 mM GPNA (ASCT2 inhibitor).[2][3]

    • Prepare serial dilutions of this compound in the inhibitor cocktail.

  • Uptake Assay:

    • Pre-incubate the cells with the inhibitor cocktail (with or without this compound) for a designated period (e.g., 10 minutes) at 37°C.

    • Initiate the uptake by adding HBSS+G containing the inhibitor cocktail, 150 µM L-[U-¹⁴C]leucine, and the corresponding concentration of this compound.[4]

    • Incubate for 6 minutes at 37°C in a water bath.[4]

  • Termination and Lysis:

    • Terminate the transport by rapidly washing the cells three times with ice-cold HBSS+G.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

  • Measurement:

    • Transfer the cell lysate to a scintillation vial.

    • Determine the radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of each sample.

2. FLIPR Membrane Potential (FMP) Assay

This is a high-throughput assay that indirectly measures the activity of electrogenic transporters like B⁰AT1.[6]

  • Cell Culture: Seed MDCK cells stably expressing hSLC6A19 and TMEM27 in 96-well plates and grow to confluence.[6]

  • Dye Loading:

    • Wash the cells with a suitable assay buffer.

    • Load the cells with a fluorescent membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition:

    • Add varying concentrations of this compound or control compounds to the wells.

    • Incubate for a specified period (e.g., 30 minutes).[4]

  • Measurement:

    • Use a Fluorescence Imaging Plate Reader (FLIPR) to measure the baseline fluorescence.

    • Add a substrate solution (e.g., a mixture of neutral amino acids) to initiate transport.

    • Monitor the change in fluorescence over time. The transport of Na+ coupled with the amino acid will cause a change in membrane potential, which is detected by the dye.

  • Data Analysis:

    • Calculate the difference between the peak fluorescence and the baseline fluorescence.

    • Plot the response against the compound concentration to determine the IC50.

Visualizations

This compound's Mechanism of Action

Cinromide_Mechanism AminoAcids AminoAcids B0AT1 B0AT1 AminoAcids->B0AT1 Transport AminoAcids_in AminoAcids_in B0AT1->AminoAcids_in Blocked Transport This compound This compound This compound->B0AT1 Allosteric Inhibition mTOR_pathway mTOR_pathway AminoAcids_in->mTOR_pathway Leads to

Caption: Allosteric inhibition of the B⁰AT1 transporter by this compound.

Optimized Experimental Workflow for this compound Studies

experimental_workflow start Start: CHO-BC Cells inhibit_endogenous Inhibit Endogenous Transporters (JPH203 for LAT1, GPNA for ASCT2) start->inhibit_endogenous add_this compound Add this compound (Varying Concentrations) inhibit_endogenous->add_this compound add_radiolabel Add Radiolabeled Leucine add_this compound->add_radiolabel incubate Incubate (e.g., 6 min at 37°C) add_radiolabel->incubate wash_lyse Wash and Lyse Cells incubate->wash_lyse measure Measure Radioactivity wash_lyse->measure analyze Analyze Data (IC50) measure->analyze

Caption: Workflow for an optimized radioactive uptake assay.

References

Technical Support Center: Cinromide Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the safe handling and disposal of Cinromide, tailored for research scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, full personal protective equipment should be used. This includes a lab coat, chemically resistant gloves, and chemical splash goggles. An eye wash station and safety shower should be readily accessible.[2]

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, well-ventilated place.[2]

Q4: How should I dispose of this compound waste?

Q5: Is this compound considered a hazardous substance for shipping?

Troubleshooting Guide

Issue Possible Cause Solution
Accidental Eye Contact Splashing during handling.Immediately flush eyes with large amounts of water for at least 15 minutes, separating eyelids to ensure adequate flushing. Remove contact lenses if present and easy to do so. Promptly seek medical attention.[1]
Accidental Skin Contact Spillage or improper glove use.Thoroughly rinse the affected skin area with large amounts of water. Remove contaminated clothing and shoes. Seek medical advice.[1]
Inhalation of Dust or Aerosol Improper ventilation or handling outside of a fume hood.Immediately move to an area with fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. Seek immediate medical attention.[1]
Accidental Ingestion Pipetting by mouth or hand-to-mouth contact.Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1]
Small Spill of this compound Solution Mishandling of vials or reaction vessels.Absorb the spill with a finely-powdered liquid-binding material such as diatomite or universal binders. Decontaminate the surface by scrubbing with alcohol. Dispose of the contaminated material according to regulations.[1]
Large Spill of this compound Dropping or breaking a container.Evacuate personnel to a safe area. Ensure adequate ventilation. Wear full personal protective equipment. Try to prevent further leakage or spillage and keep the product away from drains or water courses. Contain and clean up the spill as described for small spills.[1]

Experimental Protocols

Protocol for a Small this compound Spill Cleanup
  • Assess the Situation: Ensure the spill is small and manageable.

  • Wear Appropriate PPE: Don full PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Contain the Spill: Use an absorbent material like diatomite or a universal binder to cover and absorb the liquid.

  • Clean the Area: Once absorbed, carefully collect the material into a designated waste container.

  • Decontaminate: Scrub the spill surface and any affected equipment with alcohol.

Visual Guides

G cluster_0 This compound Handling Workflow start Start Handling this compound ppe Wear Full PPE: Lab Coat, Gloves, Goggles start->ppe handling Handle in Well-Ventilated Area (e.g., Fume Hood) ppe->handling storage Store in Tightly Sealed Container in Cool, Ventilated Area handling->storage end Procedure Complete storage->end

Caption: Workflow for the safe handling of this compound.

Caption: Decision tree for the proper disposal of this compound.

References

Identifying and mitigating Cinromide's potential cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Cinromide. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and mitigating potential cytotoxicity associated with the use of this compound in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that functions as a potent and selective allosteric inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19).[1][2][3][4] B⁰AT1 is responsible for the sodium-dependent uptake of neutral amino acids in tissues such as the intestine and kidneys.[2][4] By inhibiting this transporter, this compound effectively blocks the cellular uptake of these amino acids.

Q2: Is cytotoxicity an expected outcome when using this compound?

Yes, cytotoxicity can be an expected outcome, primarily due to this compound's on-target effect. By blocking the transport of essential neutral amino acids into the cell, this compound can induce a state of amino acid deprivation. Prolonged amino acid starvation is known to trigger cellular stress responses that can lead to various forms of cell death, including apoptosis.[5][6][7][8][9] The severity of cytotoxicity will likely depend on the cell type, its dependence on external amino acids, the concentration of this compound used, and the duration of exposure.

Q3: Could observed cytotoxicity be due to off-target effects?

While the primary target of this compound is B⁰AT1, the possibility of off-target effects contributing to cytotoxicity cannot be entirely ruled out.[10][11][12] The original therapeutic target for this compound as an anticonvulsant is not fully elucidated, suggesting potential interactions with other cellular components.[10] If cytotoxicity is observed at concentrations significantly different from its IC50 for B⁰AT1 inhibition, or in cell lines that do not express B⁰AT1, off-target effects should be considered.

Q4: What are the initial steps to confirm and characterize this compound-induced cytotoxicity?

The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. This provides a quantitative measure of this compound's cytotoxic potential. It is crucial to include appropriate controls, such as a vehicle-only control (e.g., DMSO) and a positive control for cytotoxicity. Subsequently, assays to determine the mechanism of cell death (e.g., apoptosis vs. necrosis) can be employed.

Troubleshooting Guide: Cytotoxicity and Cell Viability Issues

This guide provides a systematic approach to troubleshooting common issues encountered during cell viability and cytotoxicity experiments with this compound.

Problem Potential Cause Recommended Solution
High cell death at expected active concentrations of this compound On-Target Effect (Amino Acid Deprivation): The cell line is highly dependent on the neutral amino acids transported by B⁰AT1.- Supplement Media: Attempt to rescue the cells by supplementing the culture medium with a high concentration of neutral amino acids. A reversal of cytotoxicity would strongly suggest an on-target effect. - Confirm B⁰AT1 Expression: Verify the expression of B⁰AT1 (SLC6A19) in your cell line using techniques like qPCR or Western blotting.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound is too high for the cell line.- Run a solvent-only control: Determine the tolerance of your specific cell line to the solvent by running a dose-response curve with the solvent alone. - Minimize Solvent Concentration: Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤0.1% for DMSO, but this is cell-line dependent).
No significant cytotoxicity observed at high concentrations Low B⁰AT1 Expression: The cell line may not express sufficient levels of the B⁰AT1 transporter.- Select an appropriate cell line: Use a cell line known to express high levels of B⁰AT1. - Overexpression System: Consider using a cell line engineered to overexpress B⁰AT1.
Insensitive Viability Assay: The chosen cell viability assay may not be sensitive enough to detect subtle cytotoxic effects.- Switch to a more sensitive assay: For example, ATP-based assays (e.g., CellTiter-Glo®) are generally more sensitive than metabolic assays like MTT. - Optimize Assay Parameters: Ensure the cell seeding density and incubation times are optimized for your specific cell line and assay.
Inconsistent or non-reproducible results Compound Instability: this compound may be unstable in the culture medium over the duration of the experiment.- Prepare fresh dilutions: Prepare fresh dilutions of this compound from a stock solution for each experiment. - Minimize exposure to light and temperature fluctuations.
Cell Culture Variability: Inconsistent cell passage number, seeding density, or cell health can lead to variable results.- Use a consistent cell passage number: Avoid using cells that have been in culture for too long. - Ensure even cell seeding: Use a multichannel pipette and mix the cell suspension thoroughly before plating.
Assay Interference: this compound may directly interfere with the assay reagents.[13]- Run a cell-free control: Add this compound to the culture medium without cells and perform the assay to check for direct chemical reactions. - Switch to an alternative assay: If interference is confirmed, use a viability assay with a different detection principle (e.g., a dye-exclusion assay if you are using a metabolic assay).

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is designed to quantify ATP levels, which is an indicator of metabolically active cells.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell line of interest

  • Complete culture medium

  • Sterile, opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Multichannel pipette

  • Plate reader with luminescence detection capabilities

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Dilute the cells in complete culture medium to the desired seeding density (optimize beforehand, typically 5,000-10,000 cells per well).

    • Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. A typical starting range would be from 100 µM down to 0.01 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (from wells with medium and reagent only).

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the normalized data against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and appropriate controls for the chosen duration.

    • Harvest the cells (including any floating cells in the supernatant) by trypsinization.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and gates.

    • Collect data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Visualizations

G cluster_workflow Experimental Workflow for Assessing this compound Cytotoxicity A 1. Cell Seeding (96-well plate) B 2. This compound Treatment (Dose-response) A->B C 3. Incubation (e.g., 24, 48, 72h) B->C D 4. Cell Viability Assay (e.g., CellTiter-Glo) C->D E 5. Data Analysis (IC50 determination) D->E

Caption: A streamlined workflow for determining the IC50 of this compound.

G cluster_pathway Potential On-Target Cytotoxicity Pathway of this compound This compound This compound B0AT1 B⁰AT1 (SLC6A19) Transporter This compound->B0AT1 Inhibits AA_uptake Neutral Amino Acid Uptake B0AT1->AA_uptake AA_deprivation Intracellular Amino Acid Deprivation AA_uptake->AA_deprivation Leads to Cell_stress Cellular Stress Response AA_deprivation->Cell_stress Apoptosis Apoptosis Cell_stress->Apoptosis

Caption: Proposed mechanism of this compound-induced on-target cytotoxicity.

G cluster_troubleshooting Troubleshooting Logic for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed Check_Solvent Is Solvent Concentration Too High? Start->Check_Solvent Check_OnTarget Is it an On-Target Effect? Check_Solvent->Check_OnTarget No Reduce_Solvent Reduce Solvent Concentration Check_Solvent->Reduce_Solvent Yes Check_OffTarget Consider Off-Target Effects Check_OnTarget->Check_OffTarget No Rescue_Experiment Perform Amino Acid Rescue Experiment Check_OnTarget->Rescue_Experiment Yes

Caption: A logical flow for troubleshooting unexpected cytotoxicity with this compound.

References

Validation & Comparative

Comparative Analysis of Cinromide and Other B0AT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers in Drug Development

This guide provides a comparative overview of Cinromide and other inhibitors targeting the neutral amino acid transporter B0AT1 (SLC6A19). B0AT1 is a key protein responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1][2] Its role in amino acid homeostasis has made it a significant target for therapeutic intervention in metabolic diseases such as phenylketonuria (PKU), type 2 diabetes, and obesity.[3][4][5] This document synthesizes available data on inhibitor potency, selectivity, and the experimental methodologies used for their characterization.

Quantitative Comparison of B0AT1 Inhibitors

The following table summarizes the in vitro potency of this compound and other noteworthy B0AT1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

CompoundIC50 (µM)Assay TypeCell LineReference
This compound 0.5FLIPR / Radioactive FluxCHO-BC[6]
0.5Not SpecifiedNot Specified[7][8]
Benztropine 44FLIPR / Radioactive FluxCHO-BC[9][10]
Nimesulide 178Radioactive FluxCHO-BC[9]
Compound E4 1.9 - 13.7FLIPRCHO-BC[5]
Compound CB3 1.9 - 13.7FLIPRCHO-BC[5]
Compound E18 1.9 - 13.7FLIPRCHO-BC[5]
JNT-517 Not SpecifiedNot SpecifiedNot Specified[4][11]
JX225 0.031 - 0.090FLIPRNot Specified[12]

FLIPR: Fluorescent Imaging Plate Reader. CHO-BC: Chinese Hamster Ovary cells stably expressing B0AT1 and its ancillary protein, collectrin.[5][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize B0AT1 inhibitors.

Cell-Based Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This high-throughput assay measures the change in membrane potential that occurs upon amino acid transport by the electrogenic B0AT1 transporter.[13]

  • Cell Culture: CHO-BC cells, which stably express human B0AT1 and its required subunit collectrin, are cultured in appropriate media and seeded into 96- or 384-well plates.[5][10]

  • Dye Loading: Cells are loaded with a fluorescent membrane potential-sensitive dye.

  • Compound Addition: Test compounds, such as this compound and its analogs, are added to the wells at varying concentrations.

  • Substrate Addition and Signal Detection: A solution containing a B0AT1 substrate (e.g., leucine or isoleucine) is added to initiate transport.[5][14] The resulting depolarization of the cell membrane is detected as a change in fluorescence intensity by a FLIPR instrument.

  • Data Analysis: The fluorescence signal is normalized, and IC50 values are calculated by fitting the concentration-response data to a logistical equation.

Stable Isotope-Labeled Amino Acid Uptake Assay

This assay directly measures the uptake of a specific amino acid into the cells.

  • Cell Culture: CHO-BC cells are cultured as described above.

  • Incubation with Inhibitor: Cells are pre-incubated with the test inhibitor at various concentrations.

  • Substrate Addition: A solution containing a stable isotope-labeled amino acid (e.g., 13C- or 15N-leucine) is added to the cells for a defined period.

  • Cell Lysis and Sample Analysis: The cells are washed to remove extracellular substrate, followed by cell lysis. The intracellular concentration of the labeled amino acid is quantified using liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The amount of amino acid uptake is determined, and IC50 values are calculated based on the inhibition observed at different compound concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of B0AT1 in Intestinal and Renal Cells

The diagram below illustrates the role of B0AT1 in the transport of neutral amino acids across the apical membrane of intestinal and renal epithelial cells. This process is sodium-dependent and essential for amino acid absorption and reabsorption.[1][14]

B0AT1_Signaling_Pathway cluster_lumen Intestinal Lumen / Kidney Tubule cluster_cell Epithelial Cell cluster_blood Bloodstream Lumen_AA Neutral Amino Acids (e.g., Leucine) B0AT1 B0AT1 (SLC6A19) Lumen_AA->B0AT1 Co-transport Lumen_Na Sodium (Na+) Lumen_Na->B0AT1 ACE2 ACE2 / Collectrin B0AT1->ACE2 Association for Surface Expression Cell_AA Intracellular Amino Acids B0AT1->Cell_AA LAT1 LAT1 Cell_AA->LAT1 Efflux Blood_AA Amino Acids LAT1->Blood_AA This compound This compound / Other Inhibitors This compound->B0AT1 Inhibition Inhibitor_Screening_Workflow HTS High-Throughput Screening (HTS) (e.g., FLIPR Assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Identifies Dose_Response Dose-Response & IC50 Determination (FLIPR or Uptake Assay) Hit_Compounds->Dose_Response Validated in Potent_Inhibitors Potent Inhibitors Dose_Response->Potent_Inhibitors Characterizes Selectivity_Assay Selectivity Assays (vs. other transporters like LAT1) Potent_Inhibitors->Selectivity_Assay Tested for Selective_Inhibitors Selective Inhibitors Selectivity_Assay->Selective_Inhibitors Confirms Mechanism_of_Action Mechanism of Action Studies (e.g., Competitive Inhibition) Selective_Inhibitors->Mechanism_of_Action Further Characterized in Lead_Compound Lead Compound Mechanism_of_Action->Lead_Compound Identifies

References

Validating the Selectivity of Cinromide for SLC6A19: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Cinromide's selectivity for the solute carrier family 6 member 19 (SLC6A19) transporter against other known inhibitors. The data presented is compiled from various experimental studies to offer an objective overview for researchers and professionals in drug development.

Introduction to SLC6A19 and its Inhibitors

SLC6A19, also known as B(0)AT1, is a sodium-dependent neutral amino acid transporter primarily responsible for the absorption of neutral amino acids in the intestine and their reabsorption in the kidneys.[1][2] Inhibition of SLC6A19 is a promising therapeutic strategy for metabolic disorders such as phenylketonuria (PKU) by reducing the absorption of specific amino acids.[3] Several small molecule inhibitors of SLC6A19 have been identified, including this compound, JNT-517, benztropine, and nimesulide, each with varying degrees of potency and selectivity.[1][4][5] This guide focuses on the experimental validation of this compound's selectivity in comparison to these alternatives.

Comparative Analysis of Inhibitor Potency

The inhibitory potency of a compound is a critical measure of its effectiveness. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound and other SLC6A19 inhibitors, providing a direct comparison of their potency.

CompoundSLC6A19 IC50 (µM)Assay TypeReference
This compound 0.28 - 0.8 FMP and Uptake Assays[5][6][7]
JNT-5170.047Isoleucine Transport Assay[8][9][10]
Benztropine44FLIPR Assay[4][11]
Nimesulide23Proteoliposome Transport Assay[1]
CB31.9 - 4.9FLIPR and Flux Assays[4][5]
E47.7 - 13.7FLIPR and Flux Assays[4][5]
E183.4 - 4.2FLIPR and Flux Assays[4][5]

Selectivity Profile of SLC6A19 Inhibitors

Selective inhibition of SLC6A19 is crucial to minimize off-target effects. The following table presents data on the selectivity of this compound and other compounds against related amino acid transporters, such as LAT1 (SLC7A5) and ASCT2 (SLC1A5). A higher IC50 value or lower percentage of inhibition against these transporters indicates greater selectivity for SLC6A19.

CompoundTargetIC50 (µM) / % InhibitionAssay TypeReference
This compound LAT1>40% inhibition not observed at 10 µMUptake Assay[6]
SGLT1>40% inhibition not observed at 10 µMUptake Assay[6]
CB3, E4, E18 LAT1Not inhibitedFLIPR Assay[4]
ASCT2Not inhibitedRadioactive Flux Assay[4]
Benztropine Related TransportersSelectiveNot specified[11]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide for determining the potency and selectivity of SLC6A19 inhibitors.

Fluorescence Imaging Plate Reader (FLIPR) Membrane Potential (FMP) Assay

This assay measures changes in cell membrane potential as an indicator of transporter activity.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably co-expressing human SLC6A19 and its ancillary subunit TMEM27 are cultured in appropriate media.[12][13]

  • Assay Preparation: Cells are seeded into 384-well plates and incubated. On the day of the assay, the cells are washed with a buffer solution.[14]

  • Dye Loading: A fluorescent membrane potential-sensitive dye is added to the cells, and they are incubated to allow for dye loading.[14]

  • Compound Addition: Test compounds (e.g., this compound) at various concentrations are added to the wells and pre-incubated.[12]

  • Substrate Addition and Measurement: A known SLC6A19 substrate (e.g., L-isoleucine) is added to initiate transport, causing a change in membrane potential.[12] The fluorescence intensity is measured in real-time using a FLIPR instrument.[14]

  • Data Analysis: The change in fluorescence is used to determine the percentage of inhibition by the test compound, and IC50 values are calculated from concentration-response curves.[14]

FLIPR_Membrane_Potential_Assay cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed MDCK-hSLC6A19/hTMEM27 cells in 384-well plate wash_cells Wash cells with buffer seed_cells->wash_cells dye_loading Load cells with fluorescent dye wash_cells->dye_loading add_compound Add test compound (e.g., this compound) pre_incubate Pre-incubate add_compound->pre_incubate add_substrate Add L-isoleucine pre_incubate->add_substrate measure_fluorescence Measure fluorescence with FLIPR add_substrate->measure_fluorescence calculate_inhibition Calculate % inhibition generate_curve Generate concentration-response curve calculate_inhibition->generate_curve determine_ic50 Determine IC50 value generate_curve->determine_ic50

Caption: Workflow for the FLIPR Membrane Potential Assay.

Stable Isotope-Labeled Amino Acid Uptake Assay

This assay directly measures the uptake of a non-radioactive, heavy isotope-labeled substrate into cells.

  • Cell Culture: Cells stably expressing the target transporter (e.g., Flp-In T-REx 293 cells with human SLC6A19 and TMEM27) are cultured and seeded in multi-well plates.[15]

  • Compound Incubation: Cells are washed and then incubated with various concentrations of the test inhibitor (e.g., this compound) in a buffer solution.[15]

  • Substrate Uptake: A stable isotope-labeled substrate of SLC6A19 (e.g., ¹³C₆,¹⁵N-L-isoleucine) is added to the cells for a defined period to allow for transport.[15][16]

  • Cell Lysis and Sample Preparation: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed, and the intracellular contents are collected.[16]

  • LC-MS/MS Analysis: The amount of the stable isotope-labeled substrate in the cell lysate is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16]

  • Data Analysis: The reduction in substrate uptake in the presence of the inhibitor is used to calculate the percentage of inhibition and the IC50 value.[16]

Stable_Isotope_Uptake_Assay cluster_prep Cell & Compound Preparation cluster_uptake Substrate Uptake cluster_analysis Analysis plate_cells Plate SLC6A19-expressing cells wash_cells Wash cells plate_cells->wash_cells add_inhibitor Incubate with inhibitor (e.g., this compound) wash_cells->add_inhibitor add_substrate Add stable isotope-labeled substrate incubate Incubate for uptake add_substrate->incubate stop_uptake Stop uptake with cold buffer wash incubate->stop_uptake lyse_cells Lyse cells lcms_analysis Quantify substrate via LC-MS/MS lyse_cells->lcms_analysis calculate_ic50 Calculate IC50 lcms_analysis->calculate_ic50

Caption: Workflow for the Stable Isotope Uptake Assay.

Radioactive Flux Assay

This traditional method measures the uptake of a radiolabeled substrate to determine transporter activity.

  • Cell Culture: CHO cells stably expressing B(0)AT1 and collectrin (CHO-BC cells) are cultured to near confluence in appropriate multi-well plates.[14]

  • Assay Initiation: The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).[14]

  • Inhibitor and Substrate Addition: Cells are incubated with a solution containing a radiolabeled substrate (e.g., ¹⁴C-leucine or ¹⁴C-isoleucine) and the test inhibitor at various concentrations.[14] For selectivity assays against Na+-independent transporters like LAT1, NaCl is replaced with NMDG-Cl.[14]

  • Uptake Termination: After a defined incubation period, the transport is stopped by washing the cells with ice-cold buffer.[5]

  • Quantification: Cells are lysed, and the radioactivity within the cells is measured using a scintillation counter.[14]

  • Data Analysis: The amount of radioactivity is proportional to the substrate uptake. The reduction in uptake in the presence of the inhibitor is used to determine the IC50 value.[14]

Radioactive_Flux_Assay start Culture CHO-BC cells wash1 Wash cells with HBSS start->wash1 incubate Incubate with radiolabeled substrate and inhibitor wash1->incubate wash2 Stop uptake with cold buffer wash incubate->wash2 lyse Lyse cells wash2->lyse count Measure radioactivity with scintillation counter lyse->count analyze Calculate IC50 count->analyze

Caption: Workflow for the Radioactive Flux Assay.

Conclusion

The presented data indicates that while this compound is a potent inhibitor of SLC6A19, newer compounds like JNT-517 exhibit significantly higher potency. The selectivity profile of this compound against other key amino acid transporters appears favorable, though further comprehensive head-to-head studies with newer inhibitors are warranted. The experimental protocols and workflows provided in this guide offer a standardized framework for researchers to conduct their own comparative studies and validate the selectivity of SLC6A19 inhibitors.

References

Cross-Validation of Cinromide's Inhibitory Effects in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of Cinromide, a potent inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19), across different cell lines. It aims to offer a comprehensive overview of its performance against other B⁰AT1 inhibitors, supported by experimental data and detailed protocols.

Introduction to this compound and B⁰AT1 Inhibition

This compound is a small molecule inhibitor of the B⁰AT1 transporter, which is responsible for the sodium-dependent uptake of neutral amino acids.[1] B⁰AT1 is overexpressed in various cancers and plays a crucial role in supplying amino acids necessary for rapid cell growth and proliferation, primarily by activating the mTORC1 signaling pathway.[2] Inhibition of B⁰AT1 presents a promising therapeutic strategy to induce amino acid starvation and consequently suppress tumor growth.

Comparative Analysis of B⁰AT1 Inhibitors

While a direct cross-validation study of this compound across a wide panel of cancer cell lines is not extensively documented in publicly available literature, existing research provides valuable data on its inhibitory potency in specific cell lines, often in comparison to other B⁰AT1 inhibitors.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other B⁰AT1 inhibitors in various cell lines. It is important to note that IC50 values can vary depending on the assay method and experimental conditions.[3]

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound CHO-BCFLIPR0.5[1]
MDCK-hSLC6A19FMP Assay~0.3[4]
MDCK-hSLC6A19Uptake Assay~0.4[4]
Benztropine CHO-BCFLIPR44 ± 9[5]
CHO-BCRadioactive Flux71 ± 8[1]
NSC22789 CHO-BCFLIPR90 ± 21[1]
CHO-BCRadioactive Flux78 ± 16[1]
CB3 CHO-BCFLIPR1.9[6]
E4 CHO-BCFLIPR7.7 ± 1.9[6]
E18 CHO-BCFLIPR13.7[6]
Nimesulide CHO-BCFLIPR178 ± 40 (after 4h preincubation)[7]

CHO-BC: Chinese Hamster Ovary cells stably co-expressing B⁰AT1 and collectrin.[7] MDCK-hSLC6A19: Madin-Darby Canine Kidney cells stably expressing human SLC6A19.[4] FLIPR: Fluorescent Imaging Plate Reader assay (a membrane potential assay).[6] FMP: FLIPR Membrane Potential.[4] Uptake Assay: Radioactive amino acid uptake assay.[4]

Experimental Protocols

FLIPR Membrane Potential (FMP) Assay

This assay indirectly measures the activity of electrogenic transporters like B⁰AT1 by detecting changes in cell membrane potential.[4]

Principle: The transport of a neutral amino acid with a sodium ion by B⁰AT1 leads to a net influx of positive charge, causing membrane depolarization. A voltage-sensitive fluorescent dye is used to monitor these changes.[7]

Methodology:

  • Cell Plating: Seed cells stably expressing B⁰AT1 (e.g., CHO-BC or MDCK-hSLC6A19) in 96-well or 384-well black-walled, clear-bottom plates and culture overnight.[8]

  • Dye Loading: Remove the culture medium and add a loading buffer containing a membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit dye). Incubate for 30-60 minutes at 37°C.[8][9]

  • Compound Addition: Prepare serial dilutions of the test compounds (e.g., this compound) in a separate plate.

  • Measurement: Use a FLIPR instrument to simultaneously add the compounds to the cell plate and record the fluorescence signal over time. A baseline fluorescence is recorded before compound addition.

  • Substrate Addition: After a short incubation with the compound, add a B⁰AT1 substrate (e.g., L-isoleucine or L-leucine) to stimulate transport and record the subsequent change in fluorescence.[7]

  • Data Analysis: The inhibitory effect of the compound is calculated by the reduction in the fluorescence signal change upon substrate addition compared to the vehicle control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Radioactive Amino Acid Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into the cells.[7]

Principle: Cells are incubated with a radiolabeled B⁰AT1 substrate (e.g., ¹⁴C-L-leucine). The amount of radioactivity accumulated inside the cells is proportional to the transporter activity.

Methodology:

  • Cell Plating: Seed cells in 24-well or 96-well plates and culture until they reach confluency.

  • Pre-incubation: Wash the cells with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 10-30 minutes) at 37°C.[7]

  • Uptake Initiation: Add the uptake buffer containing the radiolabeled amino acid (e.g., 150 µM L-[¹⁴C]leucine) and the inhibitor. Incubate for a short period (e.g., 6 minutes) at 37°C.[7]

  • Uptake Termination: Stop the transport by rapidly washing the cells with ice-cold buffer.[7]

  • Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: The inhibition of uptake is calculated relative to the vehicle-treated control. IC50 values are determined from the dose-response curves. To determine the specific B⁰AT1-mediated transport, uptake in the absence of sodium (replaced with N-methyl-D-glucamine) can be subtracted.[7]

Visualizations

Signaling Pathway

The inhibition of the B⁰AT1 transporter by this compound leads to a depletion of intracellular neutral amino acids, which in turn inhibits the mTORC1 signaling pathway, a key regulator of cell growth and proliferation.

B0AT1_mTORC1_Pathway cluster_membrane Cell Membrane AminoAcids_ext Extracellular Neutral Amino Acids B0AT1 B⁰AT1 (SLC6A19) AminoAcids_ext->B0AT1 AminoAcids_int Intracellular Neutral Amino Acids B0AT1->AminoAcids_int Transport mTORC1 mTORC1 AminoAcids_int->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes This compound This compound This compound->B0AT1 Inhibition

Caption: B⁰AT1-mTORC1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the inhibitory effects of compounds like this compound on B⁰AT1.

Experimental_Workflow Start Start: Cell Line Selection (e.g., CHO-BC, MDCK-hSLC6A19) Cell_Culture Cell Culture & Plating Start->Cell_Culture Assay_Selection Assay Selection Cell_Culture->Assay_Selection FLIPR FLIPR Membrane Potential Assay Assay_Selection->FLIPR Indirect Radiolabel Radioactive Amino Acid Uptake Assay Assay_Selection->Radiolabel Direct Dose_Response Dose-Response Experiment (this compound & Alternatives) FLIPR->Dose_Response Radiolabel->Dose_Response Data_Analysis Data Analysis (IC50 Determination) Dose_Response->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: General experimental workflow for assessing B⁰AT1 inhibitors.

Conclusion

This compound demonstrates potent inhibition of the B⁰AT1 amino acid transporter in engineered cell lines. While comprehensive cross-validation data in a broad spectrum of cancer cell lines is still emerging, the available evidence suggests its potential as a valuable research tool and a lead compound for the development of novel anticancer therapies targeting amino acid metabolism. Further studies are warranted to explore its efficacy and selectivity across diverse cancer types.

References

A Comparative Analysis of Cinromide and Benztropine as B0AT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Cinromide and benztropine as inhibitors of the Broad Neutral Amino Acid Transporter 1 (B0AT1), also known as SLC6A19. B0AT1 is a key transporter for neutral amino acids in the intestine and kidneys, making it a significant target for therapeutic intervention in metabolic diseases and certain neurological disorders.[1][2][3][4][5][6] This document outlines their inhibitory potency, mechanism of action, and the experimental protocols used for their characterization.

Quantitative Comparison of Inhibitory Activity

The following table summarizes the key quantitative data for this compound and benztropine as B0AT1 inhibitors.

ParameterThis compoundBenztropineReference
IC50 Value 0.5 µM44 ± 9 µM[1][2][7][8]
Mechanism of Action B0AT1 InhibitorCompetitive B0AT1 Inhibitor[1][2][9]
Primary Therapeutic Class AnticonvulsantAnticholinergic, Antiparkinson Agent[7][8][10][11][12][13][14]

Note: A lower IC50 value indicates a higher potency of the inhibitor.

Experimental Protocols

The inhibitory activity of this compound and benztropine on B0AT1 has been determined using various experimental assays. A common method involves a radiolabeled amino acid uptake assay in a cell line stably expressing the B0AT1 transporter and its ancillary protein, collectrin.

Radiolabeled Amino Acid Uptake Assay

This assay directly measures the function of the B0AT1 transporter by quantifying the uptake of a radiolabeled neutral amino acid substrate, such as L-[U-¹⁴C]leucine or L-[U-¹⁴C]isoleucine.[1][9]

Cell Line:

  • Chinese Hamster Ovary (CHO) cells stably co-expressing human B0AT1 (SLC6A19) and its accessory protein collectrin (CHO-BC cells) are commonly used.[1][9][15]

Procedure:

  • Cell Culture: CHO-BC cells are cultured to 80-90% confluency in appropriate cell culture dishes.[1][9]

  • Washing: Prior to the assay, the cell culture medium is removed, and the cells are washed multiple times with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove any remaining amino acids.[1][9]

  • Inhibition: The cells are then incubated with the buffered salt solution containing the radiolabeled amino acid substrate (e.g., 150 µM L-[U-¹⁴C]leucine) and varying concentrations of the inhibitor (this compound or benztropine) for a defined period (e.g., 6 minutes) at 37°C.[1][9]

  • Uptake Termination: The uptake of the radiolabeled substrate is stopped by rapidly washing the cells with ice-cold buffer.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control group without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for B0AT1 Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Culture Culture CHO-BC cells to 80-90% confluency Wash1 Wash cells with HBSS Culture->Wash1 Incubate Incubate with radiolabeled amino acid and inhibitor Wash1->Incubate Terminate Terminate uptake with ice-cold buffer Incubate->Terminate Lyse Lyse cells Terminate->Lyse Measure Measure radioactivity Lyse->Measure Calculate Calculate % inhibition Measure->Calculate Determine Determine IC50 value Calculate->Determine

Caption: Workflow for determining B0AT1 inhibition using a radiolabeled uptake assay.

B0AT1 Transport and Inhibition Mechanism

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space B0AT1 B0AT1 Transporter NAA_in Neutral Amino Acids B0AT1->NAA_in Transport Na_in Na+ B0AT1->Na_in Co-transport NAA Neutral Amino Acids Na Na+ Na->B0AT1 Binds Inhibitor This compound / Benztropine Inhibitor->B0AT1 Inhibits NA NA NA->B0AT1 Binds

Caption: B0AT1-mediated amino acid transport and its inhibition.

Discussion

The available data clearly indicates that This compound is a significantly more potent inhibitor of B0AT1 than benztropine , with an IC50 value that is approximately 88 times lower. While both compounds have been shown to inhibit B0AT1, their primary therapeutic applications are different. This compound was developed as an anticonvulsant, and its B0AT1 inhibitory activity is a more recent discovery.[7][8][9] Benztropine, on the other hand, is a well-established anticholinergic and antihistaminic drug used in the treatment of Parkinson's disease.[10][11][12][13][14] Its effect on B0AT1 is considered a secondary activity.[9]

The mechanism of inhibition for benztropine has been described as competitive, meaning it likely binds to the same site as the neutral amino acid substrates.[1][2] The precise binding mode of this compound has not been as extensively detailed in the provided search results but is likely also competitive or allosteric.

For researchers in drug development, this compound presents a more promising starting point for the design of potent and selective B0AT1 inhibitors. Its higher potency suggests a stronger interaction with the transporter, which could be optimized further through medicinal chemistry efforts. Benztropine's lower potency at the B0AT1 transporter, coupled with its strong activity at other receptors, makes it a less ideal candidate for selective B0AT1 inhibition.

Further research is warranted to fully elucidate the binding sites and mechanisms of action of both compounds on B0AT1. Head-to-head comparative studies under identical experimental conditions would also be valuable to confirm the observed differences in potency and to explore any potential differences in their inhibitory profiles.

References

Validating the Allosteric Binding Mechanism of Cinromide: A Comparative Guide for B⁰AT1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Cinromide and other small molecule inhibitors of the neutral amino acid transporter B⁰AT1 (SLC6A19). Recent structural and functional data have elucidated an allosteric binding mechanism for a new generation of B⁰AT1 inhibitors, a class to which this compound is proposed to belong. This document summarizes the supporting experimental data, details the methodologies for key experiments, and visualizes the underlying biological and experimental frameworks.

Comparative Analysis of B⁰AT1 Inhibitors

This compound has been identified as a potent inhibitor of B⁰AT1, a transporter responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[1][2][3] Its inhibitory activity has been characterized alongside other compounds, including established drugs like Benztropine and Nimesulide, and novel molecules identified through high-throughput screening such as E4, CB3, E18, and the highly potent JX series of compounds.[3][4][5][6][7]

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound and its comparators, providing a clear overview of their relative potencies as determined by functional cell-based assays.

CompoundTargetIC₅₀ (µM) - FLIPR AssayIC₅₀ (µM) - Radioactive Uptake AssayReference(s)
This compound B⁰AT1 ~0.5 0.3 - 0.8 [3][5][6]
BenztropineB⁰AT144 ± 971 ± 8[3][4]
NimesulideB⁰AT1-23[5][8]
E4B⁰AT17.7 ± 1.9-[6]
CB3B⁰AT113.7-[3]
E18B⁰AT11.9-[3]
JX225B⁰AT10.031 - 0.0900.111 - 0.440[6]

Elucidating the Allosteric Mechanism of Action

The classical view of transporter inhibition often involves competitive binding at the substrate's orthosteric site. However, recent high-resolution cryo-electron microscopy (cryo-EM) studies of B⁰AT1 in complex with inhibitors structurally related to this compound have revealed a novel allosteric binding site.[6][9][10]

These inhibitors bind within the transporter's extracellular vestibule, at a site distinct from the amino acid binding pocket (S1 site).[6][9] This allosteric binding locks the transporter in an outward-facing conformation, thereby preventing the conformational changes necessary for substrate translocation across the cell membrane.[6][9][10] This mechanism suggests that this compound likely acts in a similar manner, functioning as a non-competitive or uncompetitive inhibitor.

Allosteric_Inhibition_of_B0AT1 cluster_0 B⁰AT1 Transport Cycle (Uninhibited) cluster_1 Allosteric Inhibition by this compound Outward-open Outward-open State Occluded Occluded State Inward-open Inward-open State Amino_Acid Amino Acid Na Na+ Outward-open_inhibited Outward-open State (Locked) This compound This compound

Caption: Allosteric inhibition of the B⁰AT1 transporter by this compound.

Signaling Consequences of B⁰AT1 Inhibition

As a primary transporter of neutral amino acids, B⁰AT1 plays a crucial role in nutrient uptake. Its inhibition has significant downstream metabolic consequences. Reduced intestinal absorption and renal reabsorption of amino acids can impact signaling pathways sensitive to amino acid availability, most notably the mTOR (mechanistic target of rapamycin) pathway, a central regulator of cell growth and metabolism.[11] Furthermore, studies in knockout mice have shown that the absence of B⁰AT1 function leads to elevated levels of the hormones glucagon-like peptide-1 (GLP-1) and fibroblast growth factor 21 (FGF21), which are associated with improved glycemic control.[12][13]

B0AT1_Signaling_Consequences This compound This compound B0AT1 B0AT1 This compound->B0AT1 Inhibits AA_Uptake Neutral Amino Acid Uptake B0AT1->AA_Uptake Mediates GLP1_FGF21 GLP-1 & FGF21 Release B0AT1->GLP1_FGF21 Inhibition Leads to Intracellular_AA Intracellular Amino Acid Pool AA_Uptake->Intracellular_AA Increases mTOR_Pathway mTOR Signaling Intracellular_AA->mTOR_Pathway Activates Metabolic_Effects Improved Glycemic Control GLP1_FGF21->Metabolic_Effects Promotes

Caption: Downstream effects of B⁰AT1 inhibition by this compound.

Experimental Protocols

The validation of this compound's allosteric binding mechanism and the characterization of its inhibitory potency rely on robust in vitro assays. The following sections detail the methodologies for the key experiments cited in this guide.

FLIPR Membrane Potential Assay

This high-throughput assay measures changes in cell membrane potential, a direct consequence of the electrogenic activity of Na⁺-coupled transporters like B⁰AT1.

Principle: B⁰AT1 co-transports one Na⁺ ion with one neutral amino acid, resulting in a net influx of positive charge that depolarizes the cell membrane. A voltage-sensitive fluorescent dye reports this change in membrane potential. Inhibitors of B⁰AT1 will prevent this depolarization in the presence of a substrate.

Methodology:

  • Cell Culture: CHO (Chinese Hamster Ovary) cells stably co-expressing human B⁰AT1 and its ancillary protein collectrin (CHO-BC cells) are seeded into 384-well microplates and cultured to form a confluent monolayer.[14]

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a fluorescent membrane potential-sensitive dye. The cells are incubated for 30-60 minutes at 37°C to allow the dye to load into the cell membranes.[15][16]

  • Compound Incubation: The test compounds (e.g., this compound and comparators) at various concentrations are added to the wells and incubated.

  • Assay Execution: The microplate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. A solution containing a B⁰AT1 substrate (e.g., leucine or isoleucine) is added to all wells to initiate transport.[14]

  • Data Acquisition: The FLIPR instrument monitors the fluorescence intensity in each well before and after the addition of the substrate. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis: The inhibition of the substrate-induced fluorescence signal by the test compounds is used to calculate IC₅₀ values.

FLIPR_Workflow A Seed CHO-BC cells in 384-well plate B Incubate overnight to form monolayer A->B C Load cells with voltage-sensitive dye B->C D Add test compounds (e.g., this compound) C->D E Measure baseline fluorescence (FLIPR) D->E F Inject substrate (e.g., Leucine) E->F G Measure fluorescence change (Depolarization) F->G H Calculate IC₅₀ values G->H

Caption: Experimental workflow for the FLIPR membrane potential assay.

Radioactive Amino Acid Uptake Assay

This assay provides a direct measure of amino acid transport into cells and is considered a gold standard for characterizing transporter inhibitors.

Principle: Cells expressing B⁰AT1 are incubated with a radiolabeled amino acid substrate. The amount of radioactivity accumulated inside the cells is quantified and reflects the transporter's activity. A decrease in radioactivity in the presence of an inhibitor indicates its potency.

Methodology:

  • Cell Culture: CHO-BC cells are cultured in 35-mm dishes until they reach 80-90% confluency.[14][17]

  • Assay Initiation: The culture medium is removed, and the cells are washed with a sodium-containing buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[14][17]

  • Inhibition and Uptake: Cells are incubated for a defined period (e.g., 6 minutes) at 37°C with a buffer containing a fixed concentration of a radiolabeled substrate (e.g., L-[¹⁴C]leucine) and varying concentrations of the inhibitor (e.g., this compound).[14] To distinguish B⁰AT1-mediated uptake from that of other endogenous transporters, control experiments are often performed in a sodium-free buffer (where Na⁺ is replaced by NMDG⁺).[17]

  • Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate. The cells are then lysed to release the intracellular contents.

  • Quantification: The radioactivity in the cell lysate is measured using a scintillation counter.

  • Data Analysis: The amount of radioactivity is normalized to the protein content in each sample. The reduction in substrate uptake in the presence of the inhibitor is used to determine the IC₅₀ value.

Conclusion

The available evidence strongly supports an allosteric mechanism of action for this compound as an inhibitor of the B⁰AT1 transporter. It demonstrates potent inhibitory activity, comparable to or exceeding that of other known inhibitors. The validation of its binding site and mechanism, supported by advanced structural biology and robust functional assays, provides a solid foundation for further drug development efforts targeting B⁰AT1 for metabolic diseases. The experimental protocols and comparative data presented in this guide offer a comprehensive resource for researchers in this field.

References

A Comparative Analysis of Cinromide and Novel B0AT1 Inhibitors: Potency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The solute carrier family 6 member 19 (SLC6A19), also known as B0AT1, has emerged as a promising therapeutic target for metabolic disorders such as type 2 diabetes and phenylketonuria.[1][2] This transporter is responsible for the sodium-dependent uptake of neutral amino acids in the intestine and kidneys.[3][4] Inhibition of B0AT1 can modulate amino acid homeostasis, offering a novel approach to disease management.[5] This guide provides a comprehensive comparison of the potency of Cinromide, a known B0AT1 inhibitor, with recently identified novel inhibitors, supported by experimental data and detailed methodologies.

Potency Comparison of B0AT1 Inhibitors

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound and a selection of novel B0AT1 inhibitors, as determined by two primary in vitro assays: the Fluorescent Imaging Plate Reader (FLIPR) membrane potential assay and the radioactive substrate uptake assay.

InhibitorIC50 (µM) - FLIPR AssayIC50 (µM) - Radioactive Uptake AssayCompound Class/OriginReference(s)
This compound 0.50.8 ± 0.1Anticonvulsant Agent[1][5]
Benztropine 44 ± 971 ± 8Muscarinic Acetylcholine Receptor Antagonist[3][6]
CB3 1.9 - 13.7Not ReportedHigh-Throughput Screen Hit[2][5]
E4 1.9 - 13.7Not ReportedHigh-Throughput Screen Hit[2][5]
E18 1.9 - 13.7Not ReportedHigh-Throughput Screen Hit[2][5]
JX98 0.031 - 0.0900.111 - 0.440Optimized from HTS Hit[1]
JX225 0.031 - 0.0900.111 - 0.440Optimized from HTS Hit[1]

Key Observations:

  • The novel inhibitors from the "JX" series demonstrate significantly higher potency, with IC50 values in the nanomolar range in the FLIPR assay, making them substantially more potent than this compound.[1]

  • Benztropine, an existing drug, shows considerably lower potency against B0AT1 compared to this compound and the newer compounds.[3][6]

  • The compounds identified through high-throughput screening (CB3, E4, and E18) exhibit potencies in the low micromolar range, comparable to or slightly less potent than this compound.[2][5]

  • It is noteworthy that IC50 values obtained from the radioactive uptake assay are generally higher than those from the FLIPR assay for the JX series of compounds.[1] This highlights the importance of utilizing multiple assay formats for a comprehensive potency assessment.

Experimental Methodologies

The following sections detail the protocols for the key experiments used to determine the inhibitory potency of the compounds listed above.

Radioactive Substrate Uptake Assay

This assay directly measures the transport of a radiolabeled amino acid into cells expressing the B0AT1 transporter.

Cell Culture and Seeding: Chinese Hamster Ovary (CHO) cells stably co-expressing human B0AT1 and its ancillary protein collectrin (CHO-BC cells) are used.[3] Cells are seeded in 35 mm dishes and cultured until they reach 80-90% confluency.[5]

Assay Protocol:

  • The culture medium is removed, and the cells are washed three times with Hank's Balanced Salt Solution supplemented with 5 mM glucose (HBSS + G).[3][5]

  • Cells are then incubated in HBSS + G containing a fixed concentration of a radiolabeled substrate, typically 150 µM L-[U-14C]leucine or L-[U-14C]isoleucine, and varying concentrations of the inhibitor.[3][5]

  • The incubation is carried out for 6 minutes in a 37°C water bath.[3][5]

  • To terminate the transport, the cells are washed three times with ice-cold HBSS.[3]

  • The cells are lysed using 0.1 M HCl, and the radioactivity is measured using a scintillation counter.[5]

  • To determine the sodium-independent uptake, which is not mediated by B0AT1, control experiments are performed in a buffer where NaCl is replaced by N-methyl-D-glucamine chloride (NMDG-Cl).[5]

G cluster_prep Cell Preparation cluster_assay Inhibition Assay cluster_control Control start CHO-BC cells seeded in 35mm dishes culture Culture to 80-90% confluency start->culture wash1 Wash 3x with HBSS + G culture->wash1 incubate Incubate with [14C]-amino acid and inhibitor (6 min, 37°C) wash1->incubate na_free Repeat assay with Na+-free buffer (NMDG-Cl) wash1->na_free wash2 Wash 3x with ice-cold HBSS incubate->wash2 lyse Lyse cells with 0.1M HCl wash2->lyse count Scintillation Counting lyse->count end end count->end Data Analysis (IC50) na_free->incubate G cluster_prep Cell Preparation cluster_assay Inhibition Assay start CHO-BC cells seeded in 96-well plate culture Incubate overnight start->culture wash Wash 3x with HBSS + G culture->wash load_dye Incubate with inhibitor and fluorescent dye (30-60 min) wash->load_dye readout Measure fluorescence change upon substrate addition in FLIPR load_dye->readout end end readout->end Data Analysis (IC50) G cluster_membrane Apical Membrane cluster_extracellular Lumen (Intestine/Kidney) cluster_intracellular Cytoplasm B0AT1 B0AT1 (SLC6A19) ACE2 ACE2 / Collectrin AA_in Amino Acid Influx B0AT1->AA_in Translocation Na_in Na+ Influx B0AT1->Na_in Translocation AA Neutral Amino Acids AA->B0AT1 Binds Na Na+ Na->B0AT1 Co-transport Inhibitor This compound / JX Inhibitors Inhibitor->B0AT1 Allosteric Inhibition Depolarization Membrane Depolarization Na_in->Depolarization

References

A head-to-head comparison of Cinromide and JPH203 in leucine transport inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of cancer therapeutics and metabolic disease research, the inhibition of amino acid transport has emerged as a promising strategy. Among the key targets are the L-type amino acid transporter 1 (LAT1) and the neutral amino acid transporter B⁰AT1 (SLC6A19), both responsible for the transport of essential amino acids like leucine. This guide provides a detailed head-to-head comparison of two prominent inhibitors: JPH203, a selective LAT1 inhibitor, and Cinromide, an inhibitor of B⁰AT1. While both compounds ultimately impact leucine uptake, they do so by targeting distinct transporters with different physiological roles and expression patterns.

Executive Summary

JPH203 is a potent and selective competitive inhibitor of LAT1 (SLC7A5), a transporter highly expressed in many cancer cells and crucial for their growth and proliferation. Its mechanism of action is primarily linked to the suppression of the mTOR signaling pathway. This compound, on the other hand, inhibits B⁰AT1 (SLC6A19), a transporter primarily found in the intestine and kidneys, playing a key role in the absorption and reabsorption of neutral amino acids. Its development is geared towards treating metabolic disorders. This guide will delve into their mechanisms, inhibitory activities, and the experimental protocols used to evaluate their efficacy.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and JPH203 based on published experimental findings.

Table 1: Inhibitory Activity on Leucine Transport

CompoundTarget TransporterCell Line / SystemAssay TypeIC50 ValueReference
JPH203 LAT1 (SLC7A5)HT-29 (colorectal cancer)[¹⁴C]L-leucine uptake0.06 µM[1]
Saos2 (osteosarcoma)L-leucine uptake1.31 µM[2]
YD-38 (oral cancer)[¹⁴C]-leucine uptakeNot specified, competitive inhibition shown[1]
LoVo (colorectal cancer)Cell growth2.3 ± 0.3 µM[1]
MKN45 (gastric cancer)Cell growth4.6 ± 1.0 µM[1]
This compound B⁰AT1 (SLC6A19)CHO-BC cellsFLIPR membrane potential assay0.28 µM[3]
CHO-BC cells[³H]L-leucine uptake0.37 µM[3]
CHO-BC cellsFLIPR assay0.5 µM[4]
CHO-BC cellsOptimized radioactive L-leucine uptake0.8 ± 0.1 µM[5]

Table 2: Selectivity of Inhibition

CompoundPrimary TargetOther Transporters InvestigatedSelectivity NotesReference
JPH203 LAT1LAT2JPH203 shows high selectivity for LAT1 over LAT2. In FOB human osteoblastic cells, which express both LAT1 and LAT2, the IC50 for L-leucine uptake inhibition was 92.12 µM, compared to 1.31 µM in LAT1-dominant Saos2 cells.[2]
This compound B⁰AT1LAT1, SGLT1This compound was found to be a robust and selective inhibitor of SLC6A19 in functional assays.[6][7]
LAT1In CHO-BC cells, this compound was shown to be selective for B⁰AT1, with the endogenous LAT1 remaining fully active.[8][9]

Mechanism of Action and Signaling Pathways

JPH203: Targeting LAT1 in Cancer

JPH203 acts as a competitive inhibitor of L-type amino acid transporter 1 (LAT1).[1] LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids, including leucine, into cells.[10] In many cancer cells, LAT1 is overexpressed to meet the high demand for essential amino acids required for rapid growth and proliferation.[1][2]

By blocking leucine uptake through LAT1, JPH203 triggers a cascade of downstream effects, primarily through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.[10][11] Leucine is a key activator of mTORC1, a central regulator of cell growth, protein synthesis, and proliferation.[12] The inhibition of LAT1 by JPH203 leads to reduced intracellular leucine levels, consequently suppressing mTORC1 activity.[11] In some cancer types, such as castration-resistant prostate cancer, JPH203 has also been shown to downregulate CD24 and suppress the Wnt/β-catenin signaling pathway.[10]

JPH203_Signaling_Pathway cluster_cell Cancer Cell JPH203 JPH203 LAT1 LAT1 JPH203->LAT1 inhibits Leucine_int Intracellular Leucine LAT1->Leucine_int CD24 CD24 LAT1->CD24 regulates Leucine_ext Extracellular Leucine Leucine_ext->LAT1 transport mTORC1 mTORC1 Leucine_int->mTORC1 activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth promotes Wnt_BetaCatenin Wnt/β-catenin Pathway CD24->Wnt_BetaCatenin activates Cinromide_Signaling_Pathway cluster_intestine Intestinal Epithelial Cell cluster_systemic Systemic Effects This compound This compound B0AT1 B0AT1 This compound->B0AT1 inhibits Leucine_plasma Plasma Leucine B0AT1->Leucine_plasma Leucine_lumen Lumenal Leucine Leucine_lumen->B0AT1 transport Reduced_AA Reduced Plasma Amino Acids Leucine_plasma->Reduced_AA Na_ext Na+ Na_ext->B0AT1 co-transport Metabolic_Regulation Modulation of Metabolic Pathways Reduced_AA->Metabolic_Regulation Leucine_Uptake_Workflow Start Start Cell_Culture Plate and culture cells Start->Cell_Culture Inhibitor_Incubation Pre-incubate with inhibitor Cell_Culture->Inhibitor_Incubation Radiolabeled_Leucine Add [14C] or [3H]-Leucine Inhibitor_Incubation->Radiolabeled_Leucine Incubation Incubate at 37°C Radiolabeled_Leucine->Incubation Washing Wash with ice-cold buffer Incubation->Washing Lysis Lyse cells Washing->Lysis Scintillation_Counting Measure radioactivity Lysis->Scintillation_Counting Data_Analysis Normalize and calculate IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

References

Validating the In Vivo Efficacy of Cinromide for Metabolic Disease Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic interventions for metabolic diseases is rapidly evolving. This guide provides a comparative analysis of Cinromide, a novel inhibitor of the neutral amino acid transporter B⁰AT1 (SLC6A19), against established treatments, namely GLP-1 receptor agonists and SGLT2 inhibitors. Due to the limited availability of direct in vivo efficacy data for this compound in metabolic disease models, this guide leverages extensive data from SLC6A19 knockout (KO) mouse models as a proxy to predict its potential therapeutic effects.

Executive Summary

This compound is a selective inhibitor of the solute carrier family 6 member 19 (SLC6A19), also known as B⁰AT1, a transporter responsible for the absorption of neutral amino acids in the intestine and kidneys[1][2]. The therapeutic rationale for inhibiting B⁰AT1 stems from the observation that genetic deletion of SLC6A19 in mice leads to a phenotype resistant to diet-induced obesity and shows improved glucose homeostasis[3][4]. This is thought to be mediated by inducing a state of dietary protein restriction, which triggers beneficial metabolic signaling pathways, including increased levels of Fibroblast Growth Factor 21 (FGF21) and Glucagon-Like Peptide-1 (GLP-1)[5][6]. While direct in vivo studies on this compound for metabolic diseases are not yet widely published, the effects observed in SLC6A19 KO mice provide a strong foundation for its therapeutic potential.

In contrast, GLP-1 receptor agonists (e.g., Liraglutide, Semaglutide) and SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) are well-established classes of drugs for the treatment of type 2 diabetes and obesity, with a wealth of preclinical and clinical data supporting their efficacy.

Comparative Efficacy Data

The following tables summarize the quantitative in vivo data from mouse models for SLC6A19 inhibition (as a proxy for this compound) and the comparator drug classes.

Table 1: Effects on Body Weight

Treatment ApproachAnimal ModelDosage/AdministrationDurationBody Weight ChangeCitation(s)
SLC6A19 Knockout C57BL/6J MiceGenetic Knockout-Reduced body weight compared to wild-type[7][8]
SLC6A19 Knockout Diet-Induced Obese (DIO) MiceGenetic Knockout-Resistant to diet-induced weight gain[1]
Liraglutide Diet-Induced Obese (DIO) Rats0.4, 0.6, 0.8 mg/kg/day, s.c.12 weeksDose-dependent decrease in body weight[9]
Semaglutide Diet-Induced Obese (DIO) Mice100 nmol/kg, twice daily3 weeks~22% reduction from baseline[10][11]
Dapagliflozin db/db Mice1 mg/kg/day, in diet10 weeksNo significant difference compared to vehicle[12]
Empagliflozin db/db Mice10 mg/kg/day, in diet10 weeksGreater body weight than control db/db mice[13]

Table 2: Effects on Glucose Metabolism

Treatment ApproachAnimal ModelKey ParameterOutcomeCitation(s)
SLC6A19 Knockout C57BL/6J MiceGlucose Tolerance Test (GTT)Improved glucose tolerance[3][5]
SLC6A19 Knockout C57BL/6J MiceInsulin Tolerance Test (ITT)Enhanced insulin sensitivity[5]
Liraglutide Glucocorticoid-induced obese miceFasting InsulinAttenuated increase in circulating insulin[2]
Semaglutide Diet-Induced Obese (DIO) MiceOral Glucose Tolerance Test (OGTT)Improved glucose tolerance[14]
Dapagliflozin db/db MiceFasting Blood GlucoseSignificantly lower than vehicle-treated[12]
Empagliflozin db/db MiceNon-fasting Blood GlucoseSustained decrease throughout 10 weeks[13]

Table 3: Effects on Lipid Metabolism and Other Biomarkers

Treatment ApproachAnimal ModelKey ParameterOutcomeCitation(s)
SLC6A19 Knockout C57BL/6J MiceSerum TriglyceridesReduced[5]
SLC6A19 Knockout C57BL/6J MiceSerum CholesterolReduced[5]
SLC6A19 Knockout C57BL/6J MicePlasma FGF21Significantly elevated[5]
SLC6A19 Knockout C57BL/6J MicePlasma GLP-1Higher levels after a meal[5]
Liraglutide Diet-Induced Obese (DIO) RatsBlood TriglyceridesDecreased[9]
Liraglutide Diet-Induced Obese (DIO) RatsLow-Density Lipoprotein CholesterolDecreased[9]
Semaglutide Diet-Induced Obese (DIO) MiceLiver Triglycerides & CholesterolDecreased[14]
Dapagliflozin db/db MiceUrinary Albumin Creatinine RatioMarginally significant decrease[12]
Empagliflozin Akita MiceUrinary Glucose ExcretionMarkedly increased[6][15]

Experimental Protocols

SLC6A19 Knockout Mouse Model for Metabolic Studies

  • Animal Model: Male C57BL/6J mice with a targeted deletion of the Slc6a19 gene. Wild-type littermates are used as controls.

  • Housing and Diet: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle. For diet-induced obesity studies, mice are fed a high-fat diet (e.g., 60% kcal from fat) for a specified period (e.g., 12-16 weeks) to induce the metabolic phenotype.

  • Glucose and Insulin Tolerance Tests:

    • Intraperitoneal Glucose Tolerance Test (IPGTT): Following an overnight fast, mice are injected intraperitoneally with glucose (e.g., 2 g/kg body weight). Blood glucose levels are measured from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Intraperitoneal Insulin Tolerance Test (IPITT): Following a 4-6 hour fast, mice are injected intraperitoneally with human insulin (e.g., 0.75 U/kg body weight). Blood glucose is measured at the same time points as the IPGTT.

  • Metabolite Analysis: Blood samples are collected for the measurement of plasma insulin, FGF21, GLP-1, triglycerides, and cholesterol using commercially available ELISA kits or standard biochemical assays.

  • Body Composition Analysis: Body weight is monitored regularly. Body composition (fat and lean mass) can be determined using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

  • Indirect Calorimetry: To assess energy expenditure, mice can be placed in metabolic cages to measure oxygen consumption (VO₂) and carbon dioxide production (VCO₂).

Visualizing the Mechanisms of Action

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Signaling_Pathway_of_SLC6A19_Inhibition cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation cluster_liver Liver cluster_metabolic_effects Metabolic Effects Neutral Amino Acids Neutral Amino Acids B0AT1 B⁰AT1 (SLC6A19) Neutral Amino Acids->B0AT1 Absorption GLP1_release ↑ GLP-1 Release Neutral Amino Acids->GLP1_release Stimulates (in lumen) Reduced_AA ↓ Systemic Amino Acids B0AT1->Reduced_AA This compound This compound This compound->B0AT1 Inhibits Increased_GLP1 ↑ GLP-1 GLP1_release->Increased_GLP1 FGF21_production ↑ FGF21 Production Reduced_AA->FGF21_production Signals protein restriction Improved_Glucose_Homeostasis Improved_Glucose_Homeostasis Increased_GLP1->Improved_Glucose_Homeostasis Increased_FGF21 ↑ FGF21 Increased_FGF21->Improved_Glucose_Homeostasis Reduced_Adiposity Reduced_Adiposity Increased_FGF21->Reduced_Adiposity FGF21_production->Increased_FGF21

Caption: Signaling Pathway of SLC6A19 Inhibition.

Experimental_Workflow start Generate SLC6A19 KO and WT Mice diet High-Fat Diet Feeding (e.g., 12-16 weeks) start->diet monitoring Monitor Body Weight and Food Intake diet->monitoring tests Perform IPGTT and IPITT monitoring->tests analysis Analyze Plasma Metabolites (Insulin, FGF21, GLP-1, Lipids) tests->analysis composition Assess Body Composition (DEXA/NMR) analysis->composition end Compare Metabolic Phenotypes composition->end Logical_Relationship This compound This compound Inhibition Inhibition of B⁰AT1 (SLC6A19) This compound->Inhibition leads to Malabsorption Reduced Neutral Amino Acid Absorption Inhibition->Malabsorption results in Signaling Activation of Protein Restriction Signaling (↑FGF21, ↑GLP-1) Malabsorption->Signaling triggers Efficacy Therapeutic Efficacy in Metabolic Disease Signaling->Efficacy mediates

References

Safety Operating Guide

Navigating the Disposal of Cinromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the investigational compound cinromide is crucial for maintaining a safe and compliant laboratory environment. As a brominated organic compound, this compound necessitates handling as halogenated organic waste. Adherence to established protocols for such waste streams is paramount to ensure the safety of personnel and minimize environmental impact.

Core Disposal Procedures for this compound

The following step-by-step guidance outlines the recommended operational plan for the safe disposal of this compound waste generated in a laboratory setting. This includes pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

1. Waste Segregation and Collection:

  • Designated Waste Container: All this compound waste must be collected in a designated, leak-proof waste container that is compatible with halogenated organic compounds. Glass containers are often preferred for liquid waste to avoid potential reactions with plastic.

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Halogenated Organic Waste," and "this compound Waste." The label should also include the full chemical name (trans-3-Bromo-N-ethylcinnamamide), the approximate concentration, and the date of accumulation.

  • Separation is Key: It is critical to keep halogenated waste, such as that containing this compound, separate from non-halogenated organic waste.[1][2][3] Mixing these waste streams can complicate the disposal process and increase costs.[1]

  • Solid vs. Liquid Waste: Whenever possible, segregate solid waste (e.g., contaminated gloves, weigh boats) from liquid waste. Solid waste should be placed in a designated, labeled bag or container.

2. Storage in a Satellite Accumulation Area (SAA):

  • Location: The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[4][5]

  • Container Management: The waste container must be kept securely closed except when adding waste.[1][4][5]

  • Secondary Containment: It is best practice to store the waste container in secondary containment to prevent spills from spreading.

  • Accumulation Limits: Be aware of the maximum volume of hazardous waste allowed in an SAA (typically 55 gallons), as well as time limits for storage.[5]

3. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Complete any required waste disposal forms accurately, providing all necessary information about the waste stream.

  • Professional Disposal: Do not attempt to dispose of this compound waste through standard laboratory drains or in the regular trash.[3][6][7] All chemical waste must be disposed of through a licensed hazardous waste disposal service.[8]

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, general guidelines for laboratory hazardous waste provide some key thresholds.

ParameterGuidelineSource
pH of Aqueous Waste for Drain Disposal Between 5.5 and 10.5 (Note: Not applicable to this compound)[6]
Maximum SAA Accumulation Volume 55 gallons of hazardous waste[5]
Maximum SAA Accumulation for Acutely Toxic Waste 1 quart of liquid or 1 kilogram of solid[5]
Flash Point for Ignitable Liquid Waste Less than 140°F (60°C)[5]

Experimental Protocols

Currently, there are no publicly available, peer-reviewed experimental protocols specifically detailing the degradation or neutralization of this compound for disposal purposes. The standard and required procedure is to transfer the hazardous waste to a certified disposal facility.

This compound Disposal Workflow

The logical flow for the proper disposal of this compound waste is illustrated in the diagram below. This visual guide reinforces the necessary steps from waste generation to final disposal.

Cinromide_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Process A Generation of this compound Waste (Solid or Liquid) B Segregate as Halogenated Organic Waste A->B Step 1 C Collect in a Labeled, Compatible Container B->C Step 2 D Store in a Designated Satellite Accumulation Area (SAA) (Closed Container, Secondary Containment) C->D Step 3 E Container Full or Time Limit Reached D->E Step 4 F Contact Environmental Health & Safety (EHS) E->F Step 5 G Complete Waste Disposal Documentation F->G Step 6 H Transfer to Licensed Hazardous Waste Facility G->H Step 7

References

Personal protective equipment for handling Cinromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Profile and Safety Summary

Based on analogous compounds, Cinromide should be handled as a substance that is potentially harmful if swallowed and may cause skin and serious eye irritation. Inhalation of dust or fumes may also lead to respiratory irritation.

Assumed Hazard Statements:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to ensure personal safety when handling this compound.

Protection Type Required Equipment Standards & Specifications Purpose
Eye & Face Protection Chemical safety goggles and a face shieldOSHA 29 CFR 1910.133 or European Standard EN166[1]To prevent eye contact which can cause serious irritation[1]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber) and a lab coatFollow manufacturer's specifications for breakthrough time and permeation rateTo prevent skin contact which can cause irritation[1]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respiratorUse in well-ventilated areas. If engineering controls are insufficient, a respirator is required[1]To prevent inhalation which may cause respiratory irritation[1]
General Hygiene N/AEyewash stations and safety showers must be readily accessible[1]For immediate decontamination in case of accidental exposure

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following operational procedures is critical for the safe handling of this compound.

  • Preparation :

    • Before handling, ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood[2].

    • Don all required PPE as specified in the table above. Inspect gloves for any signs of degradation before use[3].

  • Handling :

    • Avoid direct contact with skin and eyes[4].

    • Prevent the formation of dust and aerosols. Do not breathe in dust or vapors.

    • Use non-sparking tools and ground all equipment when handling larger quantities to prevent static discharge.

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place[5].

    • Keep away from heat, sparks, and open flames.

    • Store away from strong oxidizing agents, strong bases, and amines[5].

  • Hygiene :

    • Wash hands and any exposed skin thoroughly after handling[4].

    • Do not eat, drink, or smoke in the work area.

    • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse[5].

First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention[3].
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, get medical advice[3].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Seek immediate medical attention[3].
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately for treatment advice[4].

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

Waste Segregation and Collection:

  • Liquid Waste : Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed container for halogenated organic waste[6].

  • Solid Waste : Contaminated solid waste, such as weighing paper, gloves, and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag or container[6].

  • Do Not Mix : Do not mix this compound waste with non-halogenated organic waste or aqueous waste streams, as this can complicate and increase the cost of disposal[6][7].

Disposal Procedure:

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound (3-bromo-N-ethylcinnamamide)"[6].

  • Storage : Store waste containers in a designated satellite accumulation area, ensuring they are tightly closed and within secondary containment[6].

  • Licensed Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[8]. Direct disposal into sanitary sewers or general trash is strictly prohibited.

  • Decontamination : Decontaminate all work surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all cleaning materials as hazardous solid waste.

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Functionality prep2 Don Appropriate PPE (Goggles, Face Shield, Lab Coat, Gloves) prep1->prep2 handle1 Weigh this compound in Fume Hood prep2->handle1 handle2 Perform Experimental Procedure handle1->handle2 clean1 Segregate Halogenated Waste (Liquid and Solid) handle2->clean1 clean2 Decontaminate Work Area and Equipment clean1->clean2 clean3 Dispose of PPE as Contaminated Waste clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Logical Relationship for PPE Selection

G Logical Relationship for PPE Selection cluster_hazards Potential Hazards cluster_ppe Required PPE substance This compound hazard1 Skin Irritation substance->hazard1 hazard2 Eye Irritation substance->hazard2 hazard3 Inhalation Risk substance->hazard3 hazard4 Ingestion Risk substance->hazard4 ppe1 Lab Coat & Gloves hazard1->ppe1 ppe2 Safety Goggles & Face Shield hazard2->ppe2 ppe3 Fume Hood / Respirator hazard3->ppe3 ppe4 No Eating/Drinking in Lab hazard4->ppe4

Caption: Relationship between this compound's potential hazards and the required PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.